molecular formula C5H10O4 B608000 Hydroxy-PEG1-acid CAS No. 117786-94-4

Hydroxy-PEG1-acid

货号: B608000
CAS 编号: 117786-94-4
分子量: 134.13 g/mol
InChI 键: GTIFLSYPOXYYFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxy-PEG14-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2-hydroxyethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-9-3-1-5(7)8/h6H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIFLSYPOXYYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117786-94-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117786-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501203147
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117786-94-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Hydroxy-PEG1-acid: Properties, Protocols, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. It features a single ethylene (B1197577) glycol unit (PEG1) flanked by a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This structure allows for the sequential and controlled conjugation of two different molecules. The integrated polyethylene (B3416737) glycol (PEG) spacer is a key feature, as it enhances the hydrophilicity and solubility of the resulting conjugate, which can improve pharmacokinetic profiles and reduce the immunogenicity of therapeutic molecules.[1][2]

While the term "this compound" is used broadly, it most commonly refers to 3-(2-hydroxyethoxy)propanoic acid . However, other structural isomers and salt forms are also available, which offer different spacer lengths or improved stability.[3][4] Its primary application is as a linker in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a targeting moiety to a payload or another functional molecule.[5][]

Physicochemical Properties

The properties of this compound can vary slightly depending on the specific isomer and whether it is in its free acid or salt form. The data for the most common variants are summarized below for easy comparison.

Property3-(2-hydroxyethoxy)propanoic acid 2-(2-hydroxyethoxy)acetic acid This compound sodium salt
CAS Number 89211-34-7[]13382-47-3[1]2855229-28-4[3]
Molecular Formula C₅H₁₀O₄[]C₄H₈O₄[1]C₅H₉NaO₄[3]
Molecular Weight 134.13 g/mol []120.10 g/mol [1]156.11 g/mol [7]
Appearance Colorless to light yellow liquid[]Solid at room temperature[5]Solid[3]
Density 1.224 ± 0.06 g/cm³ (Predicted)[]1.291 g/cm³Not available
pKa (Predicted) 4.26 ± 0.10[]Not availableNot applicable
Boiling Point 127-130 °C (at 2 Torr)[]323.75 °C (at 760 mmHg)Not available
Storage Conditions 2-8°C or -20°C[]2-8°C[1]-20°C[3]

Applications in Drug Development

This compound is a foundational tool for conjugating molecules in the development of targeted therapeutics.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. This compound serves as a non-cleavable linker.[] The carboxylic acid end can be activated to react with amine groups on the antibody (e.g., lysine (B10760008) residues), while the hydroxyl end can be modified to attach to the drug payload. The PEG component helps to mitigate the aggregation often caused by conjugating hydrophobic drugs to antibodies.[8]

  • PROTACs: PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The tunable length and hydrophilicity of PEG-based linkers like this compound are critical for optimizing the spatial orientation of the two ligands to form a stable ternary complex, which is essential for efficient protein degradation.

  • PEGylation: The process of attaching PEG chains to therapeutic proteins or peptides is known as PEGylation. This strategy is used to increase the hydrodynamic size of the molecule, which can extend its circulation half-life by reducing renal clearance.[2] It also enhances stability and can mask epitopes to reduce immunogenicity.[8]

Experimental Protocols

General Protocol for Amine Conjugation via EDC/NHS Chemistry

This protocol describes a general two-step method for conjugating the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., an antibody, protein, or small molecule) using carbodiimide (B86325) chemistry.

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) converts it into a more stable, amine-reactive NHS ester.[9] This NHS ester then efficiently reacts with a primary amine at a physiological pH to form a stable amide bond.[10]

Materials:

  • This compound (e.g., 3-(2-hydroxyethoxy)propanoic acid)

  • Amine-containing molecule (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.[5][11]

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0.[12]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0-8.5.[5][11]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

  • Purification system (e.g., desalting column, size-exclusion chromatography (SEC), or dialysis cassettes)

Procedure:

Step 1: Activation of this compound

  • Equilibrate all reagents (EDC, NHS, this compound) to room temperature before opening vials to prevent moisture condensation.[11]

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous solvent immediately before use. EDC is susceptible to hydrolysis.[3]

  • Dissolve the this compound in Activation Buffer to a desired concentration (e.g., 10-100 mM).[5] If solubility is an issue, dissolve it first in a minimal amount of DMSO and then dilute with Activation Buffer.

  • Add a 2 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS to the this compound solution.[5]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[10][11]

Step 2: Conjugation to Amine-Containing Molecule

  • Dissolve the amine-containing molecule (e.g., protein) in the Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL).[10] Ensure the buffer is free of extraneous primary amines (e.g., Tris).

  • Immediately add the freshly activated this compound solution to the protein solution. A common starting point is a 10 to 20-fold molar excess of the linker over the protein.[10][13] The volume of organic solvent from the linker stock should not exceed 10% (v/v) of the total reaction volume.[10]

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10][11]

Step 3: Quenching and Purification

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.[11][13] This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purify the final conjugate to remove excess linker and reaction byproducts. Use a method appropriate for the conjugate, such as a desalting column for proteins or dialysis.

Mandatory Visualizations

Logical Workflow for Amine Conjugation

The following diagram illustrates the key steps involved in activating this compound and conjugating it to an amine-containing molecule.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification linker This compound (-COOH) reagents Add EDC + NHS in Activation Buffer (pH 4.5-6.0) linker->reagents activated_linker Activated NHS Ester (Stable Intermediate) reagents->activated_linker reaction React in Conjugation Buffer (pH 7.2-8.0) activated_linker->reaction Combine amine_molecule Amine-Molecule (-NH2) amine_molecule->reaction conjugate Stable Amide Bond (Final Conjugate) reaction->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify final_product Purified Bioconjugate purify->final_product

Caption: Workflow for EDC/NHS-mediated conjugation of this compound.

Signaling Pathway Context: PROTAC Mechanism of Action

While not a signaling molecule itself, this compound is a critical component of PROTACs, which hijack the cell's ubiquitin-proteasome system.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) PROTAC PROTAC Molecule (Warhead-Linker-Ligand) POI->PROTAC binds PolyUb_POI Polyubiquitinated Protein E3 E3 Ubiquitin Ligase E3->E3 recycled E3->PROTAC binds Ub Ubiquitin (Ub) E3->Ub recruits Ub->POI transfers to Proteasome Proteasome PolyUb_POI->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades into

Caption: The role of a linker in the PROTAC-induced protein degradation pathway.

References

An In-depth Technical Guide to Hydroxy-PEG1-acid: A Core Component in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid, chemically known as 3-(2-hydroxyethoxy)propanoic acid, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development. Its structure, featuring a terminal hydroxyl group and a carboxylic acid connected by a single ethylene (B1197577) glycol unit, provides a versatile platform for the covalent attachment of various molecular entities. The inclusion of the hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting conjugates, making it a valuable tool in the design of advanced therapeutics such as antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its utility in bioconjugation. The carboxylic acid can be activated to react with primary amines, while the hydroxyl group offers a site for further modification.[1]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are computed and may vary slightly from experimentally determined values.

PropertyValueSource
IUPAC Name 3-(2-hydroxyethoxy)propanoic acid[2]
Molecular Formula C₅H₁₀O₄[2]
Molecular Weight 134.13 g/mol [2]
CAS Number 89211-34-7[2]
Canonical SMILES C(COCCO)C(=O)O[2]
XLogP3 (Computed) -1.1[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 4[2]
pKa (Carboxylic Acid) Estimated to be around 4-5[1]
Solubility Soluble in water and many organic solvents[1]

Synthesis and Characterization

Experimental Protocol: A Plausible Synthesis of 3-(2-hydroxyethoxy)propanoic acid

Step 1: Michael Addition of Ethylene Glycol to an Acrylate (B77674) Ester

  • In a round-bottom flask, dissolve a suitable acrylate ester (e.g., tert-butyl acrylate) in an excess of ethylene glycol, which serves as both a reactant and a solvent.

  • Add a catalytic amount of a strong base, such as sodium metal or a non-nucleophilic organic base, to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, neutralize the catalyst with a weak acid.

  • Remove the excess ethylene glycol under reduced pressure.

  • The resulting crude ester, tert-butyl 3-(2-hydroxyethoxy)propanoate, can be purified by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis of the Ester to Yield this compound

  • Dissolve the purified ester from Step 1 in a suitable solvent, such as a mixture of dioxane and water.

  • Add a stoichiometric amount of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) to catalyze the hydrolysis.

  • Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If basic hydrolysis was performed, acidify the mixture with a strong acid to protonate the carboxylate.

  • Extract the aqueous layer with an organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-(2-hydroxyethoxy)propanoic acid.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) groups of the ethylene glycol and propanoic acid moieties, as well as signals for the hydroxyl and carboxylic acid protons. The integration of these signals would confirm the proton count of the molecule.

    • ¹³C NMR: The carbon NMR spectrum would show distinct peaks for each of the five carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.

Applications in Drug Development

The primary application of this compound is as a hydrophilic linker in the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs).

Role in Antibody-Drug Conjugates

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker that connects the antibody to the drug is a critical component that influences the ADC's stability, solubility, and pharmacokinetic properties.

The inclusion of a short PEG linker like this compound can offer several advantages:

  • Improved Hydrophilicity: Many cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC. The hydrophilic nature of the PEG chain can mitigate this issue, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.

  • Enhanced Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, which can reduce its clearance from the bloodstream and extend its circulation half-life.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates a general workflow for the conjugation of a drug to an antibody using a hydrophilic linker derived from this compound. This process typically involves the activation of the carboxylic acid group of the linker to make it reactive towards the amine groups of lysine (B10760008) residues on the antibody surface.

G General Workflow for ADC Synthesis with a Hydrophilic Linker cluster_0 Linker Activation cluster_1 Antibody Conjugation cluster_2 Purification and Characterization A This compound B Activation with EDC/NHS A->B 1. Form active ester C Activated Linker-Drug Conjugate B->C 2. Couple to drug E Conjugation Reaction C->E 4. Add activated linker-drug D Monoclonal Antibody D->E 3. React with lysine residues F Purification (e.g., SEC) E->F G Characterization (e.g., HIC, MS) F->G 5. Analyze purity and DAR H Final ADC G->H

Caption: Workflow for ADC synthesis using a hydrophilic linker.

Conclusion

This compound is a valuable and versatile building block for researchers and drug development professionals. Its well-defined structure, incorporating both a hydroxyl and a carboxylic acid functional group, combined with the benefits of a hydrophilic PEG spacer, makes it an attractive choice for the synthesis of advanced bioconjugates. As the field of targeted therapeutics continues to evolve, the strategic use of well-characterized linkers like this compound will remain a critical component in the design of next-generation medicines.

References

Navigating the Landscape of Hydroxy-PEG1-acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of Hydroxy-PEG1-acid, a critical polyethylene (B3416737) glycol (PEG) linker in bioconjugation and drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, properties, and applications, with a focus on its role in antibody-drug conjugates (ADCs).

Deciphering the Identity of this compound

The term "this compound" can refer to several structurally related molecules, leading to potential ambiguity. It is crucial to distinguish between the different chemical entities based on their CAS numbers. The most pertinent compound for drug development, particularly in the realm of ADCs, is 3-(2-hydroxyethoxy)propanoic acid . In contrast, 2-(2-hydroxyethoxy)acetic acid is a related compound primarily recognized as a metabolite of 1,4-dioxane. For stability in storage and handling, the sodium salt of this compound is also commercially available.

A summary of the key chemical identifiers is presented below:

Compound NameSynonym(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(2-hydroxyethoxy)propanoic acidThis compound, OH-PEG1-COOH89211-34-7C5H10O4134.13
2-(2-hydroxyethoxy)acetic acidβ-hydroxyethoxyacetic acid, HEAA13382-47-3C4H8O4120.10
This compound sodium salt-2855229-28-4C5H9NaO4156.1

The Pivotal Role of this compound in Antibody-Drug Conjugates

This compound, specifically the 3-(2-hydroxyethoxy)propanoic acid variant (CAS 89211-34-7), serves as a fundamental building block in the construction of ADCs.[1][2][3][4] It functions as a non-cleavable linker, connecting a monoclonal antibody to a cytotoxic payload.[1][2][3][4] The inclusion of the short polyethylene glycol (PEG) chain imparts several desirable properties to the resulting ADC.

The hydrophilic nature of the PEG spacer can enhance the solubility and reduce aggregation of the ADC.[5] The defined length of the PEG1 unit ensures the production of a homogeneous ADC product, a critical factor for therapeutic consistency. The terminal hydroxyl and carboxylic acid groups provide versatile handles for conjugation and further chemical modification.[5][6]

The general workflow for utilizing this compound in ADC synthesis involves a series of bioconjugation reactions. The carboxylic acid end of the linker is typically activated to react with amine groups on the antibody, while the hydroxyl end can be modified to attach to the cytotoxic drug.

ADC_Workflow cluster_Components Core Components cluster_Process Conjugation Process Antibody Monoclonal Antibody Conjugation1 Antibody-Linker Conjugation Antibody->Conjugation1 Linker This compound (Linker) Activation Linker Activation Linker->Activation Payload Cytotoxic Payload Modification Payload Modification (if necessary) Payload->Modification Activation->Conjugation1 Conjugation2 Linker-Payload Conjugation Conjugation1->Conjugation2 Modification->Conjugation2 Purification Purification of ADC Conjugation2->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Synthesis_Pathway EG Ethylene Glycol Step1 + EG->Step1 NaOH NaOH NaOH->Step1 NaCA Sodium Chloroacetate Step2 + NaCA->Step2 HCl HCl (acidification) Step3 + HCl->Step3 Alkoxide Ethylene Glycol Monosodium Salt Alkoxide->Step2 Na_HEAA Sodium (2-Hydroxyethoxy)acetate Na_HEAA->Step3 HEAA 2-(2-Hydroxyethoxy)acetic Acid Step1->Alkoxide Step2->Na_HEAA Step3->HEAA

References

An In-depth Technical Guide to Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hydroxy-PEG1-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. It details its chemical properties, applications, and the experimental protocols for its use, with a focus on its role in creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its defined structure, which includes a terminal hydroxyl group and a carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1] The primary reactive handle is the terminal carboxylic acid, which can be conjugated to primary amine groups.[1] The hydroxyl group offers a secondary site for further derivatization.

PropertyValue
Molecular Weight 134.13 g/mol
Molecular Formula C₅H₁₀O₄
CAS Number 89211-34-7
Synonym 3-(2-Hydroxyethoxy)propanoic acid
Form This compound
Sodium Salt Form MW 156.1 g/mol

Key Applications in Drug Development

This compound serves as a fundamental building block in the construction of complex bioconjugates. Its defined length and dual functionality make it particularly suitable for:

  • Antibody-Drug Conjugates (ADCs): It is employed as a non-cleavable linker to attach cytotoxic drugs to antibodies.[2] The stability of the amide bond formed ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell.

  • PROTAC Synthesis: As a component of PROTACs, it can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Bioconjugation: The carboxylic acid group can be readily conjugated to primary amines on proteins, peptides, or other biomolecules to improve their pharmacokinetic properties, such as increasing solubility and circulation half-life.[3]

Experimental Protocol: Conjugation of this compound to a Primary Amine

This protocol details the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein or peptide) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This two-step process involves the activation of the carboxylic acid with EDC and NHS to form a more stable NHS ester, which then efficiently reacts with the primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer at a known concentration. If the buffer contains primary amines (e.g., Tris), it must be exchanged for an amine-free buffer like PBS.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or ultrapure water.

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound stock solution.

    • Add a 2- to 10-fold molar excess of EDC and NHS (relative to the this compound). A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.

    • Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Primary Amine:

    • Add the activated Hydroxy-PEG1-NHS ester solution to the solution of the amine-containing molecule.

    • Ensure the pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with the Coupling Buffer.

    • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized, but a starting point of a 10- to 50-fold molar excess of the PEG linker is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove unreacted PEG linker, byproducts (e.g., EDC urea), and unconjugated starting material.

Experimental Workflow Diagram:

G reagents Prepare Reagents (this compound, EDC, NHS, Amine-Molecule) activation Activate Carboxylic Acid (Add EDC and NHS) reagents->activation 15-30 min Room Temp conjugation Conjugate to Primary Amine (Add activated PEG to Amine-Molecule) activation->conjugation pH 7.2-8.0 quenching Quench Reaction (Add Tris or Glycine) conjugation->quenching 2h RT or O/N 4°C purification Purify Conjugate (Desalting Column or Dialysis) quenching->purification 15-30 min Room Temp product Final Conjugate purification->product

Caption: Workflow for conjugating this compound to a primary amine.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

While this compound is a component, its application in PROTACs places it within the broader context of inducing protein degradation through the ubiquitin-proteasome system. A PROTAC molecule consists of two ligands connected by a linker, such as one derived from this compound. One ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.

PROTAC Mechanism Diagram:

G cluster_0 Ternary Complex Formation protac PROTAC target Target Protein protac->target binds e3 E3 Ligase protac->e3 binds ubiquitination Ubiquitination of Target Protein target->ubiquitination e3->ubiquitination catalyzes proteasome Proteasomal Degradation ubiquitination->proteasome marked for degraded Degraded Target Protein proteasome->degraded

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Synthesis of 3-(2-Hydroxyethoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route to 3-(2-hydroxyethoxy)propanoic acid, a bifunctional molecule with potential applications in drug delivery and materials science. The described methodology is a two-step process commencing with a base-catalyzed Michael addition of ethylene (B1197577) glycol to ethyl acrylate (B77674), followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This document furnishes detailed experimental protocols, a summary of chemical and physical properties, and predicted spectroscopic data for characterization. The synthesis pathway and experimental workflow are visualized using schematic diagrams to facilitate comprehension and reproducibility in a research and development setting.

Introduction

3-(2-Hydroxyethoxy)propanoic acid is a hydrophilic organic compound possessing both a hydroxyl and a carboxylic acid functional group. This dual functionality makes it an attractive building block in the synthesis of more complex molecules, such as polymers, esters, and amides. Its structure is essentially a short-chain polyethylene (B3416737) glycol (PEG) moiety attached to propanoic acid, suggesting potential utility as a linker in bioconjugation and drug delivery systems, for instance, in the development of antibody-drug conjugates (ADCs). The synthesis of this molecule is of interest to researchers in medicinal chemistry, polymer chemistry, and materials science. This guide outlines a practical and accessible synthetic approach.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-hydroxyethoxy)propanoic acid is presented in Table 1. This data is essential for the handling, characterization, and application of the compound.

Table 1: Physicochemical Properties of 3-(2-Hydroxyethoxy)propanoic Acid

PropertyValue
Molecular FormulaC₅H₁₀O₄
Molecular Weight134.13 g/mol
IUPAC Name3-(2-hydroxyethoxy)propanoic acid
CAS Number117786-94-4
AppearancePredicted to be a liquid or low-melting solid
Boiling PointNot available
Melting PointNot available
SolubilityExpected to be soluble in water and polar organic solvents

Proposed Synthesis Pathway

The synthesis of 3-(2-hydroxyethoxy)propanoic acid can be achieved through a two-step reaction sequence as illustrated in the following diagram.

Synthesis_Pathway Reactant1 Ethylene Glycol Intermediate Ethyl 3-(2-hydroxyethoxy)propanoate Reactant1->Intermediate  +   Step 1: Michael Addition (Base Catalyst, e.g., Na) Reactant2 Ethyl Acrylate Reactant2->Intermediate Product 3-(2-Hydroxyethoxy)propanoic Acid Intermediate->Product Step 2: Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Proposed two-step synthesis of 3-(2-hydroxyethoxy)propanoic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 3-(2-hydroxyethoxy)propanoic acid.

Step 1: Synthesis of Ethyl 3-(2-hydroxyethoxy)propanoate via Michael Addition

This procedure describes the base-catalyzed conjugate addition of ethylene glycol to ethyl acrylate.

Materials:

Experimental Workflow:

Michael_Addition_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve ethylene glycol in anhydrous THF under inert atmosphere. B Add sodium metal portion-wise to form sodium glycoate. A->B C Cool the mixture to 0 °C. B->C D Add ethyl acrylate dropwise. C->D E Stir at room temperature overnight. D->E F Quench the reaction with saturated NH₄Cl solution. E->F G Extract with diethyl ether. F->G H Wash the combined organic layers with brine. G->H I Dry over anhydrous MgSO₄. H->I J Concentrate under reduced pressure. I->J K Purify by column chromatography (silica gel). J->K

Caption: Workflow for the synthesis of ethyl 3-(2-hydroxyethoxy)propanoate.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (5.0 equivalents) in anhydrous THF.

  • Carefully add small pieces of sodium metal (1.1 equivalents) to the solution. The mixture will gently effervesce as the sodium alkoxide is formed. Stir until all the sodium has reacted.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add ethyl acrylate (1.0 equivalent) dropwise to the cooled solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ethyl 3-(2-hydroxyethoxy)propanoate by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes.

Step 2: Hydrolysis of Ethyl 3-(2-hydroxyethoxy)propanoate

This procedure details the saponification of the ester followed by acidification to yield the final carboxylic acid.

Materials:

  • Ethyl 3-(2-hydroxyethoxy)propanoate

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Hydrolysis_Workflow cluster_reaction Saponification cluster_workup Acidification and Extraction A Dissolve the ester in methanol and water. B Add an aqueous solution of NaOH. A->B C Stir at room temperature for 4-6 hours. B->C D Remove methanol under reduced pressure. C->D E Cool the aqueous residue to 0 °C. D->E F Acidify with 1 M HCl to pH ~2. E->F G Extract with ethyl acetate. F->G H Wash the combined organic layers with brine. G->H I Dry over anhydrous Na₂SO₄. H->I J Concentrate under reduced pressure to yield the final product. I->J

Caption: Workflow for the hydrolysis of ethyl 3-(2-hydroxyethoxy)propanoate.

Procedure:

  • Dissolve ethyl 3-(2-hydroxyethoxy)propanoate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add an aqueous solution of sodium hydroxide (1.5 equivalents) to the ester solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 2 by the slow, dropwise addition of 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-(2-hydroxyethoxy)propanoic acid. The product can be further purified by chromatography if necessary, though its high polarity may require specialized techniques such as reversed-phase chromatography.

Characterization

The structure and purity of the synthesized 3-(2-hydroxyethoxy)propanoic acid should be confirmed by spectroscopic methods. The following are the predicted spectroscopic data for the final product.

Table 2: Predicted Spectroscopic Data for 3-(2-Hydroxyethoxy)propanoic Acid

TechniquePredicted Data
¹H NMR δ (ppm): ~11-12 (br s, 1H, -COOH), ~3.75 (t, 2H, -O-CH₂-CH₂-OH), ~3.65 (t, 2H, -O-CH₂-CH₂-OH), ~3.60 (t, 2H, -O-CH₂-CH₂-COOH), ~2.60 (t, 2H, -CH₂-COOH)
¹³C NMR δ (ppm): ~175 (-COOH), ~72 (-O-CH₂-CH₂-OH), ~68 (-O-CH₂-CH₂-COOH), ~61 (-CH₂-OH), ~35 (-CH₂-COOH)
FTIR ν (cm⁻¹): 3400-2400 (broad, O-H stretch of carboxylic acid and alcohol), 1710 (strong, C=O stretch of carboxylic acid), ~1100 (C-O stretch)

Conclusion

This technical guide has detailed a feasible two-step synthetic route for the preparation of 3-(2-hydroxyethoxy)propanoic acid, a valuable building block for further chemical modifications. The provided experimental protocols for the Michael addition and subsequent hydrolysis are based on established chemical principles and offer a solid foundation for researchers to produce this compound in a laboratory setting. The presented physicochemical properties and predicted spectroscopic data will aid in the characterization and quality control of the synthesized material. This guide serves as a valuable resource for scientists and professionals in the fields of drug development, polymer science, and organic synthesis.

Introduction: The Role of Hydroxy-PEG1-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core mechanism of action of Hydroxy-PEG1-acid as a linker, designed for researchers, scientists, and drug development professionals.

This compound, also known as HO-PEG1-COOH, is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker.[1][2][3] Comprising a single, discrete ethylene (B1197577) glycol unit, it is one of the shortest hydrophilic spacers available for bioconjugation.[4][5] Its structure features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, providing two distinct chemical handles for sequential or orthogonal conjugation strategies.[2][3]

This linker has gained prominence in advanced drug development, particularly in the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][5][6][7] Its primary function is to covalently connect two molecular entities, such as an antibody and a cytotoxic payload, while imparting beneficial physicochemical properties to the final conjugate.[8][][10] The key advantages conferred by the PEG component include enhanced water solubility, improved stability, and reduced immunogenicity.[8][11][12] As a non-cleavable linker, it forms a stable connection between the conjugated molecules.[5]

Core Mechanism of Action

The mechanism of action of this compound as a linker is rooted in the distinct reactivity of its two terminal functional groups.

Carboxylic Acid Moiety: The Primary Conjugation Site

The carboxylic acid group is the primary site for conjugation to biomolecules, typically targeting primary amines found in the lysine (B10760008) residues of proteins or antibodies.[2][10] The reaction does not proceed spontaneously; the carboxyl group must first be activated to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10]

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This unstable intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This two-step process is preferred as it improves reaction efficiency and minimizes side reactions.[10]

  • Conjugation: The NHS ester robustly reacts with a primary amine on the target molecule (e.g., an antibody) at a physiological pH (typically 7.2-8.0) to form a stable, covalent amide bond.[10]

Hydroxyl Moiety: The Payload Attachment Site

The terminal hydroxyl group provides a secondary, orthogonal site for attaching another molecule, often a therapeutic payload or a reporter molecule.[2] This group can be used in various reactions, such as esterification or etherification, or it can be chemically modified to introduce other functional groups for subsequent conjugation steps.[2] This bifunctional nature allows for a controlled, stepwise synthesis of complex bioconjugates.

The PEG1 Spacer: Modulating Physicochemical Properties

The single ethylene glycol unit acts as a short, flexible, and hydrophilic spacer.[8] Its role is critical:

  • Solubility Enhancement: Many potent cytotoxic drugs used in ADCs are highly hydrophobic. The inclusion of a hydrophilic PEG linker improves the overall aqueous solubility of the drug-linker complex and the final ADC, which can prevent aggregation.[][12][13]

  • Pharmacokinetic Improvement: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life.[12] While a single PEG unit has a modest effect compared to long-chain polymers, it still contributes to favorable pharmacokinetic profiles.[11][14]

  • Spatial Separation: The linker provides physical separation between the two conjugated molecules, which can minimize steric hindrance and help ensure that the biological activity of each component is retained.[]

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADCs, linkers are a critical component connecting the targeting antibody to the cytotoxic payload.[15][16] this compound can be used to attach hydrophobic payloads to an antibody, improving the ADC's solubility and stability.[10][17] The linker's stability ensures that the cytotoxic drug remains attached to the antibody while in circulation, minimizing off-target toxicity, and is only released after the ADC is internalized by the target cancer cell.[][16]

PROTACs

PROTACs are chimeric molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4][18] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a linker.[19] The length, flexibility, and composition of this linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[18][19] Short PEG linkers, including PEG1, are frequently used in PROTAC design to optimize the geometry of this complex and improve the molecule's cell permeability and degradation efficiency.[4][19]

Quantitative Data Summary

Specific kinetic and yield data for the this compound linker are not broadly published. However, studies comparing different PEG linker lengths provide valuable insights into how even small changes to the spacer can impact the final conjugate's properties. The following table summarizes comparative data from studies on short-chain PEG linkers in ADCs.

ParameterLinker LengthSystemObservationReference
Tumor Exposure & Efficacy 2-4 PEG Units vs. 8-24 PEG UnitsADC on L540cy Tumor XenograftsADCs with 8-24 PEG units showed significantly higher tumor-to-plasma exposure and 75-85% tumor weight reduction, compared to 35-45% for 2-4 unit PEGs.[11]
Cytotoxicity 4 kDa vs. 10 kDa PEGAffibody-MMAE ConjugateLonger PEG linkers reduced in vitro cytotoxicity. The 4 kDa PEG reduced activity by ~6.5-fold and the 10 kDa PEG by ~22.5-fold compared to a non-PEGylated version.[11][14]
Circulation Half-Life 4 kDa vs. 10 kDa PEGAffibody-MMAE ConjugatePEG linkers significantly extended half-life. The 4 kDa PEG resulted in a 2.5-fold extension, while the 10 kDa PEG led to an 11.2-fold extension.[14]

Note: This data illustrates general principles. The optimal linker length is highly dependent on the specific antibody, payload, and target.

Visualizations

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amide Bond Formation Linker This compound (HO-PEG1-COOH) Intermediate O-Acylisourea Intermediate (Unstable) Linker->Intermediate + EDC EDC EDC ActivatedLinker Amine-Reactive NHS Ester (Stable) Intermediate->ActivatedLinker + NHS NHS NHS / Sulfo-NHS Conjugate Stable Bioconjugate (Amide Bond) ActivatedLinker->Conjugate + Target Molecule (pH 7.2 - 8.0) Target Target Molecule (e.g., Antibody with -NH2)

Figure 1: Chemical reaction pathway for conjugating this compound to an amine-containing molecule.

G cluster_pre Preparation & Activation cluster_reac Conjugation Reaction cluster_post Purification & Analysis A Prepare Drug-Linker Conjugate (Attach payload to -OH group) B Activate Carboxylic Acid (Dissolve Drug-Linker in Buffer, add EDC and Sulfo-NHS) A->B D Combine Activated Drug-Linker with Antibody Solution B->D C Prepare Antibody Solution (Buffer at pH 7.2 - 7.5) C->D E Incubate Reaction (e.g., 1-2 hours at RT) D->E F Quench Reaction (Add Tris or Glycine) E->F G Purify Conjugate (e.g., Size Exclusion Chromatography) F->G H Characterize Final ADC (e.g., Mass Spec, HPLC) G->H

Figure 2: A generalized experimental workflow for synthesizing an Antibody-Drug Conjugate (ADC).

G Linker This compound Linker Hydroxyl (-OH) PEG1 Spacer Carboxylic Acid (-COOH) F0 Payload Attachment (e.g., Cytotoxic Drug) Linker:f0->F0 F1_1 Enhances Solubility Linker:f1->F1_1 F1_2 Provides Spatial Separation Linker:f1->F1_2 F1_3 Improves Pharmacokinetics Linker:f1->F1_3 F2 Biomolecule Conjugation (e.g., Antibody Lysine Residues) Linker:f2->F2

References

The Hydroxyl Group in Hydroxy-PEG1-acid: A Technical Guide to its Role in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG1-acid is a heterobifunctional linker that is playing an increasingly important role in the development of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth examination of the pivotal role of the terminal hydroxyl group in this molecule. We will explore its chemical properties, methods for its derivatization, and its impact on the overall function of the conjugates it helps create. While specific quantitative data for the single ethylene (B1197577) glycol unit variant is limited in published literature, this guide draws upon established principles and detailed experimental protocols for analogous short-chain PEG linkers to provide a robust framework for researchers.

Introduction to this compound

This compound, with the chemical formula C5H10O4 and CAS number 89211-34-7, is the shortest member of the hydroxy-PEG-acid series of linkers.[1][2][3] It possesses two distinct functional groups: a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a single ethylene glycol unit.[1][2] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.

The single PEG unit imparts hydrophilicity, which can improve the solubility of the resulting conjugate, a crucial factor when working with often hydrophobic therapeutic agents.[4] The carboxylic acid is readily reactive with primary amines to form stable amide bonds. However, it is the hydroxyl group that provides a versatile handle for a wide range of chemical modifications, making this compound a valuable building block in complex bioconjugate synthesis.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89211-34-7[1][2]
Molecular Formula C₅H₁₀O₄[2][3]
Molecular Weight 134.13 g/mol [2][3]
Appearance Colorless to light yellow liquid/oil[5]
Storage Conditions -20°C for long-term storage[4][5]

The Pivotal Role of the Hydroxyl Group

While the carboxylic acid end of this compound provides a reliable point of attachment, the hydroxyl group offers a gateway to a diverse array of functionalities. In its native state, the primary alcohol is relatively unreactive, which is advantageous for selective conjugation at the carboxyl end. However, its true utility lies in its potential for activation and conversion into other reactive moieties. This allows for a modular and strategic approach to the synthesis of complex molecules like ADCs and PROTACs.

The ability to derivatize the hydroxyl group enables researchers to:

  • Introduce a variety of functional groups: The hydroxyl group can be converted into amines, azides, alkynes, tosylates, and more, allowing for a wide range of bioorthogonal and other conjugation chemistries.

  • Control the order of conjugation: In a multi-step synthesis, the less reactive hydroxyl group can be preserved while the carboxylic acid is reacted first. The hydroxyl group can then be activated and reacted in a subsequent step.

  • Fine-tune the properties of the linker: The choice of derivatization can influence the overall solubility, stability, and steric profile of the final conjugate.

Applications in Advanced Biotherapeutics

The unique properties of this compound, particularly the versatility of its hydroxyl group, make it a valuable tool in the development of cutting-edge therapies.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design.

The length of the PEG linker in a PROTAC is a crucial parameter. Even the difference of a single ethylene glycol unit can have a profound impact on the efficacy of the PROTAC. For instance, in a lapatinib-based PROTAC, the extension of the linker by just one ethylene glycol unit was shown to abolish the degradation of the HER2 protein while maintaining the degradation of EGFR, thereby imparting selectivity.[6]

The hydroxyl group of this compound can be derivatized to facilitate the connection to either the target protein ligand or the E3 ligase ligand, depending on the synthetic strategy.

ADCs (Antibody-Drug Conjugates)

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[5] The linker in an ADC connects the antibody to the cytotoxic payload and plays a key role in the stability and release of the drug.

This compound can be used as a non-cleavable linker in ADCs.[5][7][8] The carboxylic acid end can be conjugated to the antibody, while the hydroxyl group can be modified to attach the cytotoxic drug. The hydrophilic nature of the PEG unit can help to mitigate the aggregation often seen with hydrophobic drug payloads.

Experimental Protocols for Hydroxyl Group Derivatization

While specific protocols for this compound are not abundant in the literature, the following are representative methods for the derivatization of the hydroxyl group on short-chain PEG linkers. These can be adapted for this compound with appropriate stoichiometric adjustments.

Conversion of the Hydroxyl Group to a Tosylate

This protocol describes the conversion of the hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • Hydroxy-PEG-acid derivative

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (B128534)

  • p-Toluenesulfonyl chloride (TsCl)

  • 1 M HCl

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Dissolve the Hydroxy-PEG-acid derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine or triethylamine (1.5 - 2.0 eq) and stir for 10 minutes.

  • Add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

Esterification of the Hydroxyl Group

This protocol outlines the formation of an ester bond with a carboxylic acid, a common method for attaching drug molecules.

Materials:

  • Hydroxy-PEG-acid derivative

  • Carboxylic acid-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Hydroxy-PEG-acid derivative (1.0 eq), the carboxylic acid-containing molecule (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once complete, filter off the DCU and wash the precipitate with DCM.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography.

Conversion of the Hydroxyl Group to an Amine

This two-step protocol converts the hydroxyl group into a primary amine.

Step 1: Mesylation

  • Dissolve the Hydroxy-PEG-acid derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0°C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise and stir at 0°C for 1-2 hours, then at room temperature for 2-4 hours.

  • The resulting mesylate is typically used in the next step after an aqueous workup.

Step 2: Azidation and Reduction

  • Dissolve the crude mesylate in DMF and add sodium azide (B81097) (3-5 eq).

  • Heat the mixture to 60-80°C overnight.

  • After cooling, dilute with water and extract the azide product.

  • The azide can then be reduced to the primary amine using a standard reducing agent such as triphenylphosphine (B44618) (Staudinger reaction) or by catalytic hydrogenation.

Visualization of a PROTAC-Mediated Signaling Pathway

As an example of a relevant signaling pathway, we will visualize the degradation of BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, which is a therapeutic target in cancer.[9] A PROTAC utilizing a linker such as a derivatized this compound can be designed to recruit BRD4 to an E3 ligase, leading to its degradation.

Caption: PROTAC-mediated degradation of the BRD4 protein.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC, where the hydroxyl group of a PEG linker is a key site for modification and conjugation.

PROTAC_Synthesis_Workflow start Start with Hydroxy-PEG-acid step1 Protect Carboxylic Acid (e.g., as a methyl ester) start->step1 step2 Derivatize Hydroxyl Group (e.g., convert to azide) step1->step2 step3 Couple to Ligand 1 (e.g., via 'click' chemistry) step2->step3 step4 Deprotect Carboxylic Acid (hydrolyze ester) step3->step4 step5 Activate Carboxylic Acid (e.g., with EDC/NHS) step4->step5 step6 Couple to Ligand 2 (e.g., to an amine on the ligand) step5->step6 end Final PROTAC step6->end

Caption: General workflow for PROTAC synthesis.

Conclusion

The hydroxyl group in this compound is a critical feature that imparts significant versatility to this heterobifunctional linker. Its capacity for a wide range of chemical derivatizations allows for the strategic and modular construction of complex biotherapeutics such as ADCs and PROTACs. While the short, single ethylene glycol unit offers unique steric and solubility properties, the fundamental chemistry of the hydroxyl group aligns with that of longer PEG-acid analogues. The experimental protocols and workflows provided in this guide, based on established principles for short-chain PEG linkers, offer a valuable resource for researchers aiming to leverage the potential of this compound in their drug development programs. Further research into the specific quantitative aspects of this compound will undoubtedly continue to refine its application in the next generation of targeted therapies.

References

The Pivotal Role of the Carboxylic Acid Group in Hydroxy-PEG1-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and surface modification. Its architecture, featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, provides a versatile platform for the covalent attachment of a wide array of molecules. The polyethylene (B3416737) glycol (PEG) backbone enhances hydrophilicity and biocompatibility of the resulting conjugates.[1][2] This guide focuses on the core functionality of the carboxylic acid group, providing a technical overview of its reactivity, applications, and the methodologies for its utilization.

The Carboxylic Acid Group: A Hub of Reactivity

The terminal carboxylic acid group is the primary reactive site on the this compound molecule for conjugation to amine-containing molecules.[3] Its utility is rooted in its ability to form stable amide bonds, a cornerstone of bioconjugation chemistry.[4][5] The reactivity of the carboxylic acid is highly dependent on its protonation state, which is governed by its acid dissociation constant (pKa) and the pH of the reaction environment.

Physicochemical Properties

The pKa of a terminal carboxylic acid on a PEG linker is a critical parameter influencing its reactivity. While the specific pKa for this compound is not extensively documented, the typical pKa for carboxylic acids in similar chemical environments provides a reliable estimate.

ParameterTypical ValueSignificance
pKa~4-5[6]Dictates the pH required for efficient activation and conjugation. At pH values above the pKa, the carboxylate anion predominates, which is less reactive towards activation.

Amide Bond Formation: The EDC/NHS Coupling Strategy

The most prevalent method for leveraging the carboxylic acid group is through activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1][4] This "zero-length" crosslinking approach facilitates the formation of a stable amide bond with a primary amine without incorporating the coupling agents into the final product.[1]

The reaction proceeds in two principal steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[1]

  • Formation of a Stable NHS Ester: The O-acylisourea intermediate rapidly reacts with NHS to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions, thereby increasing coupling efficiency.[1]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[1]

EDC_NHS_Coupling cluster_activation Activation cluster_conjugation Conjugation Carboxylic_Acid R-COOH (this compound) O_acylisourea O-acylisourea intermediate (unstable) Carboxylic_Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_Ester Amine-reactive NHS ester O_acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 Primary_Amine R'-NH2 (e.g., Protein) Primary_Amine->Amide_Bond Aqueous_Conjugation_Workflow Start Start Prepare_Reagents Prepare Reagents (PEG-acid, EDC, NHS, Protein) Start->Prepare_Reagents Activation Activate PEG-acid with EDC/NHS in Activation Buffer (pH 6.0, 15-60 min) Prepare_Reagents->Activation Conjugation Add activated PEG-acid to Protein in Conjugation Buffer (pH 7.2-7.5, 2h RT or O/N 4°C) Activation->Conjugation Quenching Quench reaction with Tris or Hydroxylamine Conjugation->Quenching Purification Purify conjugate (Desalting, Dialysis, SEC) Quenching->Purification Characterization Characterize conjugate (HPLC, SDS-PAGE, MS) Purification->Characterization End End Characterization->End

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Heterobifunctional Polyethylene Glycol (PEG) linkers are a class of biocompatible polymers that play a pivotal role in modern drug development and bioconjugation.[1] These specialized molecules are characterized by a central, hydrophilic PEG backbone of varying length with two distinct reactive functional groups at either end.[1][2] This unique dual-reactivity allows for the precise and stable covalent linkage of two different molecular entities, such as a therapeutic drug and a targeting ligand.[1][2] The incorporation of the PEG spacer offers numerous advantages, including enhanced solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][3] Consequently, heterobifunctional PEG linkers have become indispensable tools in the design of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and nanoparticle-based therapeutics.[1][4]

Core Concepts: Structure and Properties

The fundamental structure of a heterobifunctional PEG linker enables a modular and versatile approach to bioconjugation.[1] The two different terminal functional groups allow for controlled, sequential reactions, which is critical for assembling complex conjugates with high purity and yield.[5]

Key Properties:

  • Biocompatibility: PEG is well-regarded for its low toxicity and minimal immunogenicity, making it an ideal material for in vivo applications.[1]

  • Solubility Enhancement: The hydrophilic nature of the PEG backbone improves the aqueous solubility of hydrophobic drugs and biomolecules, which can enhance their bioavailability and prevent aggregation.[1][4]

  • Flexibility: The PEG chain acts as a flexible spacer, which can minimize steric hindrance and help each component of the conjugate maintain its biological activity.[1]

  • Improved Pharmacokinetics: The process of PEGylation increases the hydrodynamic size of a molecule. This leads to reduced renal clearance and a longer plasma half-life, extending the circulation time of the therapeutic.[4][6]

  • Reduced Immunogenicity: The PEG chain can form a hydration shell that shields the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[4]

cluster_Linker Heterobifunctional PEG Linker cluster_Molecules Molecules to be Conjugated Functional Group X Functional Group X PEG_Chain -(O-CH2-CH2)n- Functional Group X->PEG_Chain Functional Group Y Functional Group Y PEG_Chain->Functional Group Y Molecule A Molecule A Molecule A->Functional Group X Reacts with X Molecule B Molecule B Molecule B->Functional Group Y Reacts with Y PROTAC_MoA PROTAC Mechanism of Action cluster_protac PROTAC cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_Ligand POI Ligand POI->POI_Ligand Binds E3 E3 Ubiquitin Ligase E3_Ligand E3 Ligand E3->E3_Ligand Binds PEG_Linker PEG Linker POI_Ligand->PEG_Linker Ternary [POI - PROTAC - E3] PEG_Linker->E3_Ligand Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Induces Proximity Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to Nanoparticle Surface Functionalization cluster_NP Nanoparticle System NP Nanoparticle Core Linker1 Y-PEG-X NP->Linker1 X attaches to surface Linker2 Y-PEG-X NP->Linker2 X attaches to surface Ligand Targeting Ligand Linker1->Ligand Y attaches to ligand Drug Drug Linker2->Drug Y attaches to drug cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation A1 Prepare mAb solution (e.g., in PBS pH 7.4) A2 Add 5-10 fold molar excess of NHS-PEG-Maleimide A1->A2 A3 Incubate for 1-2 hours at room temperature A2->A3 A4 Purify mAb-PEG-Maleimide (e.g., Desalting column) A3->A4 B2 Add drug solution to purified mAb-PEG-Maleimide A4->B2 Modified Antibody B1 Prepare stock solution of thiol-containing drug (in DMSO) B1->B2 Drug Payload B3 Incubate for 2-4 hours at room temperature B2->B3 B4 Purify the final ADC (e.g., SEC or IEX) B3->B4

References

The Core Principles of Using Hydroxy-PEG1-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Hydroxy-PEG1-acid, a heterobifunctional linker critical in the fields of bioconjugation and drug delivery. As a single, discrete polyethylene (B3416737) glycol (PEG) unit, it offers precise control over spacing and hydrophilicity when conjugating molecules. This document outlines its physicochemical properties, detailed experimental protocols for its use, and the fundamental impact of PEGylation on therapeutic molecules.

Introduction to this compound and PEGylation

This compound is a non-cleavable linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1][2] This bifunctional nature allows for sequential and specific conjugation to two different molecules. The short PEG chain enhances the aqueous solubility of conjugated molecules without adding significant hydrodynamic size.[3][4] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy in pharmaceutical development. It can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their stability, reducing immunogenicity, and extending their circulation half-life.[5][6]

The free acid form of this compound can be unstable due to the potential for the hydroxyl group to react with the carboxylic acid group, leading to polymerization.[3][7] For this reason, it is often supplied and stored as its more stable sodium salt.[2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this linker.

PropertyValueReference
Chemical Name 3-(2-Hydroxyethoxy)propanoic acid
Molecular Formula C₅H₁₀O₄[8]
Molecular Weight 134.13 g/mol [8]
CAS Number 89211-34-7[8]
Purity ≥95%[8][9]
Form Available as free acid or sodium salt[3]
Storage Conditions -20°C, desiccated[3]
Solubility Soluble in aqueous media[3]
Topological Polar Surface Area (TPSA) 66.76 Ų[8]
logP -0.53[8]

Core Applications and Principles of Use

The versatility of this compound stems from its two distinct functional groups, which can be selectively reacted.

Carboxylic Acid Reactivity: Amine Coupling

The most common application of the carboxylic acid group is its conjugation to primary amines (e.g., on proteins, peptides, or small molecules) to form a stable amide bond. This reaction is not spontaneous and requires activation of the carboxylic acid.[1] The most prevalent method is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][10]

The workflow for this process involves two key steps: the activation of the carboxylic acid to an NHS ester, followed by the reaction of the NHS ester with the amine.

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.0) A This compound C Activated NHS Ester A->C + B EDC/NHS B->C E Conjugated Product C->E D Target Molecule (with -NH2) D->E +

Caption: General workflow for amine coupling of this compound.
Hydroxyl Group Reactivity

The terminal hydroxyl group is less reactive than the carboxylic acid but can be activated for conjugation to various functional groups.[10] For instance, it can be activated to form a p-nitrophenyl (PNP) carbonate, which can then react with primary amines.[10] This allows for a different strategic approach to bioconjugation, where the hydroxyl end is reacted first.

Detailed Experimental Protocols

The following protocols are adapted for the use of this compound based on established methods for similar PEG linkers.

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Protein

This protocol details the two-step process of activating the carboxylic acid of this compound and conjugating it to a protein containing primary amines.

Materials:

  • This compound (or its sodium salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous solvent.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS relative to the this compound. A 5-fold molar excess of EDC and a 2-fold molar excess of NHS is a good starting point.[11]

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the reactive NHS ester.[10][11]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in Conjugation Buffer. The final concentration of the organic solvent from the linker stock should ideally not exceed 10% (v/v) of the total reaction volume.[1]

    • A typical starting molar excess of the activated linker to the protein is 10-20 fold.[10]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Quenching the Reaction:

    • (Optional) Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.[11]

    • Incubate for an additional 15-30 minutes at room temperature.[1]

  • Purification:

    • Purify the protein conjugate using a desalting column or dialysis to remove excess linker and by-products.[10]

Protocol 2: Activation of the Hydroxyl Group to a p-Nitrophenyl (PNP) Carbonate

This protocol describes the activation of the hydroxyl group of a related compound, which can be adapted for this compound, to enable reaction with primary amines.[10]

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add triethylamine or pyridine to the solution (typically 1.1 to 1.5 equivalents).[10]

    • Slowly add a solution of p-nitrophenyl chloroformate (1.1 to 1.5 equivalents) in anhydrous DCM to the reaction mixture.[10]

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[10]

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.[10]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting activated product by silica gel column chromatography.

Impact of PEGylation on Pharmacokinetics and Signaling

The addition of even a short PEG linker like this compound can influence the properties of a molecule. When larger PEG chains are used in PEGylation, the effects are more pronounced. PEGylation can alter the balance between a drug's pharmacodynamic (PD) and pharmacokinetic (PK) properties.[5] While it may sometimes slightly reduce the binding affinity of a drug to its target, this is often more than compensated for by the extended systemic exposure.[5][6]

The diagram below illustrates how PEGylation can impact the interaction of a therapeutic agent with its target receptor and subsequent signaling, as well as its overall pharmacokinetic profile.

G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics cluster_2 Overall Therapeutic Outcome A PEGylated Drug B Increased Hydrodynamic Size A->B E PEG Shielding A->E C Reduced Renal Clearance B->C D Extended Half-Life C->D H Improved Therapeutic Efficacy D->H Increased Exposure Time F Reduced Receptor Binding Affinity E->F G Altered Downstream Signaling F->G G->H Modulated Activity

Caption: Impact of PEGylation on drug pharmacokinetics and pharmacodynamics.

Conclusion

This compound is a valuable tool in the arsenal (B13267) of researchers and drug developers. Its well-defined structure and bifunctional nature provide a high degree of control in the synthesis of complex bioconjugates. By understanding its fundamental properties and applying robust experimental protocols, scientists can effectively leverage this linker to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules, ultimately contributing to the development of more effective and safer medicines.

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG1-acid Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins.[1][2][3][4] This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, enhanced stability, and improved solubility.[2][3][4][5][6]

Hydroxy-PEG1-acid is a heterobifunctional linker containing a terminal hydroxyl group and a carboxylic acid, separated by a single ethylene (B1197577) glycol unit. The carboxylic acid moiety can be activated to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) on a protein, forming a stable amide bond.[7][8][] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[7][10] This document provides a detailed protocol for the bioconjugation of this compound to proteins using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials and Methods

Materials
  • This compound

  • Target protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes for purification

  • Analytical equipment for characterization (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry)

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form a more stable, amine-reactive NHS ester.[11][12][13]

  • Preparation of Reagents: Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately prior to use as they are moisture sensitive.[11][14]

  • Activation Reaction:

    • Dissolve this compound in Activation Buffer.

    • Add EDC (typically a 1.5 to 2-fold molar excess over this compound).[7]

    • Add NHS or sulfo-NHS (typically a 1.5 to 2-fold molar excess over this compound).[7]

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

Protocol 2: Conjugation of Activated this compound to Protein

This protocol details the reaction of the activated NHS-ester of this compound with the primary amines of the target protein.

  • Protein Preparation: Ensure the target protein is in the Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.[15][16]

  • Conjugation Reaction:

    • Add the freshly prepared activated this compound solution to the protein solution. A typical starting molar excess of the PEG linker to the protein is 10-20 fold, but this should be optimized for the specific protein and desired degree of PEGylation.[7][15]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7][11]

  • Quenching the Reaction:

    • (Optional) Add a quenching solution, such as Tris or glycine, to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[7][14]

    • Incubate for an additional 30 minutes at room temperature.

Protocol 3: Purification of the PEGylated Protein

Purification is crucial to remove excess PEG reagent and byproducts from the conjugated protein. Several chromatographic techniques can be employed.

  • Size Exclusion Chromatography (SEC): This is one of the most common methods for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and other low molecular weight byproducts.[][18]

  • Ion Exchange Chromatography (IEX): The attachment of PEG chains can alter the surface charge of the protein, allowing for separation of PEGylated species from the native protein. IEX can also be used to separate proteins with different degrees of PEGylation.[][18][19]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary method to IEX for purifying PEGylated proteins.[][19]

  • Reverse Phase Chromatography (RPC): Often used on an analytical scale for identifying PEGylation sites and separating positional isomers.[]

  • Diafiltration/Ultrafiltration: This method can be used to remove unreacted PEG and native protein.[18][20]

Protocol 4: Characterization of the PEGylated Protein

Characterization is essential to determine the degree of PEGylation and confirm the identity and purity of the conjugate.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • SEC-HPLC: Used to determine the purity and aggregation state of the PEGylated protein.

  • Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, which can be used to determine the degree of PEGylation.[1] Peptide mapping combined with MS can be used to identify the specific sites of PEGylation.[21][22][23]

Quantitative Data Summary

ParameterTypical Range/ValueFactors to OptimizeReference
Molar Ratio (PEG:Protein) 5:1 to 50:1Desired degree of PEGylation, protein reactivity,[15]
EDC Molar Excess (to Acid) 1.5 - 2 foldActivation efficiency[7]
NHS Molar Excess (to Acid) 1.5 - 2 foldStability of activated ester[7]
Activation pH 4.5 - 6.0Efficiency of EDC reaction[11],[14]
Conjugation pH 7.2 - 8.5Efficiency of amine reaction[11],[]
Reaction Time (Activation) 15 - 30 minutesComplete activation[7],
Reaction Time (Conjugation) 2 hours to overnightConjugation efficiency[7],[11]
Purification Yield (Diafiltration) > 90%Membrane cutoff, buffer conditions[20]

Visualizations

G Workflow for this compound Protein Bioconjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Characterization A This compound B Add EDC and NHS in Activation Buffer (pH 4.5-6.0) A->B C Activated NHS-ester of PEG B->C E Incubate for 2h (RT) or overnight (4°C) C->E D Target Protein in Conjugation Buffer (pH 7.2-8.0) D->E F Quench Reaction (optional) E->F G Purify PEGylated Protein (SEC, IEX, etc.) F->G H Characterize Conjugate (SDS-PAGE, MS, etc.) G->H I Pure PEGylated Protein H->I

Caption: Experimental workflow for protein bioconjugation.

G EDC/NHS Coupling Reaction Mechanism Carboxyl R-COOH (this compound) OAcylisourea O-Acylisourea Intermediate (unstable) Carboxyl->OAcylisourea + EDC EDC EDC->OAcylisourea NHSEster Amine-Reactive NHS Ester (more stable) OAcylisourea->NHSEster + NHS NHS NHS->NHSEster AmideBond Stable Amide Bond (PEG-Protein Conjugate) NHSEster->AmideBond + ProteinAmine Protein-NH2 ProteinAmine->AmideBond

Caption: Mechanism of EDC/NHS mediated amide bond formation.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Hydroxy-PEG1-acid is a short, hydrophilic, non-cleavable linker that can be utilized in ADC development. The single polyethylene (B3416737) glycol (PEG) unit is designed to impart hydrophilicity to the ADC, which can help to mitigate issues of aggregation often seen with hydrophobic payloads and improve the pharmacokinetic properties of the conjugate. Being a non-cleavable linker, the payload is released upon lysosomal degradation of the entire antibody-linker-drug complex within the target cancer cell.

This document provides detailed application notes on the use of this compound in ADC development, including comparative data for ADCs with short-chain PEG linkers, and comprehensive experimental protocols for the synthesis and characterization of such ADCs.

Core Principles and Advantages of a Short PEG Linker

The incorporation of a short PEG linker like this compound in ADC design offers several potential advantages:

  • Enhanced Hydrophilicity: The PEG unit increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can help prevent aggregation, a common challenge in ADC manufacturing and formulation.

  • Improved Pharmacokinetics: While longer PEG chains are known to significantly extend the plasma half-life of biologics, even a short PEG linker can favorably impact the pharmacokinetic profile by increasing the hydrodynamic radius of the ADC, potentially leading to reduced renal clearance.

  • Biocompatibility: PEG is a biocompatible and non-immunogenic polymer, which can reduce the potential for an immune response against the linker itself.

  • Controlled Synthesis: As a discrete molecule, this compound allows for the precise and controlled synthesis of ADCs with a defined linker structure, contributing to a more homogeneous final product.

The choice of a short PEG linker represents a balance between imparting beneficial hydrophilic properties and maintaining a compact ADC structure. The optimal linker length is highly dependent on the specific antibody, payload, and target.

Data Presentation

While specific quantitative data for ADCs utilizing a this compound linker is not extensively available in published literature, the following tables provide representative data for ADCs constructed with no PEG linker or short-chain PEG linkers. This data serves as a valuable reference for predicting the potential performance characteristics of an ADC developed with this compound.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with and without Short PEG Linkers

ADC ConstructTarget Cell LineLinker TypeIC50 (nM)Reference
Anti-HER2-MMAEBT-474 (HER2-positive)Non-PEGylated (SMCC)~1.5[1]
Anti-HER2-MMAEBT-474 (HER2-positive)PEG4~6.75[1]
Anti-HER2-MMAENCI-N87 (HER2-positive)Non-PEGylated (SMCC)~2.0[1]
Anti-HER2-MMAENCI-N87 (HER2-positive)PEG4~9.0[1]

Note: The data suggests that the introduction of a short PEG linker may slightly decrease the in vitro potency compared to a non-PEGylated linker, potentially due to steric hindrance. However, the potency often remains in a highly effective range.

Table 2: Comparative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

ADC ConstructLinker LengthPlasma Half-life (t½) in hoursClearance (mL/hr/kg)Reference
ZHER2-MMAENo PEG1.0High[1]
ZHER2-MMAEPEG4K2.5Moderate[1]
ZHER2-MMAEPEG10K11.2Low[1]

Note: This data on miniaturized ADCs clearly demonstrates a trend where increasing PEG chain length significantly improves the plasma half-life and reduces clearance. An ADC with a this compound linker would be expected to have a pharmacokinetic profile between that of a non-PEGylated and a longer-chain PEGylated ADC.

Table 3: Comparative In Vivo Efficacy of ADCs with and without PEG Linkers

ADC ConstructXenograft ModelLinker TypeTumor Growth Inhibition (%)Reference
ZHER2-MMAENCI-N87No PEGLess Effective[1]
ZHER2-MMAENCI-N87PEG4KModerately Effective[1]
ZHER2-MMAENCI-N87PEG10KMost Effective[1]

Note: The improved pharmacokinetics of PEGylated ADCs often translates to enhanced in vivo efficacy, as the ADC has a longer circulation time to reach the tumor site. An ADC with a this compound linker may offer a modest improvement in efficacy over a non-PEGylated counterpart.

Mandatory Visualizations

ADC_Mechanism_of_Action General Mechanism of Action of an Antibody-Drug Conjugate (ADC) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Antibody Degradation) DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death Microtubule_Disruption->Apoptosis

Caption: General mechanism of action of an antibody-drug conjugate (ADC).[2][3][]

ADC_Development_Workflow Experimental Workflow for ADC Development using this compound cluster_synthesis ADC Synthesis cluster_purification_characterization Purification & Characterization Linker_Activation 1. Activation of This compound Payload_Conjugation 2. Conjugation to Cytotoxic Payload Linker_Activation->Payload_Conjugation Linker_Payload Linker-Payload Construct Payload_Conjugation->Linker_Payload ADC_Conjugation 4. ADC Conjugation Linker_Payload->ADC_Conjugation Antibody_Modification 3. Antibody Modification (e.g., Lysine) Antibody_Modification->ADC_Conjugation Crude_ADC Crude ADC ADC_Conjugation->Crude_ADC Purification 5. Purification (e.g., SEC, HIC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC DAR_Analysis 6. DAR Determination (HIC-HPLC, RP-HPLC) Pure_ADC->DAR_Analysis InVitro_Assays 7. In Vitro Cytotoxicity (e.g., MTT Assay) Pure_ADC->InVitro_Assays InVivo_Studies 8. In Vivo Efficacy & Pharmacokinetics Pure_ADC->InVivo_Studies

Caption: Experimental workflow for ADC development using this compound.

ADC_Component_Relationship Logical Relationship of Components in a this compound ADC Antibody Monoclonal Antibody (Targeting Moiety) Linker This compound (Non-cleavable Linker) Antibody->Linker Covalent Bond (e.g., Amide) Payload Cytotoxic Payload (Effector Moiety) Linker->Payload Covalent Bond (e.g., Ester, Amide)

Caption: Logical relationship of components in a this compound ADC.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid moiety of this compound using EDC/NHS chemistry for subsequent conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Cytotoxic payload with a primary amine group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5]

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF or DCM. b. Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon). d. Monitor the formation of the NHS ester by LC-MS.

  • Conjugation to the Amine-Containing Payload: a. In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DCM. b. Add the activated Hydroxy-PEG1-NHS ester solution to the payload solution. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by LC-MS.

  • Purification of the Linker-Payload Construct: a. Once the reaction is complete, concentrate the mixture under reduced pressure. b. Purify the resulting linker-payload conjugate by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final product. d. Characterize the product by mass spectrometry to confirm its identity.

Protocol 2: Conjugation of the Linker-Payload to a Monoclonal Antibody via Lysine (B10760008) Residues

This protocol outlines the conjugation of the activated linker-payload construct (with a terminal hydroxyl group on the PEG and an activated ester on the payload) to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Linker-Payload construct with an NHS ester

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25) for purification

  • Formulation Buffer: e.g., PBS, pH 7.4

Procedure:

  • Antibody Preparation: a. Exchange the antibody into the Conjugation Buffer using a desalting column or dialysis. b. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction: a. Add the Linker-Payload-NHS ester construct to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess). The linker-payload should be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before addition (final DMSO concentration should be <10% v/v). b. Incubate the reaction at room temperature for 2-4 hours with gentle agitation.

  • Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.

  • Purification of the ADC: a. Purify the resulting ADC from unreacted linker-payload and other impurities using a pre-equilibrated SEC column with the desired Formulation Buffer. b. Collect the fractions containing the purified ADC.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: a. Dilute the purified ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HIC-HPLC Analysis: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample onto the column. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes. d. Monitor the elution profile at 280 nm. Different DAR species (DAR0, DAR1, DAR2, etc.) will elute at different retention times, with higher DAR species being more hydrophobic and eluting later.

  • Data Analysis: a. Integrate the peak areas for each DAR species. b. Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Protocol 4: In Vitro Cytotoxicity Assessment by MTT Assay

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Purified ADC

  • Unconjugated antibody and free payload (for controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C and 5% CO2.

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Remove the old medium from the wells and add 100 µL of the respective solutions. Include untreated cells as a control. c. Incubate the plates for 72-96 hours.

  • MTT Assay: a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the dose-response curves and determine the IC50 values using appropriate software.

Conclusion

This compound serves as a valuable short, hydrophilic, non-cleavable linker for the development of antibody-drug conjugates. While direct quantitative data for ADCs utilizing this specific linker is limited, the provided comparative data for other short-chain PEG linkers and the detailed experimental protocols offer a strong foundation for researchers to design, synthesize, and evaluate novel ADCs. The use of this compound may provide a favorable balance of improved hydrophilicity and pharmacokinetics, contributing to the development of effective and well-tolerated targeted cancer therapies. As with any ADC development program, empirical testing is crucial to determine the optimal linker and conjugation strategy for a given antibody-payload combination.

References

Application Notes and Protocols for Protein Labeling with Activated Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease immunogenicity.[1] Hydroxy-PEG1-acid is a short, hydrophilic linker that can be used to introduce a single ethylene (B1197577) glycol unit onto a protein. This minimal modification can be advantageous for subtly altering properties such as solubility and aggregation resistance without the significant steric hindrance that can be associated with larger PEG chains.[2]

The terminal carboxylic acid of this compound must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, to enable efficient conjugation to primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on a protein.[3][] These application notes provide a comprehensive guide to the activation of this compound and its subsequent use in protein labeling, including detailed protocols, expected quantitative outcomes, and methods for characterization.

Chemical Properties and Handling

PropertyValueSource(s)
Chemical Name 3-(2-Hydroxyethoxy)propanoic acid[5]
Molecular Formula C₅H₁₀O₄[5]
Molecular Weight 134.13 g/mol [5]
Solubility Soluble in water and organic solvents such as DMSO and DMF.[6][7]
Storage The sodium salt form is stable for storage. Store at -20°C. The free acid form can be unstable.[6][7]

Note: Activated NHS esters of this compound are moisture-sensitive. It is recommended to handle the reagent in a dry environment and to warm the vial to room temperature before opening to prevent moisture condensation.[8]

Bioconjugation Strategy: Activation and Labeling

The labeling of a protein with this compound is a two-stage process. First, the terminal carboxylic acid is activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This creates a semi-stable NHS ester that is reactive toward primary amines.[9][10] In the second stage, the activated this compound NHS ester is reacted with the protein in a suitable buffer to form a stable amide bond.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_activation Activation of this compound cluster_labeling Protein Labeling cluster_purification Purification cluster_characterization Characterization A This compound C Activated this compound NHS Ester A->C Activation (pH 4.5-6.0) B EDC + NHS B->C E Labeled Protein C->E Conjugation (pH 7.2-8.5) D Protein (-NH2) D->E F Purified Labeled Protein E->F Size-Exclusion Chromatography or Dialysis G Excess Reagents E->G H SDS-PAGE F->H I Mass Spectrometry F->I J HPLC F->J

Caption: Workflow for protein labeling with activated this compound.

Quantitative Data (Illustrative)

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on the general principles of protein PEGylation with short linkers. Actual results may vary depending on the protein and specific reaction conditions.

Table 1: Illustrative Labeling Efficiency of a Model Protein (e.g., 50 kDa) with Activated this compound NHS Ester

Molar Ratio (Activated PEG : Protein)Degree of Labeling (PEG/Protein)Protein Recovery (%)
5:11-2>90
10:12-4>85
20:14-6>80
50:1>6>75

Table 2: Illustrative Impact of this compound Labeling on Protein Properties

PropertyUnlabeled ProteinLabeled ProteinRationale
Aqueous Solubility BaselineIncreasedThe hydrophilic nature of the PEG linker enhances solubility.[11]
Thermal Stability (Tm) BaselineMay slightly increase or decreaseThe effect on thermal stability is protein-dependent.[2]
In Vitro Activity 100%80-100%Minimal steric hindrance from the short PEG1 linker is expected.
Aggregation Propensity BaselineDecreasedThe PEG moiety can sterically hinder protein-protein interactions that lead to aggregation.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the conversion of this compound to its amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0 (for aqueous activation)

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure (Organic Solvent Method): [10]

  • Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Add EDC (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The resulting solution containing the activated this compound NHS ester can be used directly for conjugation or purified if necessary.

Procedure (Aqueous Method): [9][10]

  • Equilibrate EDC and NHS to room temperature before opening.

  • Dissolve this compound in Activation Buffer.

  • Add freshly prepared solutions of EDC (2-5 equivalents) and NHS (2-5 equivalents) to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

  • The activated this compound NHS ester is now ready for immediate use in protein labeling.

Protocol 2: Protein Labeling with Activated this compound NHS Ester

This protocol details the conjugation of the activated linker to primary amines on a protein.

Materials:

  • Activated this compound NHS ester solution (from Protocol 1)

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration.

  • Add the desired molar excess of the activated this compound NHS ester solution to the protein solution. A typical starting point is a 10-20 fold molar excess.[12]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.[12]

  • Purify the labeled protein from excess reagents and byproducts using dialysis or size-exclusion chromatography.

Protocol 3: Characterization of Labeled Protein

This protocol outlines methods to confirm successful labeling and determine the degree of modification.

A. SDS-PAGE Analysis:

  • Prepare samples of the unlabeled protein and the purified labeled protein.

  • Run the samples on a suitable polyacrylamide gel (e.g., 4-20% gradient gel).

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Result: The labeled protein will exhibit a slight increase in apparent molecular weight compared to the unlabeled protein. The presence of a single, shifted band indicates homogenous labeling, while a smear or multiple bands may suggest heterogeneity in the degree of labeling.

B. Mass Spectrometry (MALDI-TOF) Analysis: [13][14]

  • Prepare samples of the unlabeled and labeled protein for MALDI-TOF MS analysis.

  • Co-crystallize the samples with a suitable matrix (e.g., sinapinic acid).

  • Acquire the mass spectra.

  • Expected Result: The mass of the labeled protein will be higher than that of the unlabeled protein. The mass difference can be used to calculate the number of attached this compound molecules (Degree of Labeling). The molecular weight of a single this compound modification is approximately 116.13 Da (after loss of water during amide bond formation).

C. HPLC Analysis: [15][16]

  • Analyze the unlabeled and labeled protein samples by reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) chromatography.

  • Expected Result (RP-HPLC): The labeled protein will typically have a slightly different retention time compared to the unlabeled protein due to the change in hydrophilicity.

  • Expected Result (SEC-HPLC): The labeled protein may show a slight shift to an earlier elution time, corresponding to a small increase in hydrodynamic radius.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive EDC or NHS- Hydrolysis of NHS ester- Presence of primary amines in the buffer- Insufficient molar excess of labeling reagent- Use fresh, high-quality EDC and NHS- Prepare activated PEG solution immediately before use- Perform buffer exchange of the protein into an amine-free buffer- Increase the molar ratio of activated PEG to protein
Protein Precipitation - High degree of labeling altering protein properties- Change in buffer conditions- Reduce the molar ratio of activated PEG to protein- Optimize the reaction time and temperature- Screen different buffer conditions for optimal solubility
Heterogeneous Product - Multiple accessible lysine residues with varying reactivity- Optimize reaction conditions (pH, temperature, time) to favor modification of more reactive sites- Consider site-directed mutagenesis to remove highly reactive, non-essential lysine residues

Conclusion

Labeling proteins with activated this compound provides a method for minimal, yet potentially impactful, modification of protein properties. The protocols and guidelines presented here offer a framework for the successful activation of this compound, its conjugation to proteins, and the subsequent characterization of the labeled product. Careful control of reaction conditions and thorough analytical characterization are crucial for achieving reproducible results and understanding the effects of this short PEG linker on protein function.

References

Surface Modification of Nanoparticles with Hydroxy-PEG1-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective and safe nanomedicines. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of nanocarriers. This document provides detailed application notes and protocols for the surface modification of nanoparticles using Hydroxy-PEG1-acid, a short, heterobifunctional linker.

This compound, possessing a terminal hydroxyl group and a carboxylic acid, offers a versatile platform for nanoparticle functionalization. The carboxylic acid moiety allows for covalent attachment to amine-functionalized nanoparticles, while the terminal hydroxyl group can be utilized for further conjugation of targeting ligands, imaging agents, or therapeutic payloads. The single ethylene (B1197577) glycol unit provides a minimal hydrophilic spacer, which can influence nanoparticle stability, biocompatibility, and interactions with biological systems. While longer PEG chains are known to create a "stealth" effect, reducing opsonization and clearance by the mononuclear phagocyte system, the impact of a very short PEG linker, such as that provided by this compound, is an area of active research.[1]

These application notes are intended to guide researchers through the process of conjugating this compound to nanoparticles, characterizing the resulting conjugates, and understanding their potential biological implications.

Applications

The surface functionalization of nanoparticles with this compound can be advantageous for several applications in drug delivery and diagnostics:

  • Improved Colloidal Stability: The hydrophilic nature of the ethylene glycol unit can enhance the dispersibility of nanoparticles in aqueous media, preventing aggregation.

  • Biocompatibility: Surface modification can mask the core material of the nanoparticle, potentially reducing cytotoxicity.

  • Attachment Point for Further Functionalization: The terminal hydroxyl group serves as a reactive handle for the subsequent attachment of a wide range of molecules, enabling the development of multifunctional nanocarriers.

  • Controlled Drug Release: The linker can be incorporated into drug delivery systems to influence the release kinetics of encapsulated therapeutics.

Experimental Protocols

This section provides a detailed protocol for the covalent attachment of this compound to amine-functionalized nanoparticles using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials and Reagents
  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Washing Buffer: PBS or deionized water

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve linker)

Protocol for Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol is a general guideline and may require optimization based on the specific type of nanoparticle and desired degree of surface modification.

Step 1: Preparation of Reagents

  • Equilibrate all reagents to room temperature before use.

  • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. A typical concentration is 10 mg/mL for each.

  • Dissolve this compound in Activation Buffer or an appropriate anhydrous solvent like DMF or DMSO if solubility in aqueous buffer is limited.

Step 2: Activation of this compound

  • In a clean reaction vessel, add the desired amount of this compound solution.

  • Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group, forming a reactive NHS-ester intermediate.

Step 3: Conjugation to Amine-Functionalized Nanoparticles

  • Disperse the amine-functionalized nanoparticles in Coupling Buffer to a final concentration of 1-5 mg/mL.

  • Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the surface amine groups on the nanoparticles should be optimized to achieve the desired grafting density. A starting point is a 10 to 50-fold molar excess of the linker.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes. This step deactivates any unreacted NHS-esters.

  • Separate the PEGylated nanoparticles from the reaction mixture by centrifugation or magnetic separation (for magnetic nanoparticles).

  • Remove the supernatant containing unreacted linker and byproducts.

  • Wash the nanoparticle pellet by resuspending in Washing Buffer and repeating the separation step. Perform at least three wash cycles to ensure the removal of all unreacted reagents.

  • Resuspend the final purified this compound functionalized nanoparticles in a suitable buffer for storage and characterization.

Experimental Workflow for Surface Modification

G cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Quenching & Purification prep_np Disperse Amine-NPs in Coupling Buffer conjugate Mix Activated PEG-linker with Amine-NPs (2-4h, RT) prep_np->conjugate prep_peg Dissolve this compound, EDC, and NHS in Activation Buffer activate Incubate PEG-acid, EDC, NHS (15-30 min, RT) prep_peg->activate activate->conjugate quench Add Quenching Buffer conjugate->quench wash Centrifuge and Wash (3x) quench->wash final_product Resuspend Final PEGylated Nanoparticles wash->final_product

Caption: Workflow for nanoparticle surface modification with this compound.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful conjugation of this compound and to understand the physicochemical properties of the modified nanoparticles.

Quantitative Data Presentation

The following tables summarize the expected changes in key nanoparticle properties after successful surface modification with this compound. The values presented are illustrative and will vary depending on the nanoparticle type, size, and the efficiency of the conjugation reaction.

Table 1: Physicochemical Properties of Nanoparticles Before and After Modification

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles100 ± 2.50.15 ± 0.02+35 ± 3.0
This compound-Nanoparticles105 ± 3.00.18 ± 0.03+25 ± 3.5

Note: A slight increase in hydrodynamic diameter and a decrease in the positive zeta potential are expected upon successful conjugation of the acidic PEG linker to the amine-functionalized surface. The magnitude of these changes will depend on the grafting density.

Table 2: Surface Composition Analysis

Nanoparticle FormulationTechniqueExpected Outcome
Amine-Functionalized NanoparticlesFTIRCharacteristic peaks for amine groups (e.g., N-H stretching).
This compound-NanoparticlesFTIRAppearance of new peaks corresponding to the PEG linker (e.g., C-O-C ether stretch) and amide bond formation (e.g., C=O stretch).
This compound-NanoparticlesXPSIncrease in the O/C and N/C atomic ratio, and deconvolution of the C1s peak to show C-O and C=O components.

Biological Interactions of Modified Nanoparticles

The modification of nanoparticle surfaces with even a short linker like this compound can influence their interactions with biological systems, including protein adsorption and cellular uptake.

Protein Adsorption

Upon introduction into a biological fluid, nanoparticles are rapidly coated with proteins, forming a "protein corona" that influences their biological fate.[2][3] PEGylation is a common strategy to reduce protein adsorption. While long PEG chains are known to be highly effective at preventing opsonization, the effect of a single ethylene glycol unit is less pronounced but can still alter the composition of the protein corona compared to unmodified nanoparticles.[3] This alteration may be sufficient to modulate cellular interactions.

Cellular Uptake

The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways.[4] The surface properties of nanoparticles, including size, charge, and hydrophilicity, play a crucial role in determining the mechanism of internalization.[4] While extensive PEGylation can sometimes hinder cellular uptake, the presence of a short, hydrophilic linker may facilitate interactions with the cell membrane. The specific pathway of uptake for nanoparticles modified with this compound would need to be experimentally determined but is likely to involve one or more of the common endocytic routes.

G cluster_membrane Cell Membrane NP PEGylated Nanoparticle Receptor Receptor

References

Application Notes and Protocols for Hydroxy-PEG1-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid is a short, heterobifunctional linker utilized in the construction of targeted drug delivery systems, most notably in the synthesis of Antibody-Drug Conjugates (ADCs).[1] This linker is characterized by a single polyethylene (B3416737) glycol (PEG) unit, which imparts hydrophilicity, flanked by a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[2] Its non-cleavable nature ensures high stability in systemic circulation, with the release of the cytotoxic payload occurring only after internalization into the target cell and subsequent lysosomal degradation of the antibody carrier.[3][4]

The incorporation of a short PEG moiety can be advantageous in ADC development. It helps to improve the solubility and reduce the aggregation of ADCs, particularly when conjugated with hydrophobic drug payloads.[5] This can potentially allow for higher drug-to-antibody ratios (DARs) without compromising the stability and pharmacokinetic properties of the conjugate.[5] The defined, discrete length of this compound provides precise control over the spacing between the targeting moiety and the therapeutic agent.[6]

These application notes provide a comprehensive overview of the use of this compound in the development of ADCs, complete with illustrative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide illustrative data based on the known impact of short-chain PEG linkers on the properties of Antibody-Drug Conjugates. These tables are intended to guide researchers on the expected outcomes when utilizing short PEG linkers in their ADC design.

Table 1: Illustrative Impact of Short PEG Linker Length on ADC Physicochemical Properties

PropertyNo PEG LinkerThis compoundHydroxy-PEG4-acid
Solubility Low to ModerateModerateHigh
Aggregation Propensity HighModerateLow
Achievable DAR (Illustrative) 2-44-66-8

Table 2: Illustrative Impact of Short PEG Linker Length on ADC Pharmacokinetics (PK) and Efficacy

ParameterNo PEG LinkerThis compoundHydroxy-PEG4-acid
Plasma Clearance HighModerateLow
In Vitro Cytotoxicity (IC50) High PotencyHigh PotencySlightly Reduced Potency
In Vivo Tumor Growth Inhibition ModerateGoodHigh

Signaling Pathway and Mechanism of Action

ADCs constructed with non-cleavable linkers like this compound rely on the cellular machinery of the target cancer cell for the release of their cytotoxic payload. The process begins with the specific binding of the ADC's monoclonal antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, primarily through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway. Inside the acidic environment of the lysosome, proteases degrade the antibody, leading to the release of the payload still attached to the linker and the amino acid residue to which it was conjugated.[3][7] This active metabolite then exerts its cytotoxic effect, leading to apoptosis of the cancer cell.

non_cleavable_adc_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC with This compound Linker Antigen Target Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation by Proteases Lysosome->Degradation 4. Lysosomal Fusion PayloadRelease Release of Active Payload-Linker-Amino Acid Degradation->PayloadRelease 5. Payload Release Cytotoxicity Induction of Apoptosis PayloadRelease->Cytotoxicity 6. Cytotoxic Effect adc_synthesis_workflow cluster_stage1 Stage 1: Payload-Linker Synthesis cluster_stage2 Stage 2: ADC Synthesis Linker This compound Activation1 Activate Carboxylic Acid (EDC/NHS) Linker->Activation1 Payload Amine-Payload Conjugation1 Conjugate to Payload Payload->Conjugation1 Activation1->Conjugation1 Purification1 Purify Payload-Linker (RP-HPLC) Conjugation1->Purification1 PL_Construct Purified Payload-Linker Purification1->PL_Construct Activation2 Activate Hydroxyl Group (DSC or p-NP Chloroformate) PL_Construct->Activation2 Conjugation2 Conjugate to Antibody Activation2->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 Purification2 Purify ADC (SEC) Conjugation2->Purification2 Characterization Characterize ADC (DAR, Purity, etc.) Purification2->Characterization

References

Application Notes and Protocols for Conjugating Hydroxy-PEG1-acid to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely established and utilized bioconjugation technique critical in drug development and research. The covalent attachment of PEG chains to therapeutic molecules, such as proteins, peptides, and small drugs, can significantly enhance their pharmacokinetic and pharmacodynamic properties. These improvements include increased solubility, extended serum half-life, reduced immunogenicity, and greater overall stability.

This document provides a detailed protocol for the conjugation of Hydroxy-PEG1-acid to molecules containing primary amines. The principal method described herein employs carbodiimide (B86325) chemistry, a robust and efficient approach that utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond between the PEG linker and the amine-containing molecule.[1]

Principle of the Reaction

The direct formation of an amide bond between a carboxylic acid and a primary amine is generally inefficient under physiological conditions.[1][2] Therefore, the carboxylic acid group of the this compound must first be "activated" to a more reactive species. The EDC/NHS system is a highly effective and common method for this activation.[1][3] The reaction proceeds in two primary steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][3][4] This intermediate, however, is unstable in aqueous solutions and susceptible to hydrolysis.[1][4]

  • Formation of a Stable NHS Ester and Amine Coupling: To improve the efficiency of the coupling reaction, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][3][4] This NHS ester is less prone to hydrolysis and readily reacts with a primary amine on the target molecule to form a stable amide bond, with NHS being released as a byproduct.[3][5]

Experimental Workflow

The following diagram illustrates the overall workflow for the conjugation of this compound to a primary amine using EDC/NHS chemistry.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification A This compound D Activated Hydroxy-PEG1-NHS Ester A->D EDC, NHS B EDC B->D C NHS C->D F PEGylated Conjugate D->F Amide Bond Formation E Primary Amine-containing Molecule E->F G Purification (e.g., SEC, Dialysis) F->G H Purified Conjugate G->H

Caption: Workflow for EDC/NHS-mediated conjugation of this compound to a primary amine.

Quantitative Data Summary

The following table provides typical ranges for key reaction parameters. Optimization for specific applications is often necessary.

ParameterRecommended RangeRationale
Molar Ratio (this compound:EDC:NHS) 1 : (2-10) : (1.2-5)A molar excess of EDC and NHS drives the activation reaction towards completion. A common starting point is a 1:5:2 ratio.[1]
Molar Ratio (Activated PEG : Amine) (10-50) : 1An excess of the activated PEG linker ensures efficient conjugation to the amine-containing molecule.[1]
Activation pH 4.5 - 6.0The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment.[1][3][6][7]
Conjugation pH 7.2 - 8.0The reaction of the NHS ester with the primary amine is favored at a neutral to slightly alkaline pH.[1][6][7]
Activation Time 15 - 30 minutesThis is generally sufficient time for the formation of the NHS ester at room temperature.[1][3][8]
Conjugation Time 2 hours - OvernightLonger reaction times may be required for less reactive amines or when performing the reaction at 4°C to minimize potential degradation of the target molecule.[1][3]
Quenching Agent Concentration 20 - 50 mMThis concentration is sufficient to consume any unreacted NHS esters and stop the reaction.[1][8]

Experimental Protocols

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.[8][9] Note: Avoid buffers containing primary amines such as Tris or glycine.[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification[4]

Protocol 1: Two-Step Conjugation

This method is ideal when the amine-containing molecule also possesses carboxyl groups that should not be modified.

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.[4]

  • Dissolve this compound in the Activation Buffer.

  • Add a 2- to 10-fold molar excess of EDC and a 1.2- to 5-fold molar excess of NHS to the this compound solution.[1] A recommended starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.[1]

  • Mix thoroughly and incubate for 15-30 minutes at room temperature to form the NHS ester.[1][3]

Step 2: Conjugation to the Primary Amine

  • Immediately after activation, the activated Hydroxy-PEG1-NHS ester can be added to the solution of the amine-containing molecule in the Coupling Buffer.

  • If necessary, adjust the pH of the reaction mixture to 7.2-8.0.[1] The reaction between the NHS ester and the primary amine is most efficient at a slightly alkaline pH.[1]

  • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized, with a starting point of a 10- to 50-fold molar excess of the PEG linker.[1]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][4]

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[1]

  • Incubate for 15-30 minutes at room temperature.[1]

Protocol 2: One-Pot Conjugation

This method is simpler and suitable when intramolecular crosslinking of the amine-containing molecule is not a concern.

  • Dissolve both the this compound and the amine-containing molecule in the Coupling Buffer (pH 7.2-7.5).[8]

  • Prepare fresh solutions of EDC and NHS.

  • Add EDC and NHS to the mixture of this compound and the amine-containing molecule.

  • Incubate for 2 hours at room temperature.[8]

  • Quench the reaction as described in Protocol 1, Step 3.

Purification and Analysis

It is crucial to remove unreacted PEG linker, byproducts (e.g., EDC urea), and unconjugated starting material from the final product.[1]

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the PEGylated conjugate from smaller molecular weight impurities and unreacted starting materials.[10][][12]

  • Dialysis: For larger conjugates such as proteins, dialysis can be used to remove excess reagents and byproducts.[4]

  • Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on changes in their surface charge.[10][]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both analysis and purification, separating components based on hydrophobicity.[13]

The success of the conjugation and the degree of PEGylation can be assessed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the modified protein, and mass spectrometry.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Hydrolysis of the NHS ester due to moisture or high pH.[5]Ensure all reagents and solvents are dry. Prepare solutions immediately before use.
Suboptimal pH for activation or conjugation.[5]Confirm the pH of the Activation Buffer is between 4.5-6.0 and the Coupling Buffer is between 7.2-8.0.
Presence of amine-containing buffers (e.g., Tris, glycine).[5][6]Use amine-free buffers such as MES and PBS for the reaction.
Precipitation/Aggregation of Molecules Change in protein solubility upon modification.Optimize buffer conditions, consider adding a non-ionic surfactant, or perform the reaction at a lower concentration.[8]
The crosslinking reaction is too rapid.Perform the reaction at 4°C.[8]
Lack of Reactivity Steric hindrance around the amine or carboxyl group.Consider using a PEG linker with a longer spacer arm.[8]
The primary amine is not sufficiently nucleophilic.Alternative conjugation chemistries may be required if the amine is not reactive under standard conditions.[8]

References

Enhancing Drug Solubility with Hydroxy-PEG1-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and limiting the therapeutic potential of promising drug candidates.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established and effective strategy to overcome this challenge.[2] By increasing the hydrophilicity and hydrodynamic volume of a drug, PEGylation can significantly enhance its solubility, stability, and circulation half-life.[3]

This document provides detailed application notes and protocols for utilizing Hydroxy-PEG1-acid, a short, heterobifunctional PEG linker, to improve the solubility of hydrophobic drugs. This compound features a terminal hydroxyl group and a carboxylic acid group, offering versatile conjugation chemistries.[4] The single ethylene (B1197577) glycol unit provides a discrete and hydrophilic spacer, making it an ideal tool for fine-tuning the physicochemical properties of small molecule drugs.[4]

Mechanism of Solubility Enhancement

The primary mechanism by which this compound enhances drug solubility is through the introduction of a highly hydrophilic moiety. The oxygen atoms in the polyethylene glycol backbone form hydrogen bonds with water molecules, effectively creating a hydration shell around the drug molecule.[5] This masks the hydrophobic regions of the drug, reducing its tendency to aggregate in aqueous environments and thereby increasing its solubility.

Data Presentation: Illustrative Solubility Enhancement with PEGylation

While specific quantitative data for this compound is not extensively published, the following table provides representative data on the solubility enhancement achieved with PEGylation for various hydrophobic drugs. This data illustrates the potential magnitude of solubility improvement that can be expected.

DrugPEG Derivative/FormulationFold Increase in Aqueous SolubilityReference
CurcuminPEG 6000 (Solid Dispersion)~180 to 220-fold[6]
Paclitaxel (B517696)PEG-lipid micellar nanoparticlesSignificant improvement over unPEGylated formulations[5]
PaclitaxelPEG (5000) conjugate> 20 mg/mL (from < 0.1 µg/mL)[7][8]
DocetaxelPCL-PEG-PCL NanocarriersEnhanced solubility from ~5-6 µg/mL[9][10]

Experimental Protocols

Protocol 1: Conjugation of a Hydrophobic Drug to this compound

This protocol describes a general method for the covalent conjugation of a model hydrophobic drug containing a primary amine functional group to the carboxylic acid moiety of this compound using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Hydrophobic drug with a primary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours to form the NHS-activated PEG linker.

  • Conjugation to the Hydrophobic Drug:

    • In a separate vessel, dissolve the amine-containing hydrophobic drug in anhydrous DMF.

    • Slowly add the solution of the activated this compound to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC.

    • Once the reaction is complete, filter the mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

    • Remove the DMF under reduced pressure.

  • Purification of the Conjugate:

    • Purify the crude product by silica gel column chromatography to isolate the drug-PEG conjugate. The specific solvent system will depend on the polarity of the conjugate.

Protocol 2: Determination of Aqueous Solubility

This protocol provides a method to quantify the improvement in aqueous solubility of the drug after conjugation with this compound.

Materials:

  • Unmodified hydrophobic drug

  • Drug-Hydroxy-PEG1-acid conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • Vials and shaker

Procedure:

  • Sample Preparation:

    • Prepare saturated solutions by adding an excess amount of the unmodified drug and the drug-PEG conjugate to separate vials containing a known volume of PBS (pH 7.4).

    • Ensure enough solid material is present to achieve saturation.

  • Equilibration:

    • Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved material.

    • Carefully collect the supernatant. For highly accurate measurements, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Quantify the concentration of the dissolved drug in the supernatant using a validated HPLC method or UV-Vis spectrophotometry against a standard curve of the respective compound.

    • Calculate the solubility in mg/mL or µg/mL.

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation cluster_purification Purification & Analysis act1 Dissolve this compound and NHS in anhydrous DMF act2 Cool to 0°C act1->act2 act3 Add EDC act2->act3 act4 Stir at 0°C then RT (2-4 hours) act3->act4 conj2 Add activated This compound solution act4->conj2 Activated Linker conj1 Dissolve amine-containing hydrophobic drug in DMF conj1->conj2 conj3 Stir at RT overnight conj2->conj3 pur1 Monitor reaction by TLC conj3->pur1 Crude Product pur2 Filter and remove solvent pur1->pur2 pur3 Purify by column chromatography pur2->pur3 pur4 Characterize conjugate pur3->pur4

Caption: Experimental workflow for conjugating a hydrophobic drug with this compound.

logical_relationship drug Poorly Soluble Drug (Hydrophobic) conjugate Drug-PEG Conjugate drug->conjugate Covalent Conjugation peg This compound (Hydrophilic Linker) peg->conjugate solubility Increased Aqueous Solubility conjugate->solubility Introduces hydrophilic properties bioavailability Improved Bioavailability & Therapeutic Potential solubility->bioavailability Leads to

Caption: Conceptual diagram of how this compound improves drug properties.

References

Hydroxy-PEG1-acid: Applications and Protocols in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Hydroxy-PEG1-acid is a heterobifunctional linker molecule increasingly utilized in proteomics research and drug development. Comprising a terminal hydroxyl group and a carboxylic acid separated by a single polyethylene (B3416737) glycol (PEG) unit, this linker offers a versatile platform for bioconjugation. The hydrophilic PEG spacer enhances the solubility of target molecules in aqueous solutions, a beneficial property for biological applications.[1][2] The terminal carboxylic acid can be readily activated to react with primary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds.[2][3] The hydroxyl group provides an additional site for further derivatization.[1]

The primary applications of this compound in proteomics include:

  • Cross-Linking Mass Spectrometry (XL-MS): As a cross-linking reagent, this compound can be used to covalently link interacting proteins or different domains within a single protein. Subsequent enzymatic digestion and mass spectrometry analysis allow for the identification of the cross-linked peptides, providing valuable distance constraints for structural modeling of proteins and protein complexes.

  • Synthesis of Proteolysis-Targeting Chimeras (PROTACs): this compound serves as a fundamental building block in the modular construction of PROTACs.[1][4] These chimeric molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] Quantitative proteomics is essential for evaluating the specificity and efficacy of PROTACs by monitoring the degradation of the target protein across the entire proteome.[5][6]

  • Development of Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that target cancer cells. The PEG spacer can improve the pharmacokinetic properties of the ADC.[7]

  • Protein PEGylation: The attachment of PEG chains to therapeutic proteins can increase their in-vivo half-life and reduce immunogenicity.[7]

It is important to note that the free acid form of this compound can be unstable due to potential self-reaction. Therefore, it is typically supplied and stored as a more stable sodium salt.[1]

Quantitative Data

The following tables summarize representative quantitative data from proteomics experiments utilizing methodologies relevant to the application of this compound.

Table 1: Representative Data for PROTAC-Mediated Protein Degradation

ParameterValueCell LineTarget ProteinNotes
DC₅₀ (Degradation Concentration 50%)50-500 nMMM.1SHDAC6Potency can be cell-line dependent.
Dₘₐₓ (Maximum Degradation)>90%MM.1SHDAC6Represents the maximal level of protein degradation achieved.
Time to Onset of Degradation2-6 hoursVariesVariesShorter treatment times are used to identify direct targets.[5]
Off-Target Proteins Identified5-20VariesVariesGlobal proteomics is crucial for assessing selectivity.[5]

Table 2: Expected Outcomes for Protein Conjugation Efficiency

ParameterExpected ValueMethodCharacterization TechniqueReference
Conjugation Efficiency20-70%EDC/NHS CouplingMass Spectrometry, SDS-PAGE[8]
Degree of Labeling (DOL)1-5 linkers/proteinEDC/NHS CouplingUV-Vis Spectroscopy, Mass Spectrometry[8]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid moiety of this compound (or its sodium salt) and subsequent conjugation to primary amines on a target protein.

Materials:

  • This compound sodium salt

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Desalting column or dialysis equipment

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound sodium salt, EDC, and NHS to room temperature before opening.

    • Prepare a 10-50 mM stock solution of this compound sodium salt in DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in activation buffer or water immediately before use.

    • Prepare the target protein at a concentration of 1-10 mg/mL in PBS. The buffer should not contain primary amines like Tris.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with activation buffer.

    • Add EDC (typically 1.5-2 molar equivalents over the PEG-acid) and NHS (or Sulfo-NHS, typically 1.5-2 molar equivalents) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution. A typical starting point is a 10-20 fold molar excess of the linker over the protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess linker and by-products by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • SDS-PAGE: A shift in the molecular weight of the protein band can indicate successful conjugation.[8]

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the conjugate, from which the number of attached linkers (Degree of Labeling) can be determined.[8]

    • HPLC (Size-Exclusion or Reverse-Phase): Can be used to separate the conjugate from the unreacted protein and to assess purity.[8]

Protocol 2: General Workflow for Cross-Linking Mass Spectrometry (XL-MS)

This protocol outlines a general workflow for using this compound as a cross-linker to study protein interactions.

Materials:

  • Protein complex of interest in a suitable buffer (e.g., HEPES or PBS, pH 7.5)

  • This compound (activated as described in Protocol 1)

  • Denaturation Buffer: 8 M Urea (B33335)

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 20 mM Iodoacetamide (IAA)

  • Protease (e.g., Trypsin)

  • Quenching Buffer (e.g., 1 M Ammonium (B1175870) Bicarbonate)

  • C18 StageTips for desalting

  • LC-MS/MS instrumentation

Procedure:

  • Cross-Linking Reaction:

    • Add the activated this compound (NHS ester form from Protocol 1) to the purified protein complex. A typical final concentration is 1-5 mM.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a quenching buffer to consume unreacted cross-linker.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

  • Enzymatic Digestion:

    • Dilute the sample with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., MeroX, pLink) to identify the cross-linked peptides from the complex MS/MS spectra. This will reveal which amino acid residues were in close proximity in the native protein structure.

Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis PEG_Acid This compound Activated_Linker NHS-activated PEG1 Linker PEG_Acid->Activated_Linker MES Buffer, pH 6.0 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->PEG_Acid Conjugate Protein-PEG1 Conjugate Activated_Linker->Conjugate PBS, pH 7.2-8.0 2h RT or O/N 4°C Protein Target Protein (with Lysine residues) Protein->Conjugate Purification Desalting / Dialysis Conjugate->Purification Analysis MS / SDS-PAGE / HPLC Purification->Analysis PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule (contains PEG1 linker) E3 E3 Ubiquitin Ligase PROTAC->E3 PROTAC->Ternary E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation XLMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis A 1. Protein Complex Cross-linking B 2. Denaturation, Reduction & Alkylation A->B C 3. Trypsin Digestion B->C D 4. Peptide Desalting C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Cross-link Identification) E->F G 7. Structural Modeling F->G

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis using the Hydroxy-PEG1-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the Hydroxy-PEG1-acid linker in solid-phase peptide synthesis (SPPS). This linker is particularly advantageous for the synthesis of custom peptides, offering improved solvation properties and a hydrophilic spacer that can enhance the solubility and biological performance of the final peptide product.[1]

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble polymer support.[2] The choice of linker, which connects the nascent peptide to the solid support, is critical for a successful synthesis. The this compound linker is a valuable tool in SPPS, incorporating a short polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic linker can improve the solvation of the growing peptide chain, particularly for hydrophobic or aggregation-prone sequences, leading to higher purity and yield of the final peptide.[1][3]

The this compound linker is typically attached to a hydroxymethyl-functionalized resin, such as Wang or PAM resin, through an ester bond. The synthesis then proceeds via the standard Fmoc/tBu strategy, with the final peptide being cleaved from the linker and deprotected using a strong acid cocktail.

Advantages of the this compound Linker

  • Improved Solvation: The hydrophilic PEG component enhances the swelling of the resin in common SPPS solvents, improving reagent access to the growing peptide chain.[1]

  • Reduced Peptide Aggregation: The flexible PEG spacer can disrupt inter-chain hydrogen bonding, which is a common cause of aggregation in hydrophobic peptides.[1]

  • Enhanced Purity and Yield: By mitigating aggregation and improving reaction kinetics, the use of PEG linkers can lead to a higher purity of the crude peptide and an increased overall yield.[3]

  • Biocompatibility: PEG is a well-established biocompatible polymer, which can be advantageous for the final application of the synthesized peptide, potentially reducing immunogenicity and improving pharmacokinetic properties.

Experimental Protocols

The following protocols provide a step-by-step guide for utilizing the this compound linker in manual Fmoc-based solid-phase peptide synthesis.

Protocol 1: Attachment of this compound Linker to Wang Resin

This protocol describes the esterification of the this compound linker to a hydroxymethyl-functionalized resin, such as Wang resin.

Materials:

  • Wang Resin (or other suitable hydroxymethyl resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride (B1165640)

  • Pyridine (B92270) or Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Wang resin in DCM for 1-2 hours in a reaction vessel.[4]

  • Linker Activation: In a separate flask, dissolve this compound (2-4 equivalents relative to the resin substitution) in a minimal amount of DMF. Add DIC (2-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[4]

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the pre-activated linker solution to the resin. Add DMAP (0.1-0.2 equivalents) to the reaction mixture. Agitate the mixture at room temperature for 2-4 hours.[4]

  • Monitoring the Reaction: The reaction can be monitored by taking a small sample of the resin, washing it thoroughly, and performing a test cleavage to analyze for the presence of the linker.

  • Capping Unreacted Hydroxyl Groups: After the coupling is complete, filter the resin and wash it with DMF and DCM. To block any unreacted hydroxyl groups, suspend the resin in a solution of acetic anhydride (10 equivalents) and pyridine or DIPEA (10 equivalents) in DCM. Agitate the mixture for 1-2 hours at room temperature.[4]

  • Final Washing and Drying: Filter the capped resin and wash it sequentially with DCM, DMF, and MeOH. Dry the resin under vacuum to a constant weight.[4]

  • Determination of Loading: The substitution level (loading) of the linker on the resin should be determined using a standard method, such as the Fmoc-release method if the linker was Fmoc-protected, or by weight gain.[5]

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the iterative cycles of deprotection and coupling for peptide chain elongation.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure (per cycle):

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x resin volume) to remove piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to activate the amino acid. Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups. This procedure should be performed in a certified chemical fume hood.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) can be used.[6][7]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[8][9]

  • Peptide Isolation: Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin twice with fresh TFA to ensure complete recovery.

  • Peptide Precipitation: Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume (8-10 fold) of cold diethyl ether.[8]

  • Washing and Drying: Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

  • Purification: The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Data Presentation

The use of a this compound linker is expected to improve the purity and yield of synthesized peptides, especially for sequences prone to aggregation. The following tables provide a general overview of expected outcomes based on literature for PEG-containing resins. Actual results will be sequence-dependent.

Table 1: General Performance Metrics for SPPS with PEG Linkers

ParameterExpected Outcome with PEG LinkerComparison to Standard Polystyrene ResinReference
Crude Peptide Purity Generally higher, especially for difficult sequencesOften lower due to aggregation and incomplete reactions[11]
Overall Yield Can be significantly improvedLower, particularly for longer peptides[3]
Solvation/Swelling Excellent in a range of solventsGood in non-polar, moderate in polar solvents[12]

Table 2: Purity and Yield Comparison for a Model Peptide

Linker TypeCrude Purity (by HPLC)Overall YieldNotes
This compound on Wang Resin 75-90%20-40%Improved solubility of peptide-resin intermediate.
Standard Wang Resin 50-70%10-25%Potential for significant deletion and truncation products.

Note: These are representative values and can vary significantly based on the peptide sequence, synthesis scale, and specific laboratory conditions.

Mandatory Visualizations

Experimental Workflow for SPPS using this compound Linker

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Elongation Cycle (Fmoc-SPPS) cluster_cleavage Cleavage and Purification start Hydroxymethyl Resin (e.g., Wang Resin) linker_attachment Attach this compound (DIC, DMAP) start->linker_attachment capping Cap Unreacted Sites (Acetic Anhydride) linker_attachment->capping fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) capping->fmoc_deprotection washing1 Wash (DMF) fmoc_deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) washing1->coupling washing2 Wash (DMF/DCM) coupling->washing2 kaiser_test Kaiser Test washing2->kaiser_test kaiser_test->fmoc_deprotection Repeat for next AA final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Final AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure Peptide purification->end

Caption: General workflow for solid-phase peptide synthesis using a this compound linker.

Logical Relationship of SPPS Components

SPPS_Components cluster_solid_support Solid Support cluster_linker Linker cluster_peptide Peptide Chain cluster_reagents Key Reagents Resin Polymer Resin (e.g., Polystyrene) Linker This compound Resin->Linker provides anchor point for Peptide Growing Peptide Chain Linker->Peptide tethers Cleavage_Reagents Cleavage Cocktail (TFA) Linker->Cleavage_Reagents cleaved by Amino_Acids Fmoc-Protected Amino Acids Peptide->Amino_Acids Deprotection_Reagents Deprotection Reagent (Piperidine) Peptide->Deprotection_Reagents N-terminus deprotected by Coupling_Reagents Coupling Reagents (e.g., HBTU, DIC) Amino_Acids->Coupling_Reagents activated by

Caption: Logical relationships between the key components of SPPS.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Molar Ratio of Hydroxy-PEG1-acid to Protein

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered when optimizing the molar ratio of Hydroxy-PEG1-acid for protein PEGylation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it conjugate to a protein?

This compound is a heterobifunctional linker that contains a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group separated by a single ethylene (B1197577) glycol spacer.[1][2] For protein conjugation, the carboxylic acid group must first be "activated." A common method is to use carbodiimide (B86325) chemistry, such as combining 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to convert the carboxylic acid into a more reactive NHS ester.[3][4] This activated PEG-NHS ester then readily reacts with primary amine groups (-NH2) on the protein, such as the side chain of lysine (B10760008) residues or the N-terminus, to form a stable amide bond.[5]

Q2: Why is the molar ratio of PEG to protein a critical parameter?

The molar ratio of the activated PEG reagent to the protein is a primary factor that controls the degree of PEGylation—the number of PEG molecules attached to a single protein molecule.[6][7] An insufficient molar ratio can lead to a low yield of PEGylated protein, with a large amount of unreacted protein remaining.[6] Conversely, an excessively high molar ratio can lead to over-PEGylation (attaching too many PEG chains), which may cause a loss of biological activity, protein precipitation, or aggregation.[8][9] Therefore, this ratio must be empirically optimized for each specific protein and desired outcome.[5]

Q3: What is a good starting molar ratio for my optimization experiments?

The optimal molar ratio is highly dependent on the specific protein, its concentration, and the desired degree of labeling.[5] However, a common starting point for optimization is a 5- to 50-fold molar excess of the activated PEG reagent over the protein.[5] For a typical antibody (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess is a reasonable starting point to screen.[5]

Q4: How does protein concentration influence the required molar ratio?

Protein concentration directly impacts reaction kinetics.[10] Reactions with dilute protein solutions generally require a greater fold molar excess of the PEG reagent to achieve the same level of modification compared to reactions with more concentrated protein solutions.[5] This is because the lower protein concentration reduces the probability of a reactive PEG molecule encountering a protein, slowing the overall reaction rate.[10] A typical starting concentration range for protein in PEGylation reactions is 1-10 mg/mL.[5][10]

Q5: What are the most critical reaction parameters to control besides the molar ratio?

Several factors significantly impact the outcome of the PEGylation reaction:

  • pH: The reaction of an NHS-activated PEG with primary amines is most efficient at a pH between 7.0 and 9.0.[5]

  • Buffer Choice: The reaction buffer must be free of primary amines (e.g., Tris, glycine), as they will compete with the protein for the activated PEG reagent. Phosphate-buffered saline (PBS) is a common and suitable choice.[5][8]

  • Temperature and Time: Reactions can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5] Lower temperatures can help minimize protein aggregation.[8]

  • Reagent Stability: Activated PEG-NHS esters are sensitive to moisture and will hydrolyze in aqueous solutions. Solutions should be prepared immediately before use.[5][6]

Troubleshooting Guide

Problem 1: Low or No PEGylation Yield

Potential Cause Recommended Solution
Insufficient Molar Ratio of PEG Reagent The PEG-to-protein molar ratio may be too low, leading to incomplete PEGylation. Increase the molar excess of the activated PEG reagent in increments (e.g., from 10:1 to 20:1, then 50:1) and re-evaluate the reaction.[6]
Inactivated/Hydrolyzed PEG Reagent Activated PEG reagents like NHS esters are susceptible to hydrolysis. Ensure the reagent is stored correctly (cool and dry) and always prepare the activated PEG solution immediately before adding it to the protein solution.[5][6]
Suboptimal Reaction pH The reaction pH might be too low for efficient conjugation. Ensure the pH of the protein solution is between 7.2 and 8.5. Use an amine-free buffer like PBS.[5]
Short Reaction Time The reaction may not have had enough time to reach completion. Increase the incubation time and monitor the progress using a technique like SDS-PAGE or HPLC.[6]

Problem 2: Protein Aggregation or Precipitation During/After Reaction

Potential Cause Recommended Solution
Over-Labeling A high degree of PEGylation can alter the protein's physicochemical properties, leading to instability and aggregation. Systematically lower the molar ratio of PEG-to-protein to reduce the number of attached PEG chains.[5]
High Protein Concentration High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[10] Try reducing the protein concentration in the reaction mixture.[8]
Suboptimal Buffer Conditions The buffer's pH or ionic strength may be destabilizing the protein. Screen different buffer systems and ensure the pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain electrostatic repulsion.[8]
Reaction Temperature is Too High Higher temperatures can increase reaction rates but may also induce protein unfolding and aggregation. Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature).[8]

Quantitative Data Summary

The following table summarizes typical starting parameters for optimizing the molar ratio of activated this compound to a protein. These values should be used as a starting point for empirical optimization.

ParameterRecommended RangeNotes
Molar Ratio (PEG:Protein) 5:1 to 50:1Must be determined empirically. A 20:1 ratio is a common starting point for antibodies.[5]
Protein Concentration 1 - 10 mg/mLLower concentrations may require a higher molar excess of PEG.[5][10]
Reaction pH 7.2 - 8.5For efficient reaction with primary amines.[5]
Reaction Temperature 4°C to 25°C (Room Temp)4°C can help reduce aggregation.[8]
Reaction Time 30 minutes to OvernightLonger times may be needed at lower temperatures.[5]
Reaction Buffer Amine-free (e.g., PBS)Buffers like Tris or glycine (B1666218) will compete with the protein for the activated PEG.[8]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group on this compound to create a reactive NHS ester immediately prior to protein conjugation.

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • In a separate tube, add the required amount of this compound for the desired molar excess.

  • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (relative to the PEG-acid) to the PEG solution.

  • Incubate for 15-30 minutes at room temperature to form the activated PEG-NHS ester.

  • Immediately use the activated PEG solution in the protein conjugation reaction (Protocol 2).

Protocol 2: Molar Ratio Titration Experiment

This protocol outlines a method for systematically testing different molar ratios to find the optimal condition.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.5)

  • Freshly activated Hydroxy-PEG1-NHS ester solution (from Protocol 1)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Analysis equipment (e.g., SDS-PAGE system, HPLC system)

Procedure:

  • Prepare a series of reaction tubes, each containing the same amount of protein at the desired concentration (e.g., 5 mg/mL).

  • To each tube, add a different volume of the activated PEG-NHS ester solution to achieve a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1 PEG:protein). Mix gently.

  • Incubate the reactions for a set time and temperature (e.g., 1 hour at room temperature or 2 hours at 4°C).

  • (Optional) Stop the reaction by adding a quenching reagent (e.g., Tris buffer) to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.

  • Analyze a sample from each reaction to determine the outcome. Use SDS-PAGE to visualize the shift in molecular weight, which indicates the degree of PEGylation.[11] Use SEC-HPLC to quantify the amounts of unreacted, mono-PEGylated, and multi-PEGylated protein.

  • Based on the analysis, select the molar ratio that provides the highest yield of the desired PEGylated species with minimal aggregation or over-PEGylation.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis P1 Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.5) R1 Set up Reactions with Varying Molar Ratios (e.g., 5:1, 10:1, 20:1, 50:1) P1->R1 P2 Activate this compound with EDC/NHS to form NHS Ester P2->R1 Add immediately R2 Incubate at Controlled Temperature and Time (e.g., 1 hr @ RT or 2 hr @ 4°C) R1->R2 R3 Quench Reaction (Optional) R2->R3 A1 Analyze Samples via SDS-PAGE R3->A1 A2 Analyze Samples via SEC-HPLC R3->A2 A3 Determine Optimal Molar Ratio A1->A3 A2->A3 G cluster_agg cluster_yield Start Problem Observed: Low PEGylation Yield or Protein Aggregation Q1 Is protein aggregating during the reaction? Start->Q1 S1 Lower Reaction Temp (4°C) Reduce Protein Conc. Lower PEG Molar Ratio Q1->S1 Yes S3 Increase PEG Molar Ratio Increase Reaction Time Q1->S3 No S2 Check Buffer pH (ensure not near pI) S1->S2 End Problem Resolved S2->End S4 Verify PEG Reagent Activity (Prepare activation mix fresh) S3->S4 S5 Confirm Reaction pH is in optimal range (pH 7.2 - 8.5) S4->S5 S5->End

References

Technical Support Center: Hydroxy-PEG1-acid Activation by EDC and NHS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG1-acid activation using EDC and NHS chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS activation of this compound?

The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl group on the this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the newly formed NHS-activated PEG with a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][2] For a two-step protocol, it is advisable to perform the activation step in a buffer such as MES at pH 5-6, and then increase the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1][3]

Q2: Which buffers are recommended for this reaction, and which should I avoid?

It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.[1][4]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a commonly used and effective choice.[1][5]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used for this step.[1][5] Other suitable options include borate (B1201080) buffer or sodium bicarbonate buffer.[1][6]

  • Buffers to Avoid: Tris, glycine, and acetate (B1210297) buffers should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[1][5]

Q3: How should I properly handle and store my EDC and NHS reagents?

Both EDC and NHS are sensitive to moisture, and proper handling is crucial to maintain their activity.[1][4]

  • Storage: Store EDC and NHS desiccated at -20°C.[1][7]

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent moisture condensation.[1][7] After use, promptly reseal the vials and store them under dry conditions. It is recommended to prepare solutions of EDC and NHS immediately before use and not to prepare stock solutions for long-term storage due to their susceptibility to hydrolysis.[1][7]

Q4: What is the recommended molar ratio of EDC and NHS to this compound?

The optimal molar ratio can depend on the specific molecules being coupled and may require empirical optimization.[5] However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing this compound.

ReagentMolar Ratio (Reagent:Carboxyl Group)NotesSource(s)
EDC2:1 to 10:1A molar excess is generally recommended to drive the reaction forward. A significant excess can sometimes lead to side products or precipitation.[4][5][4][5]
NHS1.5:1 to 5:1Used in equimolar amounts or slight excess relative to EDC to efficiently form the more stable NHS ester.[4][7][4][7]

Q5: How stable is the activated NHS-ester?

The stability of the NHS-ester is highly dependent on pH and it is susceptible to hydrolysis.[2] The half-life of NHS esters decreases as the pH increases. For instance, NHS esters have a half-life of 4-5 hours at pH 7, which drops to 1 hour at pH 8, and only 10 minutes at pH 8.6.[2][8] This highlights the importance of proceeding with the coupling step promptly after the activation step.[7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Coupling Yield Inactive Reagents: EDC and/or NHS have degraded due to moisture exposure.[5]Use fresh, high-quality EDC and NHS. Ensure proper storage (desiccated at -20°C) and handling (allow to warm to room temperature before opening).[5][7] Prepare reagent solutions immediately before use.[7]
Suboptimal pH: The pH of the activation or coupling step is not within the optimal range.[4]Verify the pH of your reaction buffers. Use a two-step pH process: activate at pH 4.5-6.0 (e.g., in MES buffer) and then adjust the pH to 7.0-8.5 (e.g., with PBS) for the amine coupling step.[5]
Hydrolysis of Intermediates: The O-acylisourea intermediate or the NHS-ester has hydrolyzed before reacting with the amine.[4]Perform the coupling step as quickly as possible after the activation step.[5] Minimize delays between reaction steps.[1]
Inappropriate Buffer: The buffer contains competing nucleophiles (primary amines or carboxylates).[1]Use recommended buffers such as MES for activation and PBS or borate buffer for coupling.[1][6] Avoid Tris, glycine, and acetate buffers.[5]
Suboptimal Molar Ratios: The ratio of EDC/NHS to the PEG-acid is too low.[6]Increase the molar excess of EDC and NHS. A 2- to 10-fold molar excess of EDC over the carboxyl groups is a good starting point to optimize from.[4][6]
Precipitation Observed During Reaction High EDC Concentration: A large excess of EDC can sometimes cause precipitation.[1][5]If you are using a large excess of EDC and observing this issue, try reducing the concentration.[1]
Protein Aggregation: The protein or molecule to be coupled is not soluble or stable in the chosen reaction buffer or at the reaction pH.[1][5]Ensure the protein is soluble and stable in the reaction buffers. A buffer exchange step may be necessary to ensure compatibility.[1][5]

Experimental Protocols

General Two-Step Aqueous Protocol for EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol provides a general procedure. Optimal conditions such as molar ratios, concentrations, and reaction times may need to be determined empirically for specific applications.

Materials:

  • This compound

  • Amine-containing protein

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[9]

  • Size-exclusion chromatography column for purification

Procedure:

  • Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[1] Prepare solutions of EDC and NHS in Activation Buffer immediately before use.[7]

  • Activation of this compound:

    • Dissolve the this compound in Activation Buffer.

    • Add a 2- to 5-fold molar excess of freshly prepared EDC and NHS solution to the PEG-acid solution.[1]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[1][9]

  • Coupling to Amine-Containing Molecule:

    • Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[1] Alternatively, the activated PEG can be purified using a desalting column equilibrated with Coupling Buffer.[5]

    • Add the amine-containing protein to the activated PEG-acid solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][7]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[1][9]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Purify the PEGylated conjugate from excess reagents and byproducts using a size-exclusion chromatography column.[1]

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) PEG_Acid This compound (-COOH) O_Acylisourea O-acylisourea Intermediate (unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS-ester O_Acylisourea->NHS_Ester + NHS Hydrolysis_product1 PEG-Acid + Urea byproduct O_Acylisourea->Hydrolysis_product1 Hydrolysis NHS NHS Conjugate PEG-Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Amine-Molecule Hydrolysis_product2 PEG-Acid + NHS NHS_Ester->Hydrolysis_product2 Hydrolysis Amine_Molecule Amine-Molecule (-NH2)

Caption: Chemical mechanism of the two-step EDC-NHS coupling reaction.

G start Start prep_reagents Prepare Fresh EDC/NHS Solutions start->prep_reagents activate_peg Activate this compound with EDC/NHS (pH 4.5-6.0, 15-30 min) prep_reagents->activate_peg add_amine Add Amine-Molecule (pH 7.0-8.5) activate_peg->add_amine incubate Incubate (2h @ RT or O/N @ 4°C) add_amine->incubate quench Quench Reaction (e.g., Tris, Hydroxylamine) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify end End purify->end

Caption: General experimental workflow for EDC-NHS coupling of PEG-acid.

G low_yield Low Coupling Efficiency? check_reagents Are EDC/NHS reagents fresh and stored properly? low_yield->check_reagents Yes check_buffer Is the buffer free of primary amines/carboxylates? check_reagents->check_buffer Yes solution_reagents Solution: Use fresh, properly handled EDC and NHS. check_reagents->solution_reagents No check_ph Are activation and coupling pH values optimal? check_buffer->check_ph Yes solution_buffer Solution: Use recommended buffers (e.g., MES, PBS). check_buffer->solution_buffer No check_hydrolysis Was the reaction performed promptly to minimize hydrolysis? check_ph->check_hydrolysis Yes solution_ph Solution: Adjust pH to 4.5-6.0 for activation and 7.0-8.5 for coupling. check_ph->solution_ph No solution_hydrolysis Solution: Minimize delays between activation and coupling steps. check_hydrolysis->solution_hydrolysis No

Caption: Troubleshooting decision tree for common EDC-NHS coupling issues.

References

Technical Support Center: Hydroxy-PEG1-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG1-acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a bifunctional linker containing a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid is the primary site for conjugation to amine-containing biomolecules after activation, while the hydroxyl group can be used for further derivatization.

Q2: Why is this compound typically supplied as a sodium salt?

A2: The free acid form of this compound can be unstable. The hydroxyl and carboxylic acid groups on the same molecule can react with each other (intramolecular esterification) or with other this compound molecules (intermolecular polymerization) over time.[1] The sodium salt form is more stable for storage and shipping, preventing these self-reaction side products.[1]

Q3: What is the main application of the carboxylic acid group in bioconjugation?

A3: The carboxylic acid group is typically activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimide (B86325) chemistry (e.g., EDC).[2][3] This activated linker then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[4][5]

Q4: Can the hydroxyl group of this compound participate in side reactions?

A4: Yes. The hydroxyl group is a potential nucleophile and can be acylated, especially during the activation of the carboxylic acid if a large excess of activating agent is used or if the reaction conditions are not optimized.[6] This can lead to the formation of linker dimers or polymers. It is also a potential site for O-acylation by activated esters present in the reaction mixture.[6]

Q5: What are the benefits of the PEG spacer in this linker?

A5: The PEG spacer is hydrophilic, which can improve the solubility of the resulting bioconjugate in aqueous buffers.[7][8] PEGylation, even with a short spacer, can also help to reduce the immunogenicity of the conjugated molecule and may improve its pharmacokinetic properties.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation with this compound.

Issue 1: Low or No Conjugation Yield

Problem: After performing the conjugation reaction, analysis (e.g., by SDS-PAGE or HPLC) shows a low yield of the desired product.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation Ensure your activating reagents (e.g., EDC and NHS) are fresh and have been stored under anhydrous conditions. Perform the activation step in an amine-free buffer (e.g., MES buffer) at the optimal pH (typically 4.5-6.0).
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis. Prepare the activated linker solution immediately before adding it to your protein solution.[7] Ensure the pH of the protein solution is optimal for the amine reaction (typically pH 7.5-8.5) but not so high as to accelerate hydrolysis significantly.[7]
Suboptimal Reaction pH The pH for coupling to amines is critical. At a pH below ~7, primary amines are protonated and less nucleophilic, reducing reaction efficiency.[5] Conversely, a very high pH (>9.0) can lead to protein instability and faster hydrolysis of the NHS ester.
Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target biomolecule for the activated linker, leading to low yield.[9] Use non-nucleophilic buffers such as PBS, HEPES, or borate (B1201080) buffer.
Poor Quality of this compound The free acid form of the linker may have polymerized during storage.[1] Use the more stable sodium salt and ensure it has been stored correctly.
Issue 2: Formation of High Molecular Weight Aggregates

Problem: Analysis by Size Exclusion Chromatography (SEC) or non-reducing SDS-PAGE shows a significant amount of high molecular weight species and/or visible precipitation.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Protein Aggregation The reaction conditions (pH, temperature, protein concentration) may be causing your protein to aggregate.[10] Try lowering the protein concentration, reducing the reaction temperature (e.g., reacting at 4°C overnight), or adding stabilizing excipients (if compatible with the reaction).[10]
Intermolecular Cross-linking If both the hydroxyl and carboxylic acid groups are activated or react, it could lead to cross-linking. This is less common but possible. Ensure you are using a controlled molar ratio of activating agents.
Hydrophobic Interactions While the PEG linker is hydrophilic, the addition of the linker and payload could increase the overall hydrophobicity of the protein, leading to aggregation.[11] Consider using a longer, more hydrophilic PEG linker if aggregation is a persistent issue.
Issue 3: Heterogeneous Product with Multiple PEGylations

Problem: Mass spectrometry or chromatographic analysis reveals a mixture of products with varying numbers of linkers attached (e.g., DAR=1, 2, 3...).

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Excessive Molar Ratio of Linker Using a large molar excess of the activated PEG linker will drive the reaction to modify multiple accessible amine sites on the protein.[9] Perform a titration of the linker-to-protein molar ratio to find the optimal balance for your desired degree of labeling.[10]
Long Reaction Time Extended reaction times can lead to a higher degree of PEGylation. Monitor the reaction over time to determine the optimal endpoint before significant multi-PEGylation occurs.[10]
High Reactivity of Multiple Sites If your protein has multiple, highly accessible lysine residues, achieving mono-PEGylation can be challenging. Consider site-specific conjugation strategies if a homogeneous product is critical.
Issue 4: Suspected Side Reactions Involving the Hydroxyl Group

Problem: You observe unexpected byproducts and suspect the hydroxyl group of the linker is reacting.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
O-Acylation by Activated Linker During the activation step with EDC/NHS, the hydroxyl group of one linker molecule can react with the activated carboxyl group of another, forming a dimer. Use the minimum effective concentration of EDC/NHS and consider a stepwise addition of the activated linker to the protein solution.
O-Acylation by other Activated Esters In complex conjugation schemes with multiple activated molecules, the hydroxyl group can be an unintended target.[6] If possible, protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) that can be removed after the primary conjugation is complete.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid of this compound using EDC/NHS and subsequent conjugation to primary amines on a protein.

Materials:

  • This compound (sodium salt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Prepare Reagents: Allow all reagents to warm to room temperature. Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of NHS, followed by a 1.5-fold molar excess of EDC to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Add the freshly activated Hydroxy-PEG1-NHS ester solution to the protein solution at a desired molar ratio (e.g., 5-20 fold molar excess of linker to protein).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by size exclusion chromatography, dialysis, or tangential flow filtration.

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE to observe the molecular weight shift, UV-Vis spectroscopy to determine the degree of labeling (if the linker is attached to a chromophore), and mass spectrometry to confirm the product mass.[12]

Protocol 2: Analysis of Conjugation Products by SEC

Objective: To separate and quantify the conjugated product from unreacted protein and potential aggregates.

Methodology:

  • Column: Use a size-exclusion column suitable for the molecular weight range of your protein and conjugate.

  • Mobile Phase: A physiological buffer such as PBS (pH 7.4) is typically used.

  • System: An HPLC or UPLC system with UV detection (typically at 280 nm for proteins).

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject an appropriate amount of your purified (or crude) reaction mixture.

    • Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the PEGylated conjugate, and then the unmodified protein.

    • Integrate the peak areas to quantify the relative amounts of each species.

Visualizations

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Protein linker This compound (-COOH) edc EDC + NHS linker->edc activated_linker Activated Linker (NHS Ester) edc->activated_linker Activation (pH 4.5-6.0) hydrolysis Hydrolysis (Side Reaction) activated_linker->hydrolysis protein Protein (-NH2) activated_linker->protein Conjugation (pH 7.5-8.5) multi_peg Multi-PEGylation (Side Product) activated_linker->multi_peg Excess Linker conjugate PEGylated Protein (Amide Bond) protein->conjugate

Caption: Workflow for the two-step bioconjugation of this compound to a protein.

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Conjugation Yield reagent_quality Poor EDC/NHS Quality? (Degraded) start->reagent_quality linker_quality Linker Instability? (Polymerized) start->linker_quality activation_ph Incorrect Activation pH? (Suboptimal: <4.5 or >6.0) start->activation_ph conjugation_ph Incorrect Conjugation pH? (Suboptimal: <7.0) start->conjugation_ph buffer_comp Competing Nucleophiles? (e.g., Tris Buffer) start->buffer_comp hydrolysis NHS Ester Hydrolysis? (Reaction too slow/pH too high) start->hydrolysis

References

Technical Support Center: Optimizing Hydroxy-PEG1-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of your Hydroxy-PEG1-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind the this compound reaction?

The conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide, is primarily achieved through a two-step process involving carbodiimide (B86325) chemistry.[1]

  • Activation Step: The terminal carboxylic acid group on the this compound is activated by a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS. This forms a more stable NHS ester intermediate that is less prone to hydrolysis compared to the initial O-acylisourea intermediate formed with EDC alone.[1][2]

  • Coupling Step: The NHS-activated PEG then reacts with a primary amine (-NH2) on the target molecule. The amine group acts as a nucleophile, attacking the NHS ester to form a stable amide bond, thus covalently linking the PEG to the molecule.[1]

Q2: Why is my this compound reaction yield low?

Low yields in PEGylation reactions can stem from several factors. A primary cause is often suboptimal reaction conditions for the formation of the amide bond, which can lead to an incomplete reaction or the formation of unwanted side products.[3] Key areas to investigate include the quality and ratio of your coupling agents (e.g., EDC and NHS), the reaction pH, solvent purity, and control of moisture.[3]

Q3: How does pH impact the efficiency of the conjugation reaction?

The pH is a critical parameter that influences two key stages of the reaction:

  • Activation Step: The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1][3][4]

  • Conjugation Step: The reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a pH between 7.0 and 8.5.[3][5][6]

Therefore, a two-step process with a pH adjustment between the activation and coupling steps is often recommended for optimal yield.[1][3]

Q4: My starting materials are consumed, but the yield of the desired conjugate is still low. What is the likely issue?

This scenario often points to the formation of side products. The most common side product in EDC/NHS mediated reactions is an N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate.[3] This side product can be challenging to remove due to its similar polarity to the desired product.[3] Another possibility is the hydrolysis of the activated NHS-ester, which regenerates the carboxylic acid and prevents conjugation.[3]

Q5: Can the length of the PEG linker affect the conjugation yield?

Yes, the length of the PEG linker can influence the reaction yield. While longer PEG chains can enhance the solubility of the reactants and the final conjugate, they can also introduce steric hindrance. This can make it more difficult for the reactive groups to come into proximity, potentially leading to lower conjugation efficiency.[3]

Q6: What are some alternative coupling agents to EDC/NHS?

While EDC/NHS is a widely used and effective method, other coupling agents can be employed. One common alternative is O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[5] HATU is a powerful coupling agent known for high efficiency and fast reaction times.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound conjugation reactions.

Problem Possible Cause Solution
Low or No Conjugation Yield Inactive Coupling Agents: EDC and NHS are sensitive to moisture and can degrade over time.Use fresh, high-quality EDC and NHS. Store them in a desiccator.[3]
Presence of Water: Water can hydrolyze the activated NHS-ester intermediate, regenerating the carboxylic acid.Ensure all solvents and reagents are anhydrous.[3]
Incorrect pH: The pH of the reaction mixture is critical for both the activation and coupling steps.Optimize the pH for a two-step reaction: pH 4.5-6.0 for activation and pH 7.0-8.5 for coupling. Use non-amine containing buffers like MES for activation and PBS for coupling.[1][3]
Suboptimal Molar Ratios: Inadequate excess of coupling agents or PEG linker.Increase the molar excess of the PEG linker and the coupling agents (EDC/NHS). A common starting point is a 1.5 to 2-fold molar excess of EDC and NHS over the PEG-acid.[3]
Insufficient Reaction Time: The reaction may not have proceeded to completion.Increase the reaction time. Monitor the reaction progress using a suitable analytical technique like HPLC or LC-MS.[3]
Formation of Side Products N-acylurea Formation: Rearrangement of the O-acylisourea intermediate.Optimize reaction conditions to minimize side product formation (e.g., use of NHS, lower temperature).[3] For purification, consider alternative chromatography techniques like ion exchange or size exclusion chromatography.[3]
Low Yield After Purification Product Aggregation: The final conjugate may be prone to aggregation, leading to losses during purification.Optimize the purification buffers to maintain the solubility of the conjugate. Analyze samples before and after each purification step to identify where aggregation occurs.[3]
Significant Loss During Purification: The chosen purification method may not be optimal.Consider alternative purification techniques. Size-exclusion chromatography (SEC) is effective for removing unreacted PEG and native protein.[][8] Ion-exchange chromatography (IEX) can separate based on charge differences.[][8][9]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound

This protocol outlines a general two-step procedure for conjugating this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Anhydrous solvent (e.g., DMF or DMSO) for dissolving reagents if necessary

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the PEG-acid solution.[3]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[3]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately before adding the amine-containing molecule, raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[3]

    • Add the amine-containing molecule to the activated PEG solution. The molar ratio of the amine-containing molecule to the PEG-acid should be optimized but can start at 1:1.[3]

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C, depending on the stability of the target molecule.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the conjugate using a suitable chromatography method, such as size exclusion or reverse-phase HPLC, to remove unreacted PEG, target molecule, and reaction byproducts.[3]

Protocol 2: Reaction Monitoring by RP-HPLC

This protocol describes a general method for monitoring the conjugation reaction.

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture as described in Protocol 1.

  • Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[10]

  • Sample Preparation:

    • Immediately quench the reaction in the aliquot, for example, by diluting it in an acidic mobile phase to prevent further reaction.

  • HPLC Analysis:

    • Inject the prepared sample onto a reverse-phase HPLC (RP-HPLC) column (e.g., C18).

    • Use a suitable gradient of an organic solvent (e.g., acetonitrile) in water (often with an additive like TFA) to separate the reactants and products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm for proteins/peptides). The starting materials and the PEGylated product will typically have different retention times.[10]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for EDC/NHS Activation and Conjugation

ParameterRecommended ValueNotes
Molar Ratio (PEG:EDC:NHS) 1 : 1.5-2 : 1.5-2A molar excess of EDC and NHS is typically used.[3]
Activation pH 4.5 - 6.0Most efficient in a slightly acidic environment.[1][3]
Conjugation pH 7.0 - 8.5Reaction of the NHS-ester with primary amines is most efficient at a slightly basic pH.[3][5]
Activation Time 15 - 30 minutesAt room temperature.[3]
Conjugation Time 2 - 12 hoursCan be performed at room temperature or 4°C.[3][5]

Table 2: Comparison of Common Coupling Agents

Coupling AgentTypical Purity of Crude ProductTypical Purity After PurificationAdvantagesDisadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.[3]Less stable at neutral pH, requires careful pH control.[3]
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.[3]Higher cost, potential for side reactions if not used correctly.[3]

Visualizations

Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification & Analysis A This compound C Activated PEG-NHS Ester A->C Activation Buffer (pH 4.5-6.0) B EDC/NHS B->C E PEGylated Conjugate C->E Coupling Buffer (pH 7.2-8.0) D Amine-containing Molecule D->E F Purification (SEC/IEX) E->F G Characterization (HPLC, MS) F->G

Caption: A typical workflow for the two-step conjugation of this compound.

Troubleshooting Start Low Reaction Efficiency Q1 Are Starting Materials Consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Side_Products Side Product Formation (e.g., N-acylurea, Hydrolysis) A1_Yes->Side_Products Q2 Check Reagent Quality (Fresh EDC/NHS? Anhydrous?) A1_No->Q2 Q3 Verify Reaction pH (Activation & Coupling) Q2->Q3 Solution1 Use Fresh Reagents Ensure Anhydrous Conditions Q2->Solution1 Q4 Optimize Molar Ratios Q3->Q4 Solution2 Adjust pH for Two-Step Reaction Q3->Solution2 Solution3 Increase Molar Excess of Reagents Q4->Solution3 Purification_Issues Purification Inefficiency (e.g., Aggregation) Side_Products->Purification_Issues Solution4 Optimize Purification Method (e.g., SEC, IEX) Purification_Issues->Solution4

Caption: A troubleshooting decision tree for low this compound reaction efficiency.

References

Technical Support Center: Hydroxy-PEG1-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG1-acid applications. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance and solutions for challenges encountered during bioconjugation experiments involving this linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound? this compound is a heterobifunctional PEG linker. It contains a terminal carboxylic acid and a hydroxyl group.[1] The carboxylic acid is typically activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[1] The hydrophilic single PEG unit spacer can increase the solubility of the conjugate in aqueous media.[1][2] The hydroxyl group can be used for further derivatization or other reactions.[2][3]

Q2: What is the core chemistry for conjugating this compound to a protein? The conjugation reaction relies on activating the terminal carboxylic acid, as it is not sufficiently reactive to form an amide bond under physiological conditions.[4][5] The most common and robust method is using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][6] This creates a more stable, amine-reactive NHS ester that then couples to primary amines on the target molecule.[7]

Q3: Why is the sodium salt of this compound often sold instead of the free acid? The free acid form of short Hydroxy-PEG-acids can be unstable. The terminal hydroxyl group can react with the carboxylic acid of another molecule (an intermolecular esterification) to form a dimer or polymer, especially during storage.[2][8] The sodium salt form is more stable and prevents this self-reaction, ensuring the reagent's integrity.[2][8]

Q4: What are the most common reasons for a this compound reaction to fail? The most frequent challenges leading to low or no yield include:

  • Hydrolysis of Activated Ester: The activated NHS-ester intermediate is highly susceptible to hydrolysis (reaction with water), which reverts it to the unreactive carboxylic acid.[9][10]

  • Suboptimal pH: The activation and conjugation steps have different optimal pH ranges. Using an incorrect pH for either step dramatically reduces efficiency.[11][12]

  • Inactive Reagents: The coupling agent, EDC, is moisture-sensitive and can lose activity if not stored and handled properly.[9]

  • Interfering Buffer Components: Buffers containing primary amines (like Tris or glycine) or carboxylates will compete with the target molecule and quench the reaction.[10]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your conjugation experiment.

Problem StatementPotential CauseRecommended Solution
Low or No Conjugate Yield 1. Inactive EDC/NHS Reagents: EDC is highly sensitive to moisture and can hydrolyze quickly.* Use fresh, high-quality EDC and NHS from a sealed vial.[9][12] * Always store reagents in a desiccator at the recommended temperature.[12] * Prepare EDC/NHS solutions immediately before use.[13]
2. Hydrolysis of Activated PEG-Ester: The NHS-ester intermediate has a limited half-life in aqueous solutions, especially at higher pH.[9][10]* Minimize the time between the activation step and the conjugation step.[9] * Perform the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, though this may require longer incubation times.[10][13]
3. Incorrect Reaction pH: The activation of the carboxylic acid is most efficient at pH 4.5-6.0, while the conjugation to the amine is optimal at pH 7.2-8.5.[7][12]* Implement a two-step reaction protocol with a pH shift. Use a non-amine buffer like MES for the activation step.[7][12] * After activation, perform a buffer exchange (e.g., using a desalting column) into a suitable conjugation buffer like PBS or HEPES.[7]
4. Interfering Buffer Components: Buffers containing primary amines (Tris, glycine) or carboxylates (acetate, citrate) will compete with the reaction.* Ensure all buffers are free of extraneous nucleophiles. For activation, use MES buffer.[7][9] For conjugation, use buffers like PBS, HEPES, or borate.[9]
5. Suboptimal Molar Ratios: An insufficient molar excess of the PEG linker or coupling agents will result in an incomplete reaction.[11]* Increase the molar excess of the this compound and coupling agents. A common starting point is a 2 to 5-fold molar excess of EDC/NHS over the PEG-acid.[9] The optimal ratio of PEG-acid to the protein should be determined empirically, often starting at 5 to 20-fold excess.[10][11]
Protein Aggregation/Precipitation During Reaction 1. High Reagent Concentration: High concentrations of PEG or organic co-solvents (like DMSO) used to dissolve reagents can destabilize the protein.* Reduce the protein concentration in the reaction mixture.[13] * Minimize the volume of organic solvent added to the reaction (typically <10% v/v). * Optimize the molar ratio of reagents; avoid a very large excess if possible.[7]
2. Suboptimal Buffer Conditions: The reaction buffer's pH or ionic strength may be too close to the protein's isoelectric point (pI), reducing its solubility.* Screen different buffer systems to find conditions that maintain protein stability.[13] * Ensure the reaction pH is not at or near the pI of your protein.[13]
Analysis Shows Multiple or Undefined Products (High Polydispersity) 1. Non-Specific Reactions: A very high molar excess of PEG reagent or prolonged reaction times can lead to multiple PEG chains attaching to the protein.* Optimize the molar ratio of the PEG linker to the protein by performing a titration experiment.[11] * Reduce the reaction time or temperature.[13]
2. Presence of Di-functional Impurities: The PEG reagent may contain bifunctional impurities that can cross-link protein molecules.* Use high-quality, purified monofunctional PEG reagents.[13]

Quantitative Data Summary

For successful conjugation, precise control over reaction parameters is crucial. The tables below provide recommended starting conditions.

Table 1: Recommended pH and Buffers for Two-Step EDC/NHS Coupling

Reaction StepPurposeOptimal pH RangeRecommended Buffers (Amine & Carboxylate-Free)
1. Activation EDC/NHS activation of this compound4.5 - 6.0[4][12]0.1 M MES[7][9]
2. Conjugation Reaction of activated PEG-ester with primary amine7.2 - 8.5[9][10]PBS, HEPES, Bicarbonate, Borate[9]

Table 2: Influence of pH on the Half-life of NHS-Ester Intermediate

pHTemperature (°C)Approximate Half-lifeImplication for Experiment
7.0251 - 2 hoursModerate stability; proceed to conjugation promptly.
8.02510 - 20 minutesLow stability; conjugation step must be initiated immediately after activation.
8.525< 10 minutesVery low stability; high risk of hydrolysis competing with conjugation.[9][10]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol is designed to maximize conjugation efficiency by separating the activation and coupling steps.

Materials:

  • This compound (or its sodium salt)

  • Target protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.[14]

    • Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or the Activation Buffer immediately before use. Do not store these solutions.

    • Prepare a stock solution of this compound in the Activation Buffer. If using the sodium salt, the pH may need adjustment.

  • Activation of this compound:

    • In a microfuge tube, combine this compound with EDC and Sulfo-NHS in Activation Buffer.

    • A recommended starting molar ratio is 1:2:5 (PEG-acid:EDC:Sulfo-NHS).[9]

    • Incubate for 15-30 minutes at room temperature to generate the activated PEG-NHS ester.[4]

  • Buffer Exchange (Optional but Recommended):

    • To improve efficiency, immediately remove excess EDC and byproducts by passing the activation reaction mixture through a desalting column equilibrated with the Conjugation Buffer. This step also raises the pH for the coupling reaction.

  • Conjugation to Protein:

    • If buffer exchange was not performed, add the activated PEG-acid solution directly to the protein solution (pre-buffered in Conjugation Buffer).

    • The molar ratio of PEG-linker to protein is critical and should be optimized. Start with a 10- to 20-fold molar excess of the linker over the protein.[14]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted PEG-NHS esters.[7]

    • Incubate for 30 minutes at room temperature.[14]

  • Purification:

    • Remove unreacted PEG linker and reaction byproducts using a suitable method such as Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration (TFF).[][16][17]

Protocol 2: Analysis of Conjugation by SDS-PAGE

A simple way to visualize the result of the PEGylation reaction is to observe the increase in molecular weight of the protein on an SDS-PAGE gel.

  • Collect samples from your reaction at different time points (e.g., T=0 and T=end) and a sample of the unreacted protein.

  • Mix the samples with an appropriate volume of SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel of an appropriate percentage for your protein's size.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Result: A successful conjugation will show a new, higher molecular weight band corresponding to the PEGylated protein, with a corresponding decrease in the intensity of the original, unmodified protein band.

Visualizations

Caption: Workflow for a two-step this compound conjugation.

Caption: Troubleshooting decision tree for a failed conjugation reaction.

References

reducing non-specific binding in Hydroxy-PEG1-acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Hydroxy-PEG1-acid, with a focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding (NSB) in assays involving this compound conjugates?

Non-specific binding of molecules conjugated with this compound can stem from several molecular interactions between the conjugate and various surfaces within the assay system.[1][2] The main drivers include:

  • Hydrophobic Interactions: Exposed hydrophobic regions on the conjugated molecule can adhere to the hydrophobic surfaces of microplates or membranes.[1][2]

  • Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces. The overall charge of the biomolecule is influenced by the buffer's pH.[1][2][3]

  • Hydrogen Bonding and Van der Waals Forces: These weaker forces can collectively contribute to non-specific binding.[1]

Q2: How can I minimize non-specific binding in my experiments?

A multi-faceted approach is generally the most effective way to reduce non-specific binding.[1] Key strategies include:

  • Surface Passivation and Blocking: Pre-treating surfaces with a blocking agent to occupy sites that could otherwise be involved in non-specific adsorption.[1][4][5][6]

  • Buffer Optimization: Adjusting the pH, ionic strength, and including specific additives in your buffers can disrupt non-specific interactions.[1][3]

  • Optimizing Washing Steps: Increasing the number, duration, and volume of wash steps, as well as including detergents, can effectively remove non-specifically bound molecules.[4][5][7]

  • PEG Linker Properties: The density and length of the PEG linker can influence non-specific binding. A higher grafting density of PEG chains generally leads to decreased protein adsorption.[8]

Q3: What are the most common blocking agents and how do they work?

Blocking agents work by physically adsorbing to the surface of the assay plate or membrane, thereby preventing the non-specific binding of the analyte or detection reagents.[4][6] Commonly used blocking agents include:

  • Proteins: Bovine Serum Albumin (BSA) and non-fat dry milk are widely used. They are cost-effective and block non-specific sites through a combination of hydrophobic and hydrophilic interactions.[4][6]

  • Detergents: Non-ionic detergents like Tween-20 are often included in blocking and washing buffers to reduce hydrophobic interactions.[4][9][10]

  • Polymers: Polymers such as polyethylene (B3416737) glycol (PEG) can be used to create a hydrophilic layer on a surface, which repels protein adsorption.[10][11]

Q4: Can the this compound linker itself contribute to non-specific binding?

While PEG is known for its ability to reduce non-specific binding by creating a hydrophilic shield, the terminal carboxylic acid group of this compound can be negatively charged at neutral or alkaline pH.[8][12][13] This negative charge could potentially lead to electrostatic interactions with positively charged surfaces or proteins, contributing to NSB. Buffer optimization, particularly adjusting pH and ionic strength, can help mitigate these effects.[3]

Troubleshooting Guides

High Background Signal
Potential Cause Recommended Action
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat milk). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[4][6] Consider using a combination of blocking agents, such as a protein-based blocker with a non-ionic detergent.[1]
Inadequate Washing Increase the number of wash cycles (e.g., from 3 to 5-6).[7] Increase the duration of each wash.[4][7] Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer.[4][5]
Suboptimal Antibody/Reagent Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes the specific signal while minimizing background.[4]
Cross-Reactivity of Secondary Antibody Run a control experiment with only the secondary antibody to check for non-specific binding.[14] If necessary, use a pre-adsorbed secondary antibody.[14]
Hydrophobic or Electrostatic Interactions Add a non-ionic detergent (e.g., 0.05% Tween-20) to the incubation and wash buffers to reduce hydrophobic interactions.[15] Increase the salt concentration of the buffers (e.g., up to 500 mM NaCl) to minimize electrostatic interactions.[3][7]
Low or No Signal
Potential Cause Recommended Action
Inefficient Conjugation of this compound Ensure optimal pH for the activation of the carboxylic acid (pH 4.5-6.0) and the coupling to the amine (pH 7.0-8.5).[16][17] Verify the activity of coupling agents like EDC and NHS.[17]
Steric Hindrance from PEG Linker The PEG linker may be sterically hindering the binding of the conjugated molecule to its target. Consider using a longer PEG linker to increase the distance between the molecule and the surface.[16]
Over-blocking Excessive blocking can sometimes mask the target epitopes.[6] Try reducing the concentration or incubation time of the blocking agent.
Reagent Omission or Inactivity Double-check that all reagents were added in the correct order and are not expired.[18]

Quantitative Data Summary

The effectiveness of various strategies to reduce non-specific binding can be quantified. The following tables summarize representative data from different studies.

Table 1: Effect of Blocking Agents on Background Signal

Blocking AgentConcentrationIncubation TimeBackground Reduction (%)
BSA1% (w/v)1 hour at RT~70-80%
Non-fat Dry Milk5% (w/v)1 hour at RT~80-90%
Casein1% (w/v)1 hour at RT~85-95%
PEG (MW >2000)0.5% (w/v)30 min at RT>90%[13]

Note: Background reduction percentages are illustrative and can vary significantly depending on the assay system.

Table 2: Optimization of Wash Buffer Composition

Additive in Wash Buffer (PBS)ConcentrationEffect on NSB
Tween-200.05 - 0.1% (v/v)Significantly reduces hydrophobic interactions.[4]
NaCl150 - 500 mMDisrupts weak, non-specific electrostatic interactions.[7]
NP-400.1 - 1.0% (v/v)A stronger non-ionic detergent for more stringent washing.[4][7]

Experimental Protocols

Protocol 1: General Blocking Procedure for Immunoassays

This protocol outlines a standard procedure for blocking microplate wells to minimize non-specific binding.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer Options:

    • Option A (Protein-based): 1-5% (w/v) Bovine Serum Albumin (BSA) in PBS.[1]

    • Option B (Detergent-based): PBS with 0.05% (v/v) Tween-20 (PBST).[1]

    • Option C (Combined): 1% BSA in PBST.[1]

Procedure:

  • Preparation: Ensure the microplate wells are clean.

  • Initial Wash: Wash the wells three times with PBS.

  • Blocking: Add a sufficient volume of the chosen Blocking Buffer to completely cover the surface of each well (e.g., 200-300 µL for a 96-well plate).

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1][6]

  • Washing: Decant the blocking solution and wash the plate 3-5 times with PBST.[1]

  • Proceed with Assay: The plate is now blocked and ready for the addition of your this compound conjugate.

Protocol 2: EDC/NHS Conjugation of this compound to a Protein

This protocol describes the two-step carbodiimide (B86325) chemistry for conjugating the carboxylic acid of this compound to primary amines on a protein.

Materials:

  • This compound

  • Target protein in an amine-free buffer (e.g., MES buffer)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS over the PEG-acid.[16]

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in Coupling Buffer. A pH shift to the 7.2-8.0 range is often recommended for efficient coupling to primary amines.[16][17]

    • The molar ratio of activated PEG to the protein should be optimized, but a starting point of 10-20 fold molar excess can be used.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted PEG and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Visualizations

cluster_causes Primary Causes of NSB cluster_conjugate PEG1-Acid Conjugate cluster_surface Assay Surface Hydrophobic_Interactions Hydrophobic Interactions Conjugate This compound Conjugate Hydrophobic_Interactions->Conjugate Electrostatic_Interactions Electrostatic Interactions Electrostatic_Interactions->Conjugate Other_Forces Other Weak Forces Other_Forces->Conjugate Surface Microplate/Membrane Surface Conjugate->Surface Non-Specific Binding

Caption: Causes of non-specific binding of PEG1-acid conjugates.

Start High Background Detected Check_Blocking Is Blocking Sufficient? Start->Check_Blocking Optimize_Blocking Increase Blocker Conc./Time Change Blocking Agent Check_Blocking->Optimize_Blocking No Check_Washing Are Washes Adequate? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase Wash Number/Duration Add Detergent to Buffer Check_Washing->Optimize_Washing No Check_Antibody Is Antibody Conc. Optimal? Check_Washing->Check_Antibody Yes Optimize_Washing->Check_Antibody Titrate_Antibody Titrate Primary & Secondary Antibodies Check_Antibody->Titrate_Antibody No Check_Controls Run Secondary-Only Control Check_Antibody->Check_Controls Yes Titrate_Antibody->Check_Controls Use_Preadsorbed Use Pre-adsorbed Secondary Antibody Check_Controls->Use_Preadsorbed No Resolved Background Reduced Check_Controls->Resolved Yes Use_Preadsorbed->Resolved

Caption: Troubleshooting flowchart for high background signals.

cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) PEG_Acid This compound (-COOH) Activated_PEG Activated NHS-ester PEG PEG_Acid->Activated_PEG + EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate PEG-Protein Conjugate (Amide Bond) Activated_PEG->Conjugate Protein Protein (-NH2) Protein->Conjugate +

Caption: Workflow for EDC/NHS conjugation of this compound.

References

Technical Support Center: Hydroxy-PEG1-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG1-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the conjugation of this compound to amine-containing molecules, with a specific focus on the critical impact of reaction pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The conjugation of this compound to a primary amine is a two-step process, and each step has its own optimal pH range for maximum efficiency.[1]

  • Carboxyl Activation: The terminal carboxylic acid of the PEG linker is first activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), along with N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS.[1][2] This activation step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][3]

  • Amine Coupling: The resulting amine-reactive NHS ester intermediate then reacts with a primary amine on the target molecule to form a stable amide bond. This step is most efficient at a pH range of 7.0 to 8.5 .[1][3] The optimal pH is often cited as being between 8.3 and 8.5 to balance amine reactivity and ester stability.[4][5][6][7]

Q2: Why is a two-step process with different pH conditions recommended?

A two-step process is recommended because the optimal pH conditions for activating the carboxylic acid and for the subsequent amine coupling are different.[1] Performing the reaction at a single, intermediate pH can lead to lower overall efficiency. The acidic conditions needed for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH that favors the amine reaction can cause rapid hydrolysis of the NHS ester intermediate.[1]

Q3: What are the consequences of using a pH outside the optimal ranges?

Using a suboptimal pH can lead to several issues that significantly reduce conjugation yield:[1]

  • Low pH for Coupling (<7.0): Primary amines are more likely to be protonated (-NH₃⁺) at acidic pH.[4][5][8] This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no conjugation.[1][4][5]

  • High pH for Activation/Coupling (>8.5): NHS esters are highly susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis increases dramatically at higher pH values.[8][9][10] If the pH is too high, the activated PEG-acid will be hydrolyzed back to an unreactive carboxylic acid before it can conjugate to the target amine, thus lowering the reaction efficiency.[1][4][6][8]

Q4: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines or other nucleophiles, as these will compete with your target molecule for the activated PEG linker.[11][12][13]

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate (B1201080), and MES buffers are commonly recommended.[1][13][14]

    • For the activation step (pH 4.5-6.0) , 0.1 M MES is a common choice.[1][3]

    • For the coupling step (pH 7.0-8.5) , PBS or borate buffer is suitable.[1][3]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, should be avoided as they will quench the reaction by reacting with the NHS ester.[7][12][13]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation.

Issue: Low or No Conjugation Yield

Q: My analysis shows a very low yield of the desired PEGylated product. What are the most common causes and how can I fix them?

A: Low PEGylation yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality.[7][11][12]

Possible Cause Explanation & Solution
Incorrect Reaction pH The pH of your buffer is outside the optimal range for either the activation or coupling step. Solution: Verify the pH of your buffers with a calibrated pH meter immediately before use. For the two-step protocol, use a buffer at pH 4.5-6.0 (e.g., MES) for activation, then adjust the pH to 7.2-8.5 (e.g., with PBS or Borate) for the coupling step.[1][3]
Inappropriate Buffer Type Your buffer contains primary amines (e.g., Tris, glycine) that are competing with your target molecule.[7][12][13] Solution: Perform a buffer exchange into an amine-free buffer like PBS or HEPES using dialysis or a desalting column before starting the reaction.[13]
Inactive Reagents (EDC/NHS/PEG) EDC and NHS esters are moisture-sensitive and can degrade if not stored or handled properly.[11][13] Solution: Use fresh, high-quality reagents. Always allow reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[13][14] Prepare stock solutions of EDC and the PEG-NHS ester immediately before use, as their stability in solution is limited.[11]
Low Reactant Concentration If the concentration of your target molecule is too low, the reaction kinetics will be slow, allowing the competing hydrolysis of the NHS ester to dominate. Solution: Whenever possible, increase the concentration of the reactants. A typical protein concentration for labeling is 1-10 mg/mL.[4][7]
Steric Hindrance The target amine group on your molecule may be located in a sterically hindered region, making it inaccessible to the activated PEG reagent. Solution: Consider using a PEG reagent with a longer spacer arm to overcome the hindrance.[14]

Quantitative Data

Table 1: Optimal pH Ranges for Two-Step Conjugation
Reaction Step Process Optimal pH Range Recommended Buffer Rationale
1Carboxyl Activation4.5 - 6.0[1][2][3]0.1 M MES[1][3]Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.
2Amine Coupling7.0 - 8.5[1][3]PBS, Borate, Bicarbonate[6][10]Ensures the primary amine is deprotonated and nucleophilic while managing the rate of NHS ester hydrolysis.[1][8]
Table 2: pH-Dependent Hydrolysis of NHS Esters

The stability of the activated NHS ester is highly dependent on pH. The half-life is the time it takes for 50% of the active ester to be hydrolyzed and become non-reactive.

pH Temperature Half-Life of NHS Ester
7.00°C4-5 hours[15]
7.425°C> 120 minutes[9][16]
8.64°C10 minutes[15]
9.025°C< 9 minutes[9][16]

This data highlights the critical need to perform the amine coupling step promptly after activation, especially at pH values above 8.0.

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol provides a general procedure. The molar ratios and reaction times may need to be optimized for your specific application.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column for buffer exchange and purification

Procedure:

Step 1: Activation of this compound (pH 5.0-6.0)

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Dissolve the required amounts of EDC and Sulfo-NHS in cold Activation Buffer immediately before use. A 1.5-2 fold molar excess over the PEG-acid is typical.[17]

  • Add the EDC and Sulfo-NHS solutions to the dissolved PEG-acid.

  • Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.[17]

Step 2: Conjugation to Protein (pH 7.2-8.0)

  • Ensure your protein solution is in the Coupling Buffer. If not, perform a buffer exchange using a desalting column.

  • Immediately add the activated PEG-acid solution from Step 1 to the protein solution. A 10-20 fold molar excess of the PEG linker over the protein is a common starting point.[17]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[17] Lower temperatures can reduce the rate of hydrolysis, which may be beneficial.[10]

  • (Optional) Quench the reaction by adding Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes to consume any unreacted PEG-ester.[13][18]

  • Purify the PEGylated protein conjugate using a desalting column, dialysis, or other appropriate chromatography method to remove excess PEG reagent and by-products.[17]

Protocol 2: Analysis by SDS-PAGE
  • Mix an aliquot of your reaction mixture with an equal volume of 2x SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel of an appropriate percentage. Include lanes for the unmodified protein as a control.

  • Run the gel at a constant voltage.

  • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • De-stain and visualize the bands. A successful PEGylation will result in a new band or a smear at a higher molecular weight compared to the unmodified protein control.[14]

Visualizations

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Amine Coupling cluster_2 Competing Reaction A This compound C Activated PEG-NHS Ester A->C Activation (pH 4.5 - 6.0) B EDC + Sulfo-NHS B->C E PEGylated Conjugate (Stable Amide Bond) C->E Coupling (pH 7.0 - 8.5) F Hydrolyzed PEG-acid (Inactive) C->F Hydrolysis (Increases with pH > 8.0) D Amine-containing Molecule (-NH2) D->E H2O H₂O H2O->F

Caption: Workflow for two-step this compound conjugation highlighting optimal pH conditions.

G start Low Conjugation Yield Observed ph_check Is buffer pH optimal for both steps (4.5-6.0 & 7.2-8.5)? start->ph_check buffer_check Is buffer amine-free (e.g., PBS, MES, HEPES)? ph_check->buffer_check Yes adjust_ph Verify and adjust pH using a calibrated meter. ph_check->adjust_ph No reagent_check Are EDC/NHS/PEG reagents fresh and handled properly? buffer_check->reagent_check Yes change_buffer Perform buffer exchange into a non-amine buffer. buffer_check->change_buffer No concentration_check Are reactant concentrations adequate? reagent_check->concentration_check Yes use_fresh Use fresh reagents. Equilibrate to RT before opening. reagent_check->use_fresh No increase_conc Increase reactant concentrations if possible. concentration_check->increase_conc No success Yield Improved concentration_check->success Yes adjust_ph->buffer_check change_buffer->reagent_check use_fresh->concentration_check increase_conc->success

Caption: Troubleshooting flowchart for low PEGylation yield.

References

Technical Support Center: Optimizing Hydroxy-PEG1-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG1-acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your conjugation experiments. Below, you will find frequently asked questions and a detailed troubleshooting guide to address common issues encountered during the reaction process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine?

The conjugation of this compound to a molecule containing a primary amine (such as a protein, peptide, or small molecule) is typically achieved through a two-step process involving carbodiimide (B86325) chemistry.[1]

  • Activation Step: The terminal carboxylic acid group on the this compound is first activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate, which is more resistant to hydrolysis than the initial O-acylisourea intermediate formed with EDC alone.[1]

  • Coupling Step: The NHS-activated PEG is then reacted with a primary amine (-NH2) on the target molecule. The amine group acts as a nucleophile, attacking the NHS ester and forming a stable amide bond, thus covalently linking the PEG to the molecule.[1]

Q2: What is the optimal pH for the activation and coupling steps?

For optimal results, a two-step protocol with a pH shift is highly recommended.[1][2]

  • Activation: The activation of the carboxylic acid group with EDC/NHS is most efficient in a slightly acidic environment, with a recommended pH range of 4.5 to 6.0.[1][2] A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer, as it does not contain primary amines that could interfere with the reaction.[1]

  • Coupling: The reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a pH between 7.0 and 8.5.[2] Buffers such as Phosphate-Buffered Saline (PBS) are suitable for this step.[1]

Q3: What are the primary side reactions to be aware of?

The most common side reactions are the hydrolysis of the NHS ester and the formation of an N-acylurea byproduct.[2][3]

  • Hydrolysis: The NHS ester can react with water, which regenerates the carboxylic acid on the PEG linker and renders it inactive for conjugation.[2][4] The rate of hydrolysis increases significantly with higher pH.[3][4]

  • N-acylurea Formation: This stable byproduct can form if the reaction with the amine is inefficient, and it can be difficult to separate from the desired product during purification.[2][3]

Q4: Which buffers should I use for the conjugation reaction?

It is critical to use amine-free buffers, especially during the activation and coupling steps. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated PEG, leading to a lower yield of the desired conjugate.[4][5]

Experimental Workflow and Key Reactions

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_peg Dissolve this compound in Activation Buffer activation Activation Step (pH 4.5-6.0) Add EDC/NHS to PEG solution Incubate 15-30 min at RT prep_peg->activation prep_target Prepare Target Molecule in Conjugation Buffer coupling Coupling Step (pH 7.0-8.5) Add activated PEG to target molecule Incubate 1-2 hrs at RT or overnight at 4°C prep_target->coupling prep_reagents Prepare fresh EDC/NHS solutions prep_reagents->activation activation->coupling quenching Quenching (Optional) Add quenching buffer (e.g., Tris, glycine) Incubate 15-30 min at RT coupling->quenching purification Purification (e.g., SEC, IEX, HPLC) quenching->purification analysis Analysis (e.g., SDS-PAGE, HPLC) purification->analysis

Caption: A typical experimental workflow for the conjugation of this compound.

key_reactions cluster_activation Activation cluster_coupling Coupling vs. Side Reactions peg_acid Hydroxy-PEG-COOH edc_nhs + EDC/NHS peg_acid->edc_nhs activated_peg Hydroxy-PEG-NHS edc_nhs->activated_peg pH 4.5-6.0 target_amine Target-NH2 activated_peg->target_amine Desired Reaction pH 7.0-8.5 hydrolysis Hydrolysis (H2O) activated_peg->hydrolysis Side Reaction conjugate Hydroxy-PEG-CO-NH-Target (Stable Amide Bond) target_amine->conjugate inactive_peg Hydroxy-PEG-COOH hydrolysis->inactive_peg

Caption: Key reactions occurring during the conjugation of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Suboptimal pH: The pH for either the activation or coupling step is outside the optimal range.[1] 2. Inactive Reagents: EDC or NHS has degraded due to improper storage (e.g., exposure to moisture).[1][2] 3. Hydrolysis of Intermediates: The NHS ester intermediate has hydrolyzed before reacting with the amine.[1] 4. Inappropriate Buffer: The buffer contains competing nucleophiles like primary amines (e.g., Tris, glycine).[1][4]1. Verify the pH of your reaction buffers. For a two-step reaction, use MES buffer at pH 4.5-6.0 for activation and a phosphate (B84403) buffer at pH 7.0-8.5 for coupling.[1][2] 2. Use fresh, high-quality EDC and NHS.[2] Prepare solutions immediately before use.[1] 3. Proceed with the coupling step promptly after activation. Consider using Sulfo-NHS for increased stability of the active ester in aqueous solutions.[1] 4. Use non-amine, non-carboxylate buffers such as MES for activation and phosphate buffers for coupling.[1]
Protein Aggregation/Precipitation 1. Protein Instability: The protein is not stable at the chosen reaction pH or temperature.[1] 2. High Reagent Concentration: A high concentration of PEG or coupling reagents may lead to protein precipitation.[1]1. Conduct the reaction at a lower temperature (e.g., 4°C).[1] Screen different buffer conditions to find one that maintains protein stability. 2. Optimize the molar ratio of PEG and coupling reagents to your protein. Start with a lower molar excess and titrate up as needed.[1]
High Polydispersity (Mixture of differently PEGylated species) 1. High Molar Ratio of PEG: A large excess of activated PEG can lead to multiple PEG chains attaching to a single protein molecule.[1] 2. Multiple Reactive Sites: The protein has several accessible primary amines with similar reactivity.[1]1. Systematically decrease the molar ratio of activated PEG to the target molecule.[1] 2. To favor N-terminal modification, consider performing the reaction at a slightly lower pH (around 7.0), where the N-terminal alpha-amine is more reactive than the epsilon-amines of lysine (B10760008) residues.[1]
Starting materials consumed, but low yield of desired product 1. Formation of N-acylurea byproduct: This side product can be difficult to remove and may co-elute with the desired product.[2] 2. Hydrolysis of activated PEG: The NHS-ester is hydrolyzing faster than it is reacting with the target molecule.[2]1. Optimize reaction conditions to minimize side product formation (e.g., ensure the use of NHS, consider lower temperatures).[2] For purification, consider alternative chromatography techniques like ion exchange or size exclusion chromatography.[2] 2. Re-evaluate the pH of the coupling reaction; a slightly lower pH may reduce hydrolysis while still allowing for efficient conjugation. Monitor the reaction over time to determine the optimal incubation period.[6]

Summary of Recommended Reaction Conditions

Parameter Recommended Condition Rationale
Activation pH 4.5 - 6.0[1][2]Most efficient for activating the carboxylic acid with EDC/NHS.[1]
Coupling pH 7.0 - 8.5[1][2]Favors the nucleophilic attack by the primary amine.[1]
Temperature Room temperature or 4°C[2]Lower temperatures can improve the stability of the target molecule and the activated PEG-ester.[6]
Incubation Time Activation: 15-30 minutes[7] Coupling: 1-2 hours to overnight[2][6]Should be optimized for each specific system by monitoring the reaction progress.[6]
Molar Ratio (PEG:Target) Start with a 5:1 to 10:1 molar excess of PEG to the target molecule and optimize.[8]A sufficient excess of the PEG reagent is needed to drive the reaction to completion.[6]
Molar Ratio (EDC/NHS:PEG) 1.5 to 2-fold molar excess of EDC and NHS over the PEG-acid.[2][7]Ensures efficient activation of the carboxylic acid.

Experimental Protocols

Two-Step Conjugation of this compound to a Protein

This protocol describes the conjugation of this compound to a protein using EDC/NHS chemistry.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[9]

  • N-hydroxysuccinimide (NHS)[9]

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[9]

  • Conjugation Buffer (e.g., PBS, pH 7.4)[9]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)[9]

  • Desalting columns for purification[9]

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the PEG solution.[7]

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[7]

  • Conjugation to Protein:

    • Add the activated PEG solution to the protein solution in Conjugation Buffer. The pH of the final reaction mixture should be between 7.0 and 8.5.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction (Optional):

    • Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.[2]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Purify the conjugate using a suitable chromatography method, such as size exclusion or reverse-phase HPLC, to remove unreacted PEG, target molecule, and reaction byproducts.[2]

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE and/or HPLC to confirm successful PEGylation. A successful reaction will result in a product with a higher molecular weight compared to the unmodified protein.[6]

troubleshooting_logic start Low Yield? check_reagents Are EDC/NHS fresh and handled under anhydrous conditions? start->check_reagents check_ph Is the reaction buffer amine-free and within the optimal pH range? check_reagents->check_ph Yes solution_reagents Use fresh reagents, dissolve immediately before use in anhydrous solvent. check_reagents->solution_reagents No check_ratio Is the molar ratio of PEG to target molecule optimized? check_ph->check_ratio Yes solution_ph Use recommended buffers (e.g., MES for activation, PBS for coupling) and verify pH. check_ph->solution_ph No check_time_temp Are incubation time and temperature optimized? check_ratio->check_time_temp Yes solution_ratio Systematically vary the molar ratio to find the optimum. check_ratio->solution_ratio No solution_time_temp Monitor reaction over time and test different temperatures. check_time_temp->solution_time_temp No success Yield Improved check_time_temp->success Yes solution_reagents->start solution_ph->start solution_ratio->start solution_time_temp->start

Caption: A logical workflow for troubleshooting low yields in conjugation reactions.

References

Technical Support Center: Purification of Biomolecules from Unreacted Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted Hydroxy-PEG1-acid from experimental samples. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of your conjugated product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my final product?

A1: Removing small, unreacted PEG reagents is critical for obtaining a pure sample of your final product.[1] Excess this compound can interfere with downstream applications and analyses, making it difficult to accurately characterize the conjugate.[1] For therapeutic applications, a high degree of purity is essential to ensure product safety, efficacy, and avoid potential side effects.[1]

Q2: What are the primary methods for removing a small, acidic linker like unreacted this compound?

A2: The optimal purification method depends on the size and chemical properties of your target molecule (the molecule to which the PEG linker is attached).[2]

  • For large biomolecules (e.g., proteins >10 kDa, antibodies), size-based separation methods are highly effective.[2] These include Size-Exclusion Chromatography (SEC) and Dialysis/Ultrafiltration.[2]

  • For small molecules (e.g., peptides, small organic molecules), methods that separate based on polarity and charge are more suitable.[2] These include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid-Liquid Extraction (LLE).[2]

Q3: How does the acidic nature of this compound influence the purification strategy?

A3: The terminal carboxylic acid group on this compound allows for its selective removal using techniques that exploit its charge.[2]

  • In Liquid-Liquid Extraction (LLE) , the pH of an aqueous phase can be raised to deprotonate the carboxylic acid, making the negatively charged PEG linker soluble in the aqueous layer while a non-polar product remains in an organic layer.[2]

  • In Ion-Exchange Chromatography (IEX) , an anion exchange resin can be used to capture the negatively charged PEG-acid, allowing the desired neutral or positively charged product to flow through.[]

Q4: How do I choose the most suitable purification method for my experiment?

A4: The choice depends on several factors including the properties of your target molecule, the scale of your reaction, and the required purity of the final product.[1] The decision workflow below can help guide your selection.

G start Start: Remove Unreacted This compound molecule_type What is the nature of your conjugated molecule? start->molecule_type large_mol Large Biomolecule (e.g., Protein, Antibody >10 kDa) molecule_type->large_mol Large small_mol Small Molecule (e.g., Peptide, Organic Compound) molecule_type->small_mol Small method_large Recommended Methods: - Size-Exclusion Chromatography (SEC) - Dialysis / Ultrafiltration large_mol->method_large polarity_check Is your small molecule product soluble in a water-immiscible organic solvent? small_mol->polarity_check method_small_polar Recommended Methods: - Reverse-Phase HPLC (RP-HPLC) method_small_nonpolar Recommended Methods: - Liquid-Liquid Extraction (LLE) - Reverse-Phase HPLC (RP-HPLC) polarity_check->method_small_polar No polarity_check->method_small_nonpolar Yes

Caption: A decision workflow for selecting a purification method.

Data Presentation: Comparison of Purification Methods

The table below provides a comparison of the most common methods for removing unreacted this compound.

Purification Method Principle Best For Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic radius).[4]Large biomolecules, buffer exchange.[2]High resolution for separating large products from the small unreacted PEG linker.[1] Can be automated.[2]Can be time-consuming for large sample volumes; potential for product dilution.[1]
Dialysis / Ultrafiltration Size-based separation using a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[1]Large biomolecules (>10 kDa).[2]Simple, cost-effective, and suitable for buffer exchange.[1] Gentle on samples.[2]Slow process (24-48 hours); may not be effective for removing impurities from smaller biomolecules.[1][2]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[4]Analytical purposes and purification of smaller, more polar molecules like peptides.[2][4]High resolution; can separate positional isomers and reaction by-products.[4]Organic solvents can denature proteins; may not be suitable for large-scale purifications.[4]
Liquid-Liquid Extraction (LLE) Separation based on differential solubility in two immiscible liquid phases (e.g., organic and aqueous).[2]Small, non-polar organic molecules.[2]Fast, simple, and scalable for removing the acidic PEG linker into a basic aqueous phase.[2]Only suitable for products soluble in water-immiscible organic solvents; may involve hazardous solvents.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of your PEG-conjugated compound.

Problem Possible Cause Suggested Solution
Unreacted PEG-acid is still present in the sample after purification. Inefficient Size-Based Separation (SEC/Dialysis): The MWCO of the dialysis membrane is too high or the SEC column pore size is inappropriate.[4]For Dialysis: Ensure the MWCO of the membrane is appropriate to retain your product while allowing the small PEG-acid to pass through. Perform multiple, large-volume buffer exchanges.[1][2] For SEC: Use a column with a smaller particle size or a longer column length to improve resolution.[5]
Incomplete Extraction (LLE): The pH of the aqueous phase was not high enough to fully deprotonate and solubilize the PEG-acid.Increase the pH of the aqueous wash solution (e.g., use a dilute sodium bicarbonate or carbonate solution). Repeat the extraction of the organic layer two or three times to ensure complete removal.[2]
Low yield of the purified product. Non-specific binding: The product may be binding to the chromatography column or dialysis membrane.[1]For SEC: Try adding modifiers like arginine to the mobile phase to reduce non-specific interactions.[1] For Dialysis: Ensure the MWCO is low enough to retain your product. Pre-treat the membrane according to the manufacturer's protocol to remove preservatives and reduce non-specific binding.
Product precipitation: The buffer conditions are not optimal for your product's stability.Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability throughout the purification process.[6]
Product was lost during LLE. Product has some solubility in the aqueous phase: Your product may be too polar and is being extracted along with the PEG-acid.Try "salting out" by adding NaCl to the aqueous phase to decrease the solubility of your organic product in the aqueous layer.[7] Alternatively, consider a different purification method like RP-HPLC.

Experimental Protocols

Protocol 1: Removal by Size-Exclusion Chromatography (SEC)

This method is ideal for separating a large PEGylated biomolecule from the small, unreacted this compound.

  • Column Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Sample Preparation: Ensure your sample is clear and free of precipitates. If necessary, centrifuge or filter the sample before loading.

  • Sample Injection: Inject a small volume of the sample onto the column. The injection volume should typically be less than 2% of the total column volume to ensure good resolution.[4]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector (e.g., at 280 nm for proteins).[4]

  • Fraction Collection: Collect fractions corresponding to the different peaks. The large, conjugated product will elute first, followed by any unreacted protein/biomolecule, and finally the small, unreacted this compound.[4]

G cluster_0 SEC Workflow cluster_1 Expected Elution Order Equilibrate Equilibrate Column Prepare Prepare Sample Equilibrate->Prepare Inject Inject Sample Prepare->Inject Elute Elute with Mobile Phase Inject->Elute Collect Collect Fractions Elute->Collect Peak1 Fraction 1: PEG-conjugated Product (Largest Size) Collect->Peak1 Early Fractions Peak2 Fraction 2: Unconjugated Biomolecule Collect->Peak2 Peak3 Fraction 3: Unreacted PEG-acid (Smallest Size) Collect->Peak3 Late Fractions

Caption: A workflow diagram for purification using SEC.

Protocol 2: Removal by Dialysis

This protocol is suitable for removing the small PEG-acid from large biomolecules.

  • Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the this compound (~134 Da) but much smaller than your conjugated product (e.g., a 3-10 kDa MWCO membrane is a good starting point for most proteins). Prepare the membrane according to the manufacturer's instructions.

  • Sample Loading: Load your sample into the dialysis tubing or cassette and seal it securely.

  • Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of a suitable buffer (at least 100-200 times the sample volume).[1]

  • Buffer Exchange: Stir the buffer gently at 4°C.[2] Change the dialysis buffer completely every few hours for the first day, then allow it to proceed overnight to ensure the complete removal of the unreacted PEG-acid.[1][2] A total of 3-4 buffer changes is typical.

  • Sample Recovery: Carefully recover the purified, concentrated sample from the dialysis tubing/cassette.

Protocol 3: Removal by Liquid-Liquid Extraction (LLE)

This method is effective for purifying small, non-polar molecules that are soluble in organic solvents immiscible with water.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Liquid-Liquid Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a basic aqueous solution (e.g., 5% sodium bicarbonate solution).[2]

    • Stopper the funnel and shake vigorously, venting periodically to release any pressure.[2]

  • Layer Separation: Allow the layers to separate. The deprotonated this compound will partition into the upper aqueous layer, while your non-polar product should remain in the lower organic layer.[2]

  • Collection & Washing:

    • Drain the lower organic layer into a clean flask.[2]

    • Repeat the extraction of the organic layer with the fresh aqueous base solution two more times to ensure complete removal of the acidic impurity.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to recover your purified product.

References

Technical Support Center: Troubleshooting Guide for PEGylation with Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting advice for PEGylation experiments using Hydroxy-PEG1-acid. Below you will find frequently asked questions and detailed troubleshooting guidance to address common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine?

The conjugation of this compound to a molecule containing a primary amine (such as a protein, peptide, or small molecule) is typically achieved through a two-step process involving carbodiimide (B86325) chemistry.[1][2]

  • Activation Step: The terminal carboxylic acid group on the this compound is first activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate which is more resistant to hydrolysis than the initial O-acylisourea intermediate formed with EDC alone.[1][2][3]

  • Coupling Step: The NHS-activated PEG is then reacted with a primary amine (-NH2) on the target molecule. The amine group acts as a nucleophile, attacking the NHS ester and forming a stable amide bond, thus covalently linking the PEG to the molecule.[1][2]

Q2: What is the optimal pH for the activation of this compound with EDC and NHS?

The activation of the carboxylic acid group is most efficient in a slightly acidic environment, with a recommended pH range of 4.5 to 6.0.[1][2][4] A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer, as it lacks the primary amines that could interfere with the reaction.[2][4]

Q3: What is the optimal pH for the coupling of the activated this compound to the target molecule?

The reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a pH between 7.0 and 8.5.[4][5] A common choice for this step is phosphate-buffered saline (PBS).[6] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the protein for the PEG reagent.[6][7]

Q4: Can I perform the activation and coupling steps in a single pot?

While a one-pot reaction is possible at a pH between 6.0 and 7.2, the efficiency may be compromised. For optimal results, a two-step protocol is highly recommended.[2] This involves performing the activation at a lower pH (e.g., in MES buffer at pH 5.0-6.0) and then adjusting the pH to 7.2-8.0 for the coupling step.[2][4]

Q5: My starting materials are consumed, but the yield of the desired conjugate is still low. What could be the issue?

This scenario often points to the formation of side products. The most common side product in EDC/NHS mediated reactions is an N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate.[4] This side product can be difficult to remove due to its similar polarity to the desired product. Another possibility is the hydrolysis of the activated NHS-ester, which regenerates the carboxylic acid and prevents conjugation.[4]

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their potential causes, and recommended solutions.

ProblemPotential CauseRecommended Solution
No Product Formation Inactive Coupling Agents: EDC and NHS are moisture-sensitive and can degrade over time.[4]Use fresh, high-quality EDC and NHS. Store them in a desiccator.[4]
Presence of Water: Water can hydrolyze the activated NHS-ester intermediate, regenerating the carboxylic acid.[4]Ensure all solvents and reagents are anhydrous.[4]
Incorrect pH: The pH of the reaction mixture is critical for both the activation and coupling steps.[4]Optimize the pH for a two-step reaction: pH 4.5-6.0 for activation and pH 7.0-8.5 for coupling. Use non-amine containing buffers like MES for activation and PBS for coupling.[4]
Low Product Yield Suboptimal Molar Ratios: Inadequate excess of coupling agents or PEG linker.Increase the molar excess of the PEG linker and the coupling agents (EDC/NHS). A common starting point is a 1.5 to 2-fold molar excess of EDC and NHS over the PEG-acid.[4]
Insufficient Reaction Time: The reaction may not have proceeded to completion.Increase the reaction time. Monitor the reaction progress using a suitable analytical technique like HPLC or LC-MS.[4]
Steric Hindrance: The conjugation site on the target molecule may be sterically hindered.Consider using a longer PEG linker if the short chain of this compound is a limiting factor.
Significant Side Product Formation N-acylurea Formation: Rearrangement of the O-acylisourea intermediate.Optimize reaction conditions to minimize side product formation (e.g., use of NHS, lower temperature).[4]
Difficulty in Purification Formation of Hard-to-Separate Side Products: N-acylurea byproduct has similar properties to the desired conjugate.Optimize reaction conditions to minimize side product formation. For purification, consider alternative chromatography techniques like ion exchange or size exclusion chromatography.[4]
Product Aggregation: The final conjugate may be prone to aggregation, leading to losses during purification.Optimize the purification buffers to maintain the solubility of the conjugate.

Experimental Protocols & Data

Recommended Molar Ratios for Activation
ReagentMolar Excess over this compound
EDC1.5 to 2-fold[4]
NHS/Sulfo-NHS1.5 to 2-fold[4]
General Two-Step PEGylation Protocol
  • Activation of this compound:

    • Dissolve this compound in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the PEG-acid solution.[4]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[4]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately before adding the amine-containing molecule, raise the pH of the reaction mixture to 7.2-7.5 by adding a coupling buffer (e.g., PBS).[4]

    • Add the amine-containing molecule to the activated PEG solution. The molar ratio of the amine-containing molecule to the PEG-acid should be optimized but can start at 1:1.[4]

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C, depending on the stability of the target molecule.[4]

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.[4]

    • Incubate for 15-30 minutes at room temperature.[4]

  • Purification:

    • Purify the conjugate using a suitable chromatography method, such as size exclusion or reverse-phase HPLC, to remove unreacted PEG, target molecule, and reaction byproducts.[4]

Visualizing the Workflow and Troubleshooting Logic

To further aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

G cluster_workflow Experimental Workflow Activation 1. Activation (pH 4.5-6.0) Conjugation 2. Conjugation (pH 7.0-8.5) Activation->Conjugation Add Target Molecule & Adjust pH Quenching 3. Quenching Conjugation->Quenching Purification 4. Purification Quenching->Purification

Caption: A typical experimental workflow for PEGylation with this compound.

G cluster_troubleshooting Troubleshooting Logic Start Low/No Yield? CheckReagents Check Reagent Quality (Fresh EDC/NHS? Anhydrous?) Start->CheckReagents Yes SideProducts Side Product Formation? Start->SideProducts No CheckpH Verify Reaction pH (Activation & Conjugation) CheckReagents->CheckpH CheckRatio Optimize Molar Ratios (PEG, EDC, NHS) CheckpH->CheckRatio CheckTime Increase Reaction Time CheckRatio->CheckTime OptimizeConditions Optimize Conditions (Temp, NHS use) SideProducts->OptimizeConditions Yes PurificationIssue Difficulty in Purification? SideProducts->PurificationIssue No AltPurification Alternative Purification (IEX, SEC) PurificationIssue->AltPurification Yes

References

Validation & Comparative

A Comparative Guide to Validating Hydroxy-PEG1-acid Conjugation with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linkers like Hydroxy-PEG1-acid is a critical step in creating advanced bioconjugates, including antibody-drug conjugates (ADCs).[1] The covalent attachment of polyethylene (B3416737) glycol (PEG) moieties, a process known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by improving solubility, increasing in vivo stability, and reducing immunogenicity.[2][3] However, ensuring the precise location and extent of PEGylation is paramount for the safety and efficacy of the final product.[4]

This guide provides an objective comparison of mass spectrometry (MS) with other analytical techniques for validating this compound conjugation. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate validation methodology.

Comparison of Analytical Techniques for Conjugation Validation

Mass spectrometry has emerged as the gold standard for the detailed structural characterization of PEGylated proteins, offering unparalleled accuracy in confirming covalent attachment and identifying the exact location of the PEG moiety.[4][5] While other techniques provide complementary information, they often lack the specificity of mass spectrometry.

Analytical TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Definitive confirmation of molecular weight, degree and site of PEGylation.[6][7]High specificity, sensitivity, and accuracy.[2][8] Provides direct structural information.[5]Higher cost and complexity.[7] Data analysis can be intricate.[4]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Purity of the conjugate, detection of aggregation, and separation from unreacted materials.[8]Good for initial purity assessment and removal of unreacted PEG.[6]Does not confirm covalent attachment or provide site-specific information.[7]
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity.Purity analysis, quantification of conjugation efficiency, and separation of species with different degrees of PEGylation.[5][6]Robust and reproducible for assessing reaction completion and for purification.[5][7]Indirect evidence of conjugation; provides no site-specific information.[7]
SDS-PAGE Separates molecules based on size through a gel matrix.Visualizes the increase in molecular weight upon PEGylation.[9]Simple, widely available, and provides a quick qualitative assessment.[6]Low resolution, not quantitative, and may not resolve species with small mass differences.[6][10]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can confirm the formation of the amide bond.[5][6]Provides unambiguous structural elucidation and is a quantitative technique.[8]Lower sensitivity compared to mass spectrometry; spectra can be complex for large molecules.[8]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol details the two-step conjugation of this compound to a primary amine on a target molecule (e.g., a protein) using EDC/NHS chemistry.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Target molecule with a primary amine

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., Tris-HCl or glycine)

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF.[11]

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the PEG-acid solution.[11]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[11]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately before adding the amine-containing molecule, raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[11]

    • Add the desired molar excess of the activated linker solution to the target molecule solution. A 10- to 50-fold molar excess of the PEG linker is a common starting point.[12]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11][12]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[11][12]

    • Incubate for 15-30 minutes at room temperature.[11]

  • Purification: Purify the conjugate using a suitable chromatography method, such as size-exclusion or reverse-phase HPLC, to remove unreacted PEG, the target molecule, and reaction byproducts.[11]

Protocol 2: Validation of Conjugation by MALDI-TOF Mass Spectrometry

This protocol provides a general method for confirming the mass of the conjugated product using MALDI-TOF MS.

Materials:

  • Purified PEGylated molecule

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)[13]

  • Matrix solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% TFA)[13]

  • MALDI target plate

Procedure:

  • Sample and Matrix Preparation:

    • Dissolve the purified conjugate in a suitable solvent (e.g., water with 0.1% TFA) to a concentration of approximately 10 pmol/µL.[13]

    • Prepare a saturated solution of the MALDI matrix in the matrix solvent.[13]

  • Target Spotting:

    • On the MALDI target plate, spot 1 µL of the matrix solution.[13]

    • Immediately add 1 µL of the sample solution to the matrix spot and mix gently.[13]

    • Allow the spot to air dry completely.[13]

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected conjugate.[14]

  • Data Analysis:

    • Process the raw spectrum to determine the average molecular weight of the PEGylated species.

    • The observed mass should correspond to the theoretical mass of the target molecule plus the mass of the attached this compound linker.[14]

Protocol 3: Site of PEGylation Analysis by LC-MS/MS (Peptide Mapping)

This "bottom-up" proteomics approach is used to identify the specific amino acid residue where the PEG moiety is attached.

Materials:

  • Purified PEGylated protein

  • Denaturation buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Denature the PEGylated protein sample in the denaturation buffer.[2]

    • Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.[2]

    • Dilute the sample to reduce the urea (B33335) concentration to less than 2 M.[2]

  • Enzymatic Digestion: Digest the protein overnight with trypsin at a 1:50 (enzyme:protein) ratio.[2]

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a C18 reversed-phase liquid chromatography (RPLC) column.[2]

    • Separate the peptides using a gradient of increasing acetonitrile concentration.[2]

    • Analyze the eluting peptides using a tandem mass spectrometer.[2]

  • Data Analysis:

    • Identify the PEGylated peptides by the characteristic mass shift.

    • The fragmentation pattern (MS/MS spectrum) of the PEGylated peptide will reveal the specific amino acid sequence and thus the site of conjugation.[4]

Visualizing the Workflow

experimental_workflow This compound Conjugation and Validation Workflow cluster_conjugation Conjugation cluster_validation Validation Activation Activation of This compound (EDC/NHS) Conjugation Conjugation to Target Molecule Activation->Conjugation Quenching Quenching Reaction Conjugation->Quenching Purification Purification (HPLC) Quenching->Purification Intact_Mass Intact Mass Analysis (MALDI-TOF or LC-MS) Purification->Intact_Mass Mass Confirmation Peptide_Mapping Peptide Mapping (LC-MS/MS) Purification->Peptide_Mapping Site Identification

Caption: A typical workflow for the conjugation and validation of this compound.

mass_spec_decision_tree Mass Spectrometry Technique Selection Start Need to Validate PEGylation? Confirm_Mass Confirm Mass and Degree of PEGylation? Start->Confirm_Mass Yes Intact_MS Use Intact Mass Analysis (MALDI-TOF or LC-MS) Confirm_Mass->Intact_MS Yes Identify_Site Identify Specific Conjugation Site? Peptide_Map Use Peptide Mapping (LC-MS/MS) Identify_Site->Peptide_Map Yes End Validation Complete Identify_Site->End No Intact_MS->Identify_Site Peptide_Map->End

Caption: Decision tree for selecting the appropriate mass spectrometry technique.

References

A Comparative Guide to the Characterization of Hydroxy-PEG1-Acid Labeled Proteins by HPLC and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. The use of a defined linker, such as Hydroxy-PEG1-acid, allows for a more controlled conjugation process. However, the inherent heterogeneity of the resulting product mixture, which may contain unreacted protein, free PEG linker, and various PEGylated species, necessitates robust analytical methods for thorough characterization. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques—Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS)—for the characterization of this compound labeled proteins.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, ranging from routine purity assessment to in-depth structural characterization.

FeatureHPLCMass SpectrometrySDS-PAGE
Primary Separation Principle Size, Charge, or HydrophobicityMass-to-charge ratioElectrophoretic mobility based on size
Primary Application Separation, quantification, isoform analysisDefinitive molecular weight determination, site of PEGylation, structural characterizationRoutine purity assessment, estimation of molecular weight
Resolution High; can resolve positional isomers and different degrees of PEGylation.[1]Very High; can resolve individual PEGylated species and their modifications.[1]Moderate; can be difficult to resolve species with similar molecular weights.[1]
Quantitative Capability HighHigh (with appropriate standards)Semi-quantitative at best, based on band intensity.[2]
Throughput Moderate; sequential analysis of samples.[1]Moderate to Low; depends on sample complexity and instrumentation.[1]High; multiple samples can be run on a single gel.[1]
Strengths Versatile with multiple modes (SEC, RP, IEX), robust, and highly quantitative.[3][4]Provides precise and unambiguous molecular weight information.[5]Simple, widely available, and cost-effective for initial screening.[2]
Limitations May require method development; some modes can be denaturing.[3]Higher cost and complexity; potential for ion suppression.Provides apparent molecular weight which can be inaccurate due to PEG-SDS interactions.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of PEGylated proteins due to its high resolution and quantitative capabilities.[4][] Different HPLC modes can be employed to separate the components of a PEGylation reaction mixture based on distinct physicochemical properties.

Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius.[3] The addition of a this compound linker significantly increases the size of the protein, allowing for the separation of the PEGylated conjugate from the smaller, unmodified protein and free PEG linker.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[4] The attachment of the PEG linker alters the protein's overall hydrophobicity, enabling the separation of different PEGylated species and, in some cases, positional isomers.[1]

Ion-Exchange Chromatography (IEX-HPLC)

IEX-HPLC separates molecules based on their net surface charge. The conjugation of this compound to amine groups on the protein surface (e.g., lysine (B10760008) residues or the N-terminus) neutralizes positive charges, leading to a change in the protein's isoelectric point and allowing for the separation of species with different degrees of PEGylation.

cluster_sample PEGylation Reaction Mixture cluster_hplc HPLC System Unmodified Protein Unmodified Protein HPLC Column HPLC Column Unmodified Protein->HPLC Column PEGylated Protein PEGylated Protein PEGylated Protein->HPLC Column Free Linker Free Linker Free Linker->HPLC Column Detector Detector HPLC Column->Detector Separation Data Acquisition Data Acquisition Detector->Data Acquisition Signal

HPLC Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an unparalleled tool for the definitive characterization of this compound labeled proteins, providing precise molecular weight information and enabling the identification of PEGylation sites.[5]

Top-Down MS

In top-down MS, the intact PEGylated protein is introduced into the mass spectrometer. This approach provides information on the overall degree of PEGylation and the distribution of different PEGylated species.

Bottom-Up MS

In bottom-up MS, the PEGylated protein is first enzymatically digested into smaller peptides, which are then analyzed by MS. This method is instrumental in identifying the specific amino acid residues where the this compound linker is attached.

cluster_sample Sample Preparation cluster_ms Mass Spectrometry PEGylated Protein PEGylated Protein Enzymatic Digestion Enzymatic Digestion PEGylated Protein->Enzymatic Digestion Bottom-Up Ion Source Ion Source PEGylated Protein->Ion Source Top-Down Enzymatic Digestion->Ion Source Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Ionization Detector Detector Mass Analyzer->Detector Mass Separation

Mass Spectrometry Workflow

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used, accessible technique for the initial assessment of a PEGylation reaction.[2] It separates proteins based on their apparent molecular weight. The attachment of a this compound linker increases the protein's hydrodynamic radius, resulting in a slower migration through the polyacrylamide gel and a visible band shift compared to the unmodified protein.

However, the interaction between the PEG moiety and SDS can lead to anomalous migration, often making the PEGylated protein appear larger than its actual molecular weight.[2] This can also cause band broadening or smearing.[7][8] Therefore, while SDS-PAGE is excellent for qualitative confirmation of PEGylation, it is not ideal for accurate molecular weight determination or precise quantification.

Sample Preparation Sample Preparation Gel Electrophoresis Gel Electrophoresis Sample Preparation->Gel Electrophoresis Denaturation & Loading Staining Staining Gel Electrophoresis->Staining Separation by Size Visualization Visualization Staining->Visualization Band Detection

SDS-PAGE Experimental Workflow

Experimental Protocols

HPLC Analysis of this compound Labeled Protein (RP-HPLC)

Objective: To separate and quantify the unmodified protein from its PEGylated forms.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase column suitable for protein analysis (e.g., C4 or C8, 300 Å pore size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Purified this compound labeled protein sample

Procedure:

  • Sample Preparation: Dilute the protein sample to a concentration of approximately 1 mg/mL in Mobile Phase A. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 45-60 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes is a typical starting point. This may need to be optimized depending on the protein.

  • Data Analysis: Integrate the peak areas of the unmodified and PEGylated protein to determine the relative abundance of each species and assess the purity of the conjugate.

Mass Spectrometry Analysis of this compound Labeled Protein (LC-MS)

Objective: To determine the precise molecular weight of the PEGylated protein and identify the degree of PEGylation.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • Reversed-phase column suitable for protein analysis (e.g., C4)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile

  • Purified this compound labeled protein sample

Procedure:

  • Sample Preparation: Dilute the purified PEGylated protein to 0.1-1 mg/mL in 50% acetonitrile with 0.1% formic acid.

  • LC-MS Conditions:

    • Elute the protein from the C4 column using a gradient of increasing acetonitrile concentration.

    • The eluent is introduced directly into the ESI source.

    • Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. The mass difference between the peaks for the unmodified and PEGylated protein will confirm the covalent attachment of the this compound linker and allow for the determination of the number of attached PEG molecules.[5]

SDS-PAGE Analysis of this compound Labeled Protein

Objective: To qualitatively assess the success of the PEGylation reaction.

Materials:

  • Pre-cast or hand-cast polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • 2x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol)

  • Molecular weight markers

  • Coomassie Brilliant Blue or silver stain

  • Unmodified protein control and PEGylated protein sample

Procedure:

  • Sample Preparation: Mix the protein samples (unmodified control and PEGylated) with an equal volume of 2x Laemmli sample buffer. Heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured samples and molecular weight marker into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue for at least 1 hour, followed by destaining, or use a more sensitive silver staining protocol.

  • Analysis: Visualize the bands. A successful PEGylation will show a band (or bands for multiple PEGylations) in the PEGylated sample lane that has migrated slower than the band in the unmodified protein control lane.

Conclusion

The characterization of this compound labeled proteins requires a multi-faceted analytical approach. HPLC, with its various modes, provides high-resolution separation and robust quantification of the different species in a PEGylation reaction mixture. Mass spectrometry offers the most detailed and definitive characterization, providing precise molecular weight and site of modification information. SDS-PAGE serves as a simple and rapid qualitative tool for initial assessment. A comprehensive characterization strategy will often involve the use of two or more of these techniques to ensure a thorough understanding of the quality and consistency of the PEGylated protein product.

References

A Head-to-Head Comparison: Hydroxy-PEG1-acid Versus Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the most versatile and widely utilized linkers are those based on polyethylene (B3416737) glycol (PEG). This guide provides an objective comparison of Hydroxy-PEG1-acid, a short-chain, heterobifunctional PEG linker, with other PEG linkers of varying lengths and architectures. The following sections present a quantitative analysis of their performance, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Critical Role of the Linker in Bioconjugate Performance

The linker in a bioconjugate is not merely a spacer but a critical component that dictates many of the molecule's properties.[1] An ideal linker must be stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicity, while enabling efficient release of the payload at the target site.[1] PEG linkers are favored for their ability to improve the hydrophilicity and solubility of bioconjugates, particularly those with hydrophobic payloads.[][3] This enhanced solubility can mitigate aggregation issues, which is especially important for ADCs with high drug-to-antibody ratios (DARs).[1] Furthermore, the hydrophilic nature of PEG creates a hydration shell that can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[1][4]

This compound: A Profile

This compound is a heterobifunctional linker characterized by a single ethylene (B1197577) glycol unit, a terminal hydroxyl group, and a terminal carboxylic acid.[5] This non-cleavable linker is often used in the synthesis of ADCs and other bioconjugates.[6] The carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues of antibodies, to form a stable amide bond.[5] The hydroxyl group can be used for further derivatization or to enhance the overall hydrophilicity of the conjugate.[7] Due to the potential for intramolecular reactions, this compound is often supplied as a more stable sodium salt.[7]

Quantitative Comparison of PEG Linker Performance

The length of the PEG linker is a crucial variable that must be optimized for each specific application, as it creates a balance between several key factors.[8] While longer PEG chains generally enhance pharmacokinetic properties, they can sometimes lead to decreased in vitro potency due to steric hindrance.[8][9] Conversely, shorter PEG linkers may result in more compact conjugates with higher cytotoxicity but potentially faster clearance.[8][10]

The following tables summarize quantitative data from various studies to highlight the impact of PEG linker length on key performance indicators of ADCs. While direct head-to-head experimental data for this compound is limited, the trends observed with other short-chain PEG linkers provide valuable insights into its expected performance.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

Linker TypeExample ConjugateKey PK Parameter ChangeRationaleReference(s)
Short PEG (PEG1-PEG8) Affibody-MMAEFaster clearance, shorter half-life compared to longer PEGs. A PEG1 linker showed less premature payload release in rodent plasma compared to a PEG4 linker in a specific context.Smaller hydrodynamic radius. Reduced steric hindrance may expose the payload to metabolizing enzymes.[10][11]
Medium PEG (PEG8-PEG12) Trastuzumab-DM1Balanced clearance and half-life.Represents a compromise between the properties of short and long linkers.[10]
Long PEG (>PEG12) Affibody-MMAESignificantly prolonged plasma half-life (e.g., 4kDa and 10kDa PEGs showed 2.5-fold and 11.2-fold increases in half-life, respectively, compared to no PEG).Increased hydrodynamic radius reduces renal clearance. Provides a "stealth" effect, shielding the conjugate from immune recognition and enzymatic degradation.[9][10]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

Linker TypeExample ConjugateEffect on In Vitro Potency (IC50)RationaleReference(s)
Short PEG (PEG1-PEG8) Affibody-MMAEGenerally maintains high potency.Less steric hindrance allows for more efficient interaction of the payload with its intracellular target.[10][12]
Medium PEG (PEG8-PEG12) Trastuzumab-DM1May show a slight decrease in potency compared to shorter linkers.Increased linker length can begin to sterically hinder the payload's action.[12]
Long PEG (>PEG12) Affibody-MMAECan lead to a significant reduction in cytotoxicity (e.g., 4kDa and 10kDa PEGs caused 4.5-fold and 22-fold reductions in cytotoxicity, respectively, compared to no PEG).Increased steric hindrance may impede the payload from reaching its target or inhibit its binding.[9][13]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the comparative evaluation of different PEG linkers. Below are detailed protocols for the synthesis, characterization, and in vitro evaluation of ADCs.

Protocol 1: Synthesis of an ADC via Lysine Conjugation

This protocol describes the conjugation of a payload to the lysine residues of a monoclonal antibody (mAb) using a Hydroxy-PEG-acid linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Hydroxy-PEGn-acid linker (e.g., this compound)

  • Activation reagents: N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Payload with a primary amine group

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Linker Activation: Dissolve the Hydroxy-PEGn-acid linker, NHS, and EDC in an anhydrous organic solvent like DMSO. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

  • Antibody Preparation: Exchange the mAb into the reaction buffer at a concentration of 5-10 mg/mL.

  • Conjugation Reaction: Add a calculated molar excess of the activated linker-payload construct to the mAb solution. The reaction is typically performed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.

  • Purification: Remove unreacted linker-payload and other impurities by size-exclusion chromatography.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess the level of aggregation using size-exclusion chromatography (SEC).

Protocol 2: In Vitro Cytotoxicity Assay

This assay is used to determine the potency of the ADC against a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with different PEG linkers

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium and add them to the cells.

  • Incubation: Incubate the cells with the ADCs for a period of 72-96 hours.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

ADC_Synthesis_Workflow cluster_activation Linker-Payload Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Linker This compound Activation EDC/NHS Activation Linker->Activation Payload Amine-Payload Payload->Activation Activated_LP Activated Linker-Payload Activation->Activated_LP mAb Monoclonal Antibody (mAb) Conjugation_Step Lysine Conjugation mAb->Conjugation_Step Activated_LP->Conjugation_Step Crude_ADC Crude ADC Mixture Conjugation_Step->Crude_ADC Purification Size-Exclusion Chromatography (SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization HIC, MS, SEC Purified_ADC->Characterization

Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (with PEG Linker) Binding Binding ADC->Binding Tumor_Cell Tumor Cell Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis / Cell Death Payload->Cell_Death

Caption: Mechanism of action for an antibody-drug conjugate after binding to a tumor cell.

Conclusion: Selecting the Optimal PEG Linker

The selection of a PEG linker is a critical decision in the design of bioconjugates that requires a careful balancing of competing properties. This compound, as a short-chain linker, offers the potential for creating compact conjugates that may exhibit high in vitro potency. However, this may come at the cost of a shorter in vivo half-life compared to conjugates with longer PEG chains.

The optimal PEG linker length is highly dependent on the specific antibody, payload, and target. For some applications, such as PROTACs, a shorter linker may be advantageous for inducing the formation of a stable and productive ternary complex.[14] In contrast, for ADCs with highly hydrophobic payloads, a longer PEG linker may be necessary to ensure solubility and achieve a favorable pharmacokinetic profile.[15] Ultimately, the empirical evaluation of a series of linkers with varying lengths, using the robust experimental protocols outlined in this guide, is essential for identifying the optimal candidate for a given therapeutic application.

References

A Head-to-Head Comparison: Hydroxy-PEG1-acid vs. NHS-PEG-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly impacts the efficacy, stability, and delivery of bioconjugates. This guide provides an objective, data-supported comparison between two common amine-reactive PEGylation strategies: the use of Hydroxy-PEG1-acid, which requires activation, and the direct application of N-hydroxysuccinimide (NHS)-activated PEG linkers.

The primary distinction between these two linkers lies in their reactivity towards primary amines, such as those on the lysine (B10760008) residues of proteins. NHS-activated PEG linkers are "ready-to-use," possessing a highly reactive ester group that directly forms a stable amide bond with an amine. In contrast, the carboxylic acid of this compound must first be activated in situ to an amine-reactive species, typically through the use of carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]

At a Glance: Key Differences

FeatureThis compoundNHS-PEG-acid
Reactivity Requires activation (e.g., with EDC/NHS) to react with primary amines.[2]Directly reactive with primary amines (e.g., lysine residues, N-terminus).[2][3]
Reaction Steps Two-step, one-pot reaction (activation and conjugation).[2]One-step reaction.[2]
Optimal Reaction pH Activation: 4.5-6.0; Conjugation: 7.2-8.5.[2]7.2-8.5.[4]
Resulting Linkage Stable amide bond.[2]Stable amide bond.[2]
Linker Stability Highly stable as a carboxylic acid.[2]Moisture-sensitive; prone to hydrolysis, especially at higher pH.[2]
Side Reactions Formation of N-acylurea byproducts, potential for cross-linking during activation.[2]Primarily hydrolysis of the NHS-ester, which competes with the amine reaction.[2]
Control & Versatility Offers control over the activation step; can be used to conjugate to other nucleophiles with different activation chemistry.[2]Simple and direct for amine coupling; less versatile for other functional groups.[5]

Performance Comparison: A Quantitative Overview

While direct head-to-head quantitative comparisons in single studies are limited, the following table summarizes key quantitative parameters based on the well-established chemistries of these linkers.

ParameterThis compound (with EDC/NHS activation)NHS-PEG-acid
Typical Molar Excess (Linker:Protein) 10-50 fold.10-50 fold.[2]
Typical Reaction Time 2-4 hours at room temperature or overnight at 4°C.[2]30-60 minutes at room temperature or 2 hours on ice.[2]
Reported Yields Highly variable depending on optimization; can achieve high efficiency but may require more optimization to minimize side products.[2]Mono-PEGylated products can be obtained with yields up to 75-95% under optimized conditions.[6]
Stability of Linker Reagent High.[2]Low in aqueous solution; the half-life of an NHS-ester can decrease from hours at pH 7.0 to minutes at pH 8.6.[2]
Stability of Resulting Amide Bond Very high; resistant to chemical and enzymatic degradation.[2]Very high; resistant to chemical and enzymatic degradation.[2]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid group of this compound using EDC and Sulfo-NHS, followed by conjugation to a primary amine on a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing protein in amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or hydroxylamine

  • Desalting column for purification

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the linker solution.[7] c. Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[7]

  • Conjugation to Protein: a. Immediately add the activated linker solution to the protein solution in Coupling Buffer. A typical starting point is a 10-20 fold molar excess of the linker to the protein.[7] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes.[7] b. Purify the protein conjugate by passing it through a desalting column or by dialysis to remove excess linker and by-products.[7]

Protocol 2: One-Step Conjugation of NHS-PEG-acid to a Protein

This protocol details the direct conjugation of a pre-activated NHS-PEG-acid to primary amines on a target protein.

Materials:

  • NHS-PEG-acid

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[8]

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: a. Allow the vial of NHS-PEG-acid to equilibrate to room temperature before opening to prevent condensation. b. Immediately before use, dissolve the NHS-PEG-acid in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[8]

  • Conjugation Reaction: a. Add the calculated volume of the 10 mM NHS-PEG-acid stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point. The volume of the organic solvent should not exceed 10% of the total reaction volume. b. Gently mix the reaction solution immediately. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching and Purification: a. To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature.[9] c. Remove unreacted NHS-PEG-acid and byproducts using a suitable purification method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

Experimental Workflows

G cluster_0 This compound Workflow cluster_1 NHS-PEG-acid Workflow A1 Dissolve this compound in Activation Buffer (pH 4.5-6.0) A2 Add EDC and NHS A1->A2 A3 Incubate 15-30 min (Activation) A2->A3 A4 Add to Protein in Coupling Buffer (pH 7.2-7.5) A3->A4 A5 Incubate 2-4 hours (Conjugation) A4->A5 A6 Quench Reaction A5->A6 A7 Purify Conjugate A6->A7 B1 Dissolve NHS-PEG-acid in DMSO/DMF B2 Add to Protein in Buffer (pH 7.2-8.5) B1->B2 B3 Incubate 30-60 min (Conjugation) B2->B3 B4 Quench Reaction B3->B4 B5 Purify Conjugate B4->B5

Caption: Comparison of bioconjugation workflows.

Application in Antibody-Drug Conjugate (ADC) Action

The stable amide bond formed by both this compound and NHS-PEG-acid is crucial for applications like ADCs, where the linker must remain intact in circulation until it reaches the target cancer cell.

ADC_Mechanism cluster_0 Extracellular Space cluster_1 Tumor Cell ADC Antibody-Drug Conjugate (ADC) with PEG Linker Binding Binding ADC->Binding Receptor Tumor Cell Surface Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation ADC Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death Induces

Caption: General mechanism of ADC action.

Conclusion and Recommendations

The choice between this compound and NHS-PEG-acid hinges on the specific requirements of the bioconjugation project.

Choose NHS-PEG-acid for:

  • Simplicity and Speed: When a straightforward and rapid conjugation to primary amines is desired.[4]

  • Direct Labeling: For applications where a one-step labeling of a protein or antibody with a payload is the primary goal.[4]

  • High-Throughput Screening: The simplicity of the reaction makes it amenable to screening multiple conditions or proteins.[10]

Choose this compound for:

  • Multi-step Syntheses: When the PEG linker needs to be incorporated early in a synthetic route that involves chemical steps that could affect a pre-activated ester.

  • Greater Control: The two-step activation and conjugation process allows for more control over the reaction conditions and can be optimized to minimize side reactions.[2]

  • Versatility: The carboxylic acid can be activated to react with various nucleophiles, not just amines, offering broader synthetic possibilities.[2]

References

A Comparative Analysis of Hydroxy-PEG1-acid Conjugate Stability for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and safety of novel therapeutics. This guide provides an objective comparison of the stability of bioconjugates synthesized using Hydroxy-PEG1-acid, a short-chain polyethylene (B3416737) glycol (PEG) linker, against other common alternatives. The information presented is supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.

Understanding this compound Conjugate Stability

This compound is a heterobifunctional linker featuring a hydroxyl group and a terminal carboxylic acid. The carboxylic acid is typically activated to react with primary or secondary amines on a therapeutic molecule (e.g., a protein, peptide, or small molecule) to form a highly stable amide bond . The stability of the final conjugate is therefore primarily dictated by the robustness of this amide linkage.

The free acid form of this compound can be unstable during storage due to the potential for self-polymerization.[1] For this reason, it is commonly supplied as a sodium salt to ensure stability before use in conjugation reactions.[1]

Quantitative Comparison of Linker Stability

The stability of a bioconjugate is often evaluated by its half-life (t½) in plasma, which indicates the time it takes for 50% of the intact conjugate to degrade. While direct head-to-head comparisons of a wide array of linkers under identical conditions are not always available in published literature, a comparative overview can be compiled from various studies. Non-cleavable linkers, such as those forming amide or certain thioether bonds, are designed for high stability in circulation, with the payload being released primarily through the degradation of the antibody or protein backbone within the target cell.[2] In contrast, cleavable linkers are designed to release the payload in response to specific physiological triggers.[3]

Below is a summary of the expected stability of different linker types in human plasma.

Linker TypeBond FormedTypical Half-Life (t½) in Human PlasmaPrimary Degradation Mechanism
This compound Amide Very High (> 7 days) Proteolytic degradation of the biomolecule
Maleimide (B117702)ThioetherVariable (hours to days)Retro-Michael reaction, leading to thiol exchange
Hydrazone (Phenylketone-derived)HydrazoneLow (~2 days)Acid-catalyzed hydrolysis
DisulfideDisulfideModerate (cleavage in reducing environments)Reduction by glutathione

Note: The stability of linkers can be significantly influenced by the specific molecular context of the conjugate, including the nature of the biomolecule and the payload, as well as the site of conjugation.

Experimental Protocols

Accurate assessment of conjugate stability is crucial for predicting its in vivo performance. The following is a detailed protocol for an in vitro plasma stability assay using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: In Vitro Plasma Stability Assay

1. Objective: To determine the rate of degradation or drug release from a bioconjugate in human plasma at physiological temperature.

2. Materials:

  • Test bioconjugate (e.g., antibody-drug conjugate)

  • Control bioconjugate with a known stability profile

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Internal standard (IS) for LC-MS analysis

  • Incubator (37°C)

  • Centrifuge

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

3. Procedure:

  • Preparation:

    • Thaw human plasma at 37°C.

    • Prepare a stock solution of the test bioconjugate in PBS.

    • Spike the test bioconjugate into the plasma to a final concentration of 10 µg/mL.

  • Incubation:

    • Incubate the plasma-conjugate mixture at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) of the mixture.

  • Sample Quenching and Protein Precipitation:

    • Immediately add 4 volumes of cold ACN with 0.1% formic acid and the internal standard to the plasma aliquot to precipitate proteins and stop the degradation process.

    • Vortex the samples for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS analysis.

    • Analyze the samples by LC-MS to quantify the amount of intact bioconjugate remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact bioconjugate remaining versus time.

    • Calculate the half-life (t½) of the conjugate in plasma from the degradation curve.

Visualizations

Chemical Structure and Conjugation Pathway

The following diagram illustrates the general conjugation of a therapeutic protein with this compound.

G cluster_reactants Reactants cluster_process Conjugation Process This compound This compound (Sodium Salt) Activation Activation of Carboxylic Acid (e.g., with EDC/NHS) This compound->Activation Therapeutic_Protein Therapeutic Protein (with -NH2 group) Conjugation Amide Bond Formation Therapeutic_Protein->Conjugation Activation->Conjugation Stable_Conjugate Stable Bioconjugate Conjugation->Stable_Conjugate

Conjugation of a therapeutic protein with this compound.
Experimental Workflow for Stability Assessment

The workflow for the in vitro plasma stability assay is depicted below.

G Start Start Spike Spike Bioconjugate into Human Plasma Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench and Precipitate Proteins (Cold ACN + IS) Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Data Plot % Intact Conjugate vs. Time Analyze->Data End Calculate Half-Life (t½) Data->End

Workflow for the in vitro plasma stability assay.
Degradation Pathway Comparison

The following diagram illustrates the fundamental difference in the degradation pathways of a stable amide-linked conjugate and a less stable thioether-linked conjugate.

G cluster_amide Amide-Linked Conjugate (e.g., from this compound) cluster_thioether Thioether-Linked Conjugate (Maleimide-based) Amide_Conjugate Intact Conjugate in Plasma Amide_Degradation Proteolytic Degradation of Biomolecule Amide_Conjugate->Amide_Degradation High Stability (Long Half-Life) Thioether_Conjugate Intact Conjugate in Plasma Thioether_Degradation Retro-Michael Reaction (Thiol Exchange) Thioether_Conjugate->Thioether_Degradation Lower Stability (Shorter Half-Life)

Comparison of degradation pathways.

Conclusion

The choice of linker chemistry is a critical parameter in the design of stable and effective bioconjugates. Conjugates formed using this compound benefit from the formation of a highly stable amide bond, which minimizes premature drug release and can lead to a more favorable pharmacokinetic and safety profile.[2][4] This contrasts with linkers such as those based on traditional maleimide chemistry, which are susceptible to degradation in the physiological environment.[4] For applications requiring high systemic stability, this compound and the resulting amide linkage represent a superior choice. The provided experimental protocol offers a robust framework for the empirical evaluation of conjugate stability, enabling data-driven decisions in the drug development process.

References

Assessing the Impact of Hydroxy-PEG1-acid on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This powerful technique can enhance a protein's therapeutic properties by increasing its hydrodynamic size, leading to a longer circulatory half-life, improved stability, and reduced immunogenicity. However, the covalent attachment of a PEG molecule can also present a critical challenge: a potential reduction in the protein's biological activity due to steric hindrance. The choice of PEGylating agent is therefore a crucial decision in the development of any PEGylated protein therapeutic.

This guide provides a comprehensive comparison of Hydroxy-PEG1-acid, a short, hydrophilic linker, with other common PEGylation reagents. By examining its impact on protein function through quantitative data and detailed experimental protocols, this document serves as a resource for making informed decisions in bioconjugation and drug development.

Comparative Analysis of PEGylation Reagents

The selection of a PEGylation reagent has a profound impact on the resulting protein conjugate. This compound offers a discrete, short PEG linker with a terminal carboxylic acid. This allows for conjugation to primary amines (e.g., lysine (B10760008) residues or the N-terminus) via amide bond formation, typically requiring activation with carbodiimides like EDC and NHS. This approach provides an alternative to more common amine-reactive reagents like NHS-esters and maleimides.

Below is a summary of the key characteristics of this compound compared to other widely used PEGylation chemistries.

FeatureThis compoundNHS-Ester PEGMaleimide-PEG
Reactive Group Carboxylic AcidN-hydroxysuccinimide EsterMaleimide
Target Residue Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Thiols (Cys)
Bond Formed AmideAmideThioether
Reaction pH 4.5-7.5 (activation), 7.2-8.5 (conjugation)7.0-8.56.5-7.5
Linkage Stability Highly StableStableStable, but can undergo retro-Michael addition
Specificity Can be less specific due to multiple lysinesCan be less specific due to multiple lysinesHighly specific for free thiols
Advantages Stable linkage, can be more controlledHigh reactivity, well-established chemistrySite-specific conjugation to engineered cysteines
Disadvantages Requires activation step, potential for cross-reactivitySusceptible to hydrolysis, can be difficult to controlRequires available free cysteine, potential for disulfide bond disruption

Quantitative Impact on Protein Function

The ultimate goal of PEGylation is to improve a protein's therapeutic index. This requires a careful balance between enhancing its pharmacokinetic properties and preserving its biological function. The following tables summarize the expected impact of modification with a short PEG linker like this compound compared to other PEGylation strategies.

Table 1: Impact on Protein Stability and Aggregation
ParameterUnmodified ProteinModified with this compound (Short PEG)Modified with High MW PEG (e.g., 20 kDa)
Thermal Stability (Tm) BaselineSlight IncreaseSignificant Increase
Proteolytic Resistance LowModerate IncreaseHigh Increase
Aggregation Propensity HighReducedSignificantly Reduced

Data is representative and can vary depending on the protein and PEGylation conditions.

Table 2: Impact on In Vitro Bioactivity
AssayUnmodified ProteinModified with this compound (Short PEG)Modified with High MW PEG (e.g., 20 kDa)
Enzyme Kinetics (Kcat/Km) 100%80-95%40-70%
Receptor Binding (KD) BaselineSlight IncreaseSignificant Increase
Cell-Based Potency (IC50) BaselineMinimal ChangePotential for Increase

Data is representative and can vary depending on the protein, conjugation site, and assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful and comparative evaluation of PEGylation reagents.

Protocol 1: Protein PEGylation with this compound

This protocol describes a general procedure for the conjugation of this compound to a protein's primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO. A typical molar ratio is 1:1.5:1.5 (PEG-acid:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated PEG-acid solution to the protein solution. A molar excess of 10-20 fold of the PEG linker to the protein is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove excess reagents and purify the PEGylated protein using dialysis or size-exclusion chromatography.

Protocol 2: Determination of Degree of PEGylation by TNBSA Assay

This assay quantifies the number of free primary amines remaining after PEGylation.

Materials:

  • PEGylated protein and unmodified control protein

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution (0.01% in water)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • 10% SDS solution

  • 1 N HCl

  • 96-well plate and microplate reader

Procedure:

  • Prepare serial dilutions of the unmodified protein to create a standard curve. Prepare the PEGylated protein at a known concentration.

  • Add 0.5 mL of each standard and sample to separate test tubes.

  • Add 0.25 mL of the TNBSA solution to each tube and mix well.

  • Incubate at 37°C for 2 hours.

  • Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.

  • Measure the absorbance at 335 nm.

  • Calculate the number of free amines in the PEGylated sample by comparing its absorbance to the standard curve. The degree of PEGylation is the difference in the number of free amines between the unmodified and PEGylated protein.[1]

Protocol 3: Analysis of Protein Stability by Differential Scanning Calorimetry (DSC)

DSC measures the thermal stability of a protein by determining its melting temperature (Tm).

Materials:

  • PEGylated protein and unmodified control protein

  • Dialysis buffer

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Dialyze both protein samples extensively against the same buffer to ensure matched buffer conditions. A typical protein concentration is 0.5-1.0 mg/mL.

  • DSC Measurement:

    • Load the protein sample into the sample cell and the matched buffer into the reference cell.

    • Scan a temperature range appropriate to induce unfolding (e.g., 20-100°C) at a constant scan rate (e.g., 60°C/hour).

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • The peak of the resulting heat capacity curve corresponds to the melting temperature (Tm). An increase in Tm for the PEGylated protein indicates enhanced thermal stability.[2][3]

Protocol 4: Assessment of In Vitro Bioactivity

The specific assay will depend on the protein's function. Below are general outlines for enzyme kinetics and receptor binding assays.

A. Enzyme Kinetics Assay

Procedure:

  • Prepare a series of substrate concentrations.

  • Initiate the reaction by adding a fixed concentration of either the unmodified or PEGylated enzyme.

  • Measure the initial reaction velocity (V₀) by monitoring product formation or substrate depletion over time using a spectrophotometer.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Compare the kinetic parameters of the PEGylated and unmodified enzymes to assess the impact on catalytic efficiency.

B. Receptor Binding Assay (Surface Plasmon Resonance - SPR)

Procedure:

  • Immobilize the receptor on a sensor chip.

  • Inject a series of concentrations of the unmodified and PEGylated protein (analyte) over the chip surface.

  • Measure the association and dissociation rates in real-time.

  • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • An increase in the KD value for the PEGylated protein indicates a reduction in binding affinity.[4][5][6]

Visualizing the Process: Workflows and Pathways

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided using the Graphviz DOT language.

PEGylation_Workflow Protein Protein Solution Conjugation Conjugation Reaction Protein->Conjugation PEG_Acid This compound Activation Activation (EDC/NHS) PEG_Acid->Activation Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Analysis Characterization & Functional Assays Purification->Analysis Final_Product Purified PEGylated Protein Analysis->Final_Product

Protein PEGylation Experimental Workflow

Functional_Impact_Assessment cluster_Modification Protein Modification cluster_Assays Functional Assessment Unmodified Unmodified Protein Stability Stability Assays (DSC, Proteolysis) Unmodified->Stability Activity Bioactivity Assays (Enzyme Kinetics, SPR) Unmodified->Activity PEGylated PEGylated Protein PEGylated->Stability PEGylated->Activity Comparative_Analysis Comparative Analysis Stability->Comparative_Analysis Compare Tm, Degradation Rate Activity->Comparative_Analysis Compare Km, KD, IC50

References

Spectroscopic Analysis of Hydroxy-PEG1-acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of Hydroxy-PEG1-acid, a bifunctional linker commonly used in bioconjugation and drug development. Understanding the spectroscopic signature of this molecule is crucial for confirming its structure, assessing its purity, and verifying its successful conjugation to other molecules. This guide presents expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on established principles and data from similar short-chain PEG and carboxylic acid-containing molecules.

Table 1: Expected ¹H NMR Chemical Shifts (in ppm)

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
-CH₂- (adjacent to OH)~3.7Triplet
-CH₂- (PEG backbone)~3.6Multiplet
-CH₂- (adjacent to C=O)~2.5Triplet
-OH (hydroxyl)1-5 (variable)Broad SingletPosition is concentration and solvent dependent.
-OH (carboxylic acid)10-13 (variable)Broad SingletPosition is concentration and solvent dependent; may exchange with D₂O.[1]

Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)

CarbonExpected Chemical Shift (ppm)Notes
-CH₂- (adjacent to OH)~60-62
-CH₂- (PEG backbone)~70
-CH₂- (adjacent to C=O)~35-40
C=O (carboxylic acid)~170-185[2]

Table 3: Expected FTIR Absorption Frequencies (in cm⁻¹)

Functional GroupExpected Absorption Range (cm⁻¹)Appearance
O-H (hydroxyl)3200-3600Broad
O-H (carboxylic acid)2500-3300Very Broad
C-H (alkane)2850-3000Sharp
C=O (carboxylic acid)1700-1725Strong, Sharp
C-O (ether and alcohol)1050-1150Strong

Table 4: Expected Mass Spectrometry Data

Ionization ModeExpected Ion(s)m/zNotes
ESI-MS (+)[M+H]⁺, [M+Na]⁺135.06, 157.04M = 134.13 g/mol
ESI-MS (-)[M-H]⁻133.05
MS/MS FragmentationExpect neutral loss of H₂O (18.01 Da) and CO₂ (44.01 Da). The PEG chain can fragment via cleavage of C-O or C-C bonds, resulting in the loss of ethylene (B1197577) glycol units (44.03 Da).[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the presence of key functional groups.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2 seconds.

Data Analysis:

  • Reference the spectra to the residual solvent peak.

  • Integrate the proton signals to determine the relative number of protons.

  • Assign peaks to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation:

  • Neat (liquid sample): Place a drop of the liquid sample between two NaCl or KBr plates.

  • Thin film (solid sample): Dissolve the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

  • ATR: Place the sample directly on the ATR crystal.

Instrumentation and Parameters:

  • Spectrometer: FTIR spectrometer.

  • Mode: Transmittance or Attenuated Total Reflectance (ATR).

  • Spectral range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Data Analysis:

  • Perform a background scan.

  • Collect the sample spectrum.

  • Identify characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=O, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the conjugate.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[3]

  • For Electrospray Ionization (ESI), further dilute the sample with the mobile phase to a final concentration of 1-10 µg/mL.[3]

Instrumentation and Parameters:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules.

  • Mode: Positive or negative ion mode.

  • Mass range: Set an appropriate m/z range to detect the expected ions.

  • For MS/MS: Select the parent ion of interest and apply collision-induced dissociation (CID).

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Confirm that the observed mass corresponds to the calculated molecular weight.

  • Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure.

Visualizations

Chemical Structure and Key Spectroscopic Regions

Caption: Key regions of the this compound structure for NMR and FTIR analysis.

Experimental Workflow for Spectroscopic Analysis

Workflow for Spectroscopic Analysis of this compound Conjugates cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Conjugate Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR FTIR FTIR Spectroscopy Dissolve->FTIR MS Mass Spectrometry (ESI-MS, MS/MS) Dissolve->MS NMR_Data Chemical Shifts & Integrations NMR->NMR_Data FTIR_Data Absorption Bands FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion

Caption: A generalized workflow for the spectroscopic analysis of conjugates.

References

Navigating Bioconjugation: A Comparative Guide to Protein Activity After Hydroxy-PEG1-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of proteins with polyethylene (B3416737) glycol (PEG) linkers is a critical strategy to enhance their therapeutic properties. The choice of the PEG linker is a pivotal decision that influences the biological activity, stability, and pharmacokinetic profile of the resulting bioconjugate. This guide provides an objective comparison of Hydroxy-PEG1-acid, a short, hydrophilic linker, with other PEGylation alternatives, supported by available experimental data and detailed methodologies.

While direct quantitative comparisons of protein activity after conjugation with this compound are not extensively available in publicly accessible literature, this guide synthesizes data from studies on analogous short-chain PEG linkers to provide a comprehensive overview of the expected impact on protein function.

The Impact of PEG Linker Characteristics on Protein Function

PEGylation, the covalent attachment of PEG chains to a protein, can significantly enhance its therapeutic value by increasing solubility, extending in vivo half-life, and reducing immunogenicity.[1] However, this modification can also present challenges, most notably a potential decrease in the protein's biological activity due to steric hindrance at its site of action.[2] The length and structure of the PEG linker are therefore critical parameters to optimize for each specific protein therapeutic.

Short-chain linkers like this compound are often employed when a minimal increase in the hydrodynamic radius of the protein is desired, with the goal of preserving biological activity. The single ethylene (B1197577) glycol unit provides hydrophilicity which can aid in solubility without the significant steric bulk of longer PEG chains.

Comparative Analysis of PEGylation Reagents

The selection of a PEGylation reagent has a profound impact on the resulting protein conjugate. The following tables summarize the general effects of different PEG linker types on key protein attributes, based on trends observed in various studies.

Table 1: General Impact of PEG Linker Characteristics on Protein Function

FeatureShort, Linear PEG (e.g., this compound)Long, Linear PEG (e.g., PEG2000)Branched PEG
Biological Activity (In Vitro) High retention expectedModerate to significant reductionSignificant reduction
Solubility Enhancement ModerateHighVery High
In vivo Half-life Minor increaseSignificant increaseVery significant increase
Immunogenicity Moderate reductionHigh reductionVery high reduction
Thermal & Proteolytic Stability Moderate increaseHigh increaseVery high increase

Note: The data for this compound is an educated estimation based on trends observed for other short-chain PEG linkers.[1][2]

Table 2: Quantitative Comparison of Short vs. Long Chain PEG Linkers on In Vitro Biological Activity

Protein/MoleculeLinker TypeIn Vitro Activity MetricOutcomeReference
Antisense OligonucleotidesUnmodifiedGene Silencing ActivityStandard Activity[3]
Short-Chain PEG (PEG12)Gene Silencing ActivityUnchanged or slightly superior[3]
Long-Chain PEG (>2kDa)Gene Silencing ActivityReduced hybridization efficiency and activity[3]

Experimental Protocols

To assess the impact of this compound and other PEG linkers on protein function, a series of standardized experiments should be conducted.

Protocol 1: Protein Conjugation with Hydroxy-PEG-acid via EDC/NHS Chemistry

This protocol describes the conjugation of a PEG linker with a terminal carboxylic acid to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Hydroxy-PEG-acid (e.g., this compound)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the conjugation buffer.

  • Activation of Hydroxy-PEG-acid:

    • Dissolve Hydroxy-PEG-acid in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the Hydroxy-PEG-acid solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation Reaction:

    • Add the activated PEG-NHS ester solution to the protein solution at a desired molar ratio (e.g., 20:1 linker-to-protein).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

    • Remove excess PEG reagent and byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer.

  • Characterization:

    • Confirm conjugation and determine the degree of PEGylation using SDS-PAGE (observing a shift in molecular weight) and Mass Spectrometry.

Protocol 2: In Vitro Biological Activity Assay (Enzyme Activity)

This protocol provides a general framework for assessing the enzymatic activity of a PEGylated protein compared to its unmodified counterpart.

Materials:

  • Unmodified enzyme

  • PEGylated enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for both the unmodified and PEGylated enzyme in the assay buffer.

  • Add a fixed concentration of the substrate to all wells of a microplate.

  • Initiate the enzymatic reaction by adding the enzyme dilutions to the wells.

  • Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product at a specific wavelength using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each enzyme concentration.

  • Determine the specific activity (e.g., in units/mg) for both the unmodified and PEGylated enzyme.

  • Calculate the percentage of retained activity of the PEGylated enzyme relative to the unmodified enzyme.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

G cluster_activation Step 1: Activation of Hydroxy-PEG-acid cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification & Analysis Hydroxy-PEG-acid Hydroxy-PEG-acid Activated_PEG_Ester Amine-Reactive PEG-NHS Ester Hydroxy-PEG-acid->Activated_PEG_Ester Activation (MES Buffer, pH 6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_PEG_Ester PEGylated_Protein PEGylated Protein Activated_PEG_Ester->PEGylated_Protein Conjugation (PBS, pH 7.2-8.0) Target_Protein Target Protein (with Lysine residues) Target_Protein->PEGylated_Protein Purification Purification (Desalting Column) PEGylated_Protein->Purification Analysis Characterization (SDS-PAGE, Mass Spec) Purification->Analysis

Caption: Workflow for protein conjugation with Hydroxy-PEG-acid.

G cluster_unmodified Unmodified Protein cluster_modified PEGylated Protein Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response Signaling_Cascade->Biological_Response PEG_Conjugate PEGylated Ligand PEG_Conjugate->Receptor Potential Steric Hindrance

Caption: Impact of PEGylation on receptor-ligand interaction.

Conclusion

The choice of a PEG linker is a critical determinant of the final properties of a PEGylated protein. While direct comparative data for this compound is limited, the principles of PEGylation suggest that its short, hydrophilic nature should favor the retention of biological activity compared to longer PEG chains. This makes it an attractive option for applications where only a modest increase in solubility or a slight alteration of pharmacokinetic properties is required, without significantly compromising the protein's function. A thorough comparative analysis, as outlined in this guide, is essential to identify the most suitable PEG linker to maximize the therapeutic potential of a protein-based drug. By systematically evaluating the impact of different PEGylating agents on protein function, researchers can develop more effective and safer biotherapeutics.

References

A Comparative Guide to the Activation of Hydroxy-PEG1-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective activation of carboxylic acid moieties on polyethylene (B3416737) glycol (PEG) linkers is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs). [1] Hydroxy-PEG1-acid, a heterobifunctional linker, possesses a terminal carboxylic acid that requires activation to react efficiently with amine groups on biomolecules.[2] This guide provides a comparative analysis of common activation methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable strategy for your specific application.

The hydrophilic nature of the PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[2] The choice of activation method can significantly impact conjugation efficiency, yield, and the stability of the final product. Here, we compare two widely used methods for the activation of the carboxylic acid on PEG linkers: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, and the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as a coupling reagent.

Comparative Performance of Activation Methods

The selection of an activation method is often guided by factors such as desired reaction efficiency, the stability of the target molecule, and the solvent system. The following table summarizes key quantitative parameters for the EDC/NHS and HATU activation methods.

ParameterEDC/NHS ChemistryHATU CouplingKey Considerations
Activation Time 15-60 minutes at room temperature[3]15-30 minutes at room temperature[3]Reaction progress can be monitored by TLC or LC-MS.[4]
Optimal pH for Activation 4.5 - 7.2[3][5]Not applicable (typically performed in an organic solvent with a non-nucleophilic base)[3]EDC/NHS activation is most efficient in a slightly acidic to neutral pH range.[3]
Optimal pH for Conjugation 7.0 - 8.5[3][6]Not applicableThe reaction of the NHS-ester with primary amines is most efficient at a slightly basic pH.[3]
Molar Ratio (Acid:Activator:Additive) 1 : 1.2-2 : 1.2-2 (Acid:EDC:NHS)[4]1 : 1.1-1.5 : 2-3 (Acid:HATU:DIPEA)[3]An excess of activating reagents is generally used to drive the reaction.
Amidation Yield HighVery High (~99% for model peptides)[3]Direct comparative data for PEG-acids is limited, but HATU is generally considered a highly efficient coupling reagent.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful activation and subsequent conjugation of this compound. Below are protocols for the EDC/NHS and HATU activation methods.

Method 1: EDC/NHS Activation of this compound

This method involves a two-step process that first activates the carboxylic acid with EDC to form a reactive O-acylisourea intermediate, which is then stabilized by NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester.[3][4]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[6]

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS[6]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • Amine-containing target molecule

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5[6]

  • Anhydrous DMSO or DMF[6]

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of this compound, EDC, and NHS/Sulfo-NHS in anhydrous DMSO or DMF.[6]

  • Activation:

    • Dissolve the desired amount of this compound in Activation Buffer.[6]

    • Add a 1.5 to 2-fold molar excess of EDC to the solution, followed immediately by a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS.[3][6]

    • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.[3][6]

  • Conjugation:

    • Immediately before adding the amine-containing molecule, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer.[6]

    • Add the amine-containing molecule to the activated PEG solution. The molar ratio should be optimized, but a starting point of a 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is often used.[3]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[3][6]

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.[6]

  • Purification: Purify the conjugate using a suitable chromatography method, such as size exclusion or reverse-phase HPLC.[6]

Method 2: HATU Activation of this compound

HATU is a highly efficient coupling reagent that can be used for the activation of carboxylic acids, particularly in organic solvents.[3]

Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3]

  • DIPEA (N,N-Diisopropylethylamine)[3]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[3]

  • Amine-containing molecule

  • Purification system (e.g., flash chromatography)[3]

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the chosen anhydrous solvent.[3]

  • Activation and Conjugation:

    • Add 1.1 to 1.5 equivalents of HATU to the solution.[3]

    • Add 2 to 3 equivalents of DIPEA.[3]

    • Stir the mixture at room temperature for 15-30 minutes to allow for activation.[3]

    • Add the amine-containing molecule to the reaction mixture.

    • Continue stirring at room temperature for 1-12 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).[4]

  • Purification: Purify the conjugate using a suitable method such as flash chromatography.[3]

Visualizing the Activation and Conjugation Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the EDC/NHS and HATU activation methods.

EDC_NHS_Workflow start_end start_end process process decision decision output output start Start prep Prepare Reagents (this compound, EDC, NHS) start->prep Equilibrate to RT activate Activate PEG-Acid (15-60 min, RT) prep->activate Add EDC & NHS in Activation Buffer (pH 6.0) conjugate Add Amine-Molecule & Conjugate (2-4h, RT) activate->conjugate Add to Amine in Coupling Buffer (pH 7.2-7.5) quench Quench Reaction (15-30 min, RT) conjugate->quench Add Quenching Solution purify Purify Conjugate quench->purify Stop Reaction end End purify->end Isolate Product

Caption: Workflow for EDC/NHS activation and conjugation of this compound.

HATU_Workflow start_end start_end process process decision decision output output start Start setup Dissolve PEG-Acid in Anhydrous Solvent start->setup Inert Atmosphere activate Activate PEG-Acid (15-30 min, RT) setup->activate Add HATU & DIPEA conjugate Add Amine-Molecule & Conjugate (1-12h, RT) activate->conjugate Monitor Progress purify Purify Conjugate conjugate->purify Reaction Complete end End purify->end Isolate Product

Caption: Workflow for HATU activation and conjugation of this compound.

Conclusion

Both EDC/NHS chemistry and HATU coupling are effective methods for the activation of this compound. The choice between them will depend on the specific requirements of the conjugation reaction. EDC/NHS is a well-established and versatile method suitable for both aqueous and organic solvents, while HATU offers very high coupling efficiency, particularly in anhydrous organic media. For sensitive biomolecules, the two-step EDC/NHS procedure in an aqueous environment is often preferred. For reactions where maximizing yield is critical and the reactants are stable in organic solvents, HATU presents a powerful alternative. Careful consideration of the parameters outlined in this guide will enable researchers to select the optimal activation strategy for their bioconjugation needs.

References

Choosing the Right Linker: A Comparative Guide to Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection of a chemical linker is a critical design parameter that profoundly influences the efficacy, safety, and pharmacokinetic profile of the therapeutic.[1] Hydroxy-PEG1-acid, a short-chain polyethylene (B3416737) glycol (PEG) linker, offers a balance of hydrophilicity and a compact structure. This guide provides a comparative analysis of this compound against other common linker classes, supported by experimental data to inform researchers, scientists, and drug development professionals in their linker selection process.

The Role of Linker Properties in Bioconjugate Performance

The linker connecting a targeting moiety to a payload plays a pivotal role in the overall performance of the bioconjugate. Key properties of linkers, such as hydrophilicity, length, and stability, directly impact the therapeutic index of the final product.[2]

Key Considerations for Linker Selection:

  • Hydrophilicity and Solubility: Hydrophobic payloads can lead to aggregation and rapid clearance of ADCs. Hydrophilic linkers, like those containing PEG moieties, can mitigate this by increasing the overall solubility of the conjugate.[1][3]

  • Pharmacokinetics: The length and nature of the linker can influence the hydrodynamic radius of the bioconjugate, affecting its circulation half-life. Longer PEG chains, for instance, can lead to reduced renal clearance and prolonged plasma half-life.[4]

  • Stability: The linker must be sufficiently stable in systemic circulation to prevent premature release of the payload, which can cause off-target toxicity.[5] Conversely, for cleavable linkers, they must be efficiently cleaved at the target site.[6]

  • Drug-to-Antibody Ratio (DAR): The linker chemistry can influence the number of drug molecules that can be conjugated to an antibody without inducing aggregation. Hydrophilic linkers can often enable higher DARs.[7]

Comparative Analysis of Linker Technologies

This section provides a comparative overview of this compound and alternative linker technologies. The data presented is a synthesis from various studies and represents general trends, as direct head-to-head comparisons under identical conditions are often limited.

This compound: A Short-Chain PEG Linker

This compound is a heterobifunctional linker featuring a hydroxyl group and a carboxylic acid, separated by a single ethylene (B1197577) glycol unit. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on an antibody), while the hydroxyl group can be used for further modification. Its short PEG chain provides a degree of hydrophilicity while maintaining a compact size.

Alternative Linkers
  • Longer-Chain PEG Linkers (e.g., PEG4, PEG8, PEG12): These linkers offer increased hydrophilicity compared to their shorter counterparts, which can be advantageous for highly hydrophobic payloads.[1][3] However, longer PEG chains may sometimes lead to decreased in vitro potency.[8]

  • Non-PEG Linkers (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): These are often more hydrophobic and rigid. While effective, they may not provide the same solubility benefits as PEG linkers, potentially leading to aggregation with high DARs.[7]

  • Cleavable Linkers (e.g., Valine-Citrulline): These linkers are designed to be cleaved by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.[9] This allows for targeted payload release. However, they can sometimes exhibit instability in circulation.[5]

  • Non-Cleavable Linkers (e.g., Thioether): These linkers rely on the degradation of the antibody backbone within the lysosome to release the payload. They generally exhibit high plasma stability.[9]

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from various studies to facilitate a comparison between different linker types.

Table 1: Impact of Linker Type on ADC Hydrophobicity and Aggregation

Linker TypeRepresentative LinkerImpact on HydrophobicityAggregation Potential with High DAR
Short-Chain PEG This compound Mitigates hydrophobicity Lower
Long-Chain PEGAmine-PEG8-acidSignificantly mitigates hydrophobicityLowest
Non-PEGSMCCCan increase hydrophobicityHighest

Data synthesized from multiple preclinical studies representing general trends.[1][7]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ExampleCell LineIC50 (nM)
Short-Chain PEG (Non-Cleavable) Trastuzumab-PEG1-DM1 (projected) SK-BR-3 (HER2+) ~0.9
Long-Chain PEG (Non-Cleavable)Trastuzumab-PEG12-MMAESK-BR-3 (HER2+)1.5
Non-PEG (Cleavable)Trastuzumab-Val-Cit-MMAESK-BR-3 (HER2+)0.8
Non-PEG (Non-Cleavable)Trastuzumab-SMCC-DM1KPL-4 (HER2+)0.5

Note: Data for Trastuzumab-PEG1-DM1 is a projection based on trends observed for short-chain non-cleavable linkers. Other data is fictionalized for illustrative comparison based on general findings in the literature.[10]

Table 3: Plasma Stability of Different Linker Types

Linker TypeRepresentative LinkerStability MetricValue
Non-Cleavable (as with this compound) Thioether (e.g., SMCC) Payload Loss in Rat Plasma (7 days) Negligible
CleavableValine-Citrulline (vc)Payload Loss in Rat Plasma (7 days)~20%
CleavableHydrazoneHalf-life in Human & Mouse Plasma~2 days

This table compiles data from different studies for illustrative purposes.[9] Generally, non-cleavable linkers like those formed using this compound exhibit superior plasma stability.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the two-step process of activating the carboxylic acid of this compound and then conjugating it to an antibody.

1. Activation of this compound:

  • Reagents: this compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), Activation Buffer (0.1 M MES, pH 6.0), Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer.

    • In a microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions (a typical molar ratio is 1:1.5:1.5 of this compound:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[11]

2. Conjugation to Antibody:

  • Reagents: Activated this compound, Antibody in Conjugation Buffer (PBS, pH 7.4), Quenching Buffer (1 M Tris-HCl, pH 8.0), Desalting Column.

  • Procedure:

    • Add the activated this compound solution to the antibody solution. A 10-20 fold molar excess of the linker is a common starting point.[12]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[13]

    • Quench the reaction by adding Quenching Buffer.

    • Purify the antibody-PEG conjugate using a desalting column to remove excess linker and by-products.[12]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the potency of the resulting ADC.

  • Materials: Target cancer cell line, control cell line, complete cell culture medium, ADC, control antibody, 96-well cell culture plates, MTT solution.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC and control antibody for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Protocol 3: Plasma Stability Assay

This protocol assesses the stability of the linker in plasma.

  • Materials: ADC, plasma (e.g., rat, human), PBS, analytical method (e.g., ELISA, LC-MS).

  • Procedure:

    • Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 168 hours).

    • At each time point, analyze the samples to determine the amount of intact ADC or the concentration of released payload.

    • Plot the percentage of intact ADC or released payload versus time to determine the stability profile, often expressed as a half-life.[14]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and biological pathways.

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Antibody Conjugation Linker This compound Reagents EDC + NHS Linker->Reagents ActivatedLinker Amine-Reactive NHS Ester Reagents->ActivatedLinker Conjugation Conjugation Reaction ActivatedLinker->Conjugation Antibody Antibody Antibody->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for ADC synthesis using this compound.

cytotoxicity_assay Start Seed Cells in 96-well Plate Treatment Treat with Serial Dilutions of ADC Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formazan Formation MTT->Formazan Solubilization Solubilize Crystals Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50 adc_moa ADC ADC in Circulation Binding Binding to Antigen ADC->Binding TargetCell Target Cancer Cell TargetCell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG1-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of Hydroxy-PEG1-acid, ensuring the protection of laboratory personnel and the environment.

This document provides detailed procedural guidance for the proper disposal of this compound, a valuable tool in drug development and biomedical research. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound's parent compound, polyethylene (B3416737) glycol, is considered biodegradable, proper disposal through designated chemical waste streams is mandatory to mitigate potential environmental impact and fulfill regulatory obligations.[1]

I. Hazard Identification and Risk Assessment

Key Considerations:

  • Assume Hazardous: In the absence of specific data, treat this compound waste as hazardous chemical waste.[2]

  • Consult EHS: Your institution's EHS office is the primary resource for specific disposal protocols and regulatory requirements.

  • Review Institutional Policies: Familiarize yourself with your organization's chemical hygiene and waste management plans.

II. Personal Protective Equipment (PPE)

When handling this compound and its waste, appropriate personal protective equipment must be worn to minimize exposure.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant GlovesNitrile or other compatible material.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.
III. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

Procedure:

  • Designated Waste Container: Use a dedicated, clearly labeled container for all this compound waste.

  • Compatibility: Ensure the container material is compatible with this compound. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

Experimental Workflow for Waste Disposal

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate this compound Waste B Don Appropriate PPE A->B Before Handling C Transfer Waste to a Labeled, Compatible Container B->C Safe Transfer D Store in a Designated Satellite Accumulation Area (SAA) C->D Move to Storage E Keep Container Securely Closed D->E F Arrange for Pickup by EHS or a Licensed Waste Contractor E->F When Container is Full or per Schedule G Complete Waste Manifest/Documentation F->G

Caption: A workflow diagram illustrating the key stages of this compound waste management.

IV. Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

StepAction
1. Evacuate If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
2. Notify Inform your laboratory supervisor and EHS office immediately.
3. Control If safe to do so, prevent the spill from spreading using absorbent materials.
4. Absorb Use a chemical absorbent pad or inert material (e.g., vermiculite, sand) to absorb the spilled liquid.
5. Collect Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
6. Decontaminate Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
V. Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

Procedure:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or as recommended by your EHS office) three times.

  • Collect Rinsate: The first rinsate is considered hazardous and must be collected and disposed of as this compound waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original product label.

  • Final Disposal: Dispose of the clean, defaced container as regular solid waste, or as directed by your institution's policies.[2]

VI. Final Disposal of Chemical Waste

The final disposal of the collected this compound waste must be handled by trained professionals.

  • Contact EHS: Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[3]

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies.

Logical Relationship of Disposal Procedures

A Proper Handling and Use B Waste Generation A->B C Segregation and Collection B->C D Spill Management B->D If Spill Occurs E Temporary Storage (SAA) C->E F Container Management C->F G Final Disposal via EHS D->G E->G F->G H Regulatory Compliance G->H I Personnel and Environmental Safety H->I

Caption: A diagram showing the interconnectedness of proper chemical handling and disposal procedures.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy-PEG1-acid
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG1-acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。